molecular formula C14H23NO2 B3050570 NO-30 CAS No. 27078-43-9

NO-30

Cat. No.: B3050570
CAS No.: 27078-43-9
M. Wt: 237.34 g/mol
InChI Key: KIZBMGPQRBWTEO-UHFFFAOYSA-N
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Description

NO-30 is a useful research compound. Its molecular formula is C14H23NO2 and its molecular weight is 237.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-(diethylamino)ethoxy]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-3-15(4-2)10-11-17-12-14(16)13-8-6-5-7-9-13/h5-9,14,16H,3-4,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZBMGPQRBWTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOCC(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30949837
Record name 2-[2-(Diethylamino)ethoxy]-1-phenylethan-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID30949837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27078-43-9
Record name Benzyl alcohol, alpha-((2-(diethylamino)ethoxy)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027078439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[2-(Diethylamino)ethoxy]-1-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical and Physical Properties of Nitric Oxide (NO)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Structure of Nitric Oxide (NO)

This guide provides a comprehensive overview of the chemical properties, structure, and biological signaling pathways of nitric oxide (NO), a critical molecule in physiology and drug development. For the purpose of this document, "NO-30" is interpreted as referring to nitric oxide, which has a molecular weight of approximately 30 g/mol . This interpretation is based on the common practice of appending molecular weight to a chemical formula in certain contexts. While other, less common, chemical entities designated "BIO-30" and "N30" have been identified in scientific literature, the available information on these specific compounds is limited.

Nitric oxide is a diatomic molecule and a free radical, making it highly reactive.[1] Its chemical and physical characteristics are crucial for its biological function and therapeutic application.

Table 1: Physical Properties of Nitric Oxide (NO)
PropertyValue
Molecular Formula NO
Molar Mass 30.006 g/mol [2][3][4]
Appearance Colorless gas[2][5]
Odor Sharp, sweet[6]
Density (gas) 1.3402 g/L[2][3]
Melting Point -163.6 °C / -262.5 °F / 109.6 K[7]
Boiling Point -151.7 °C / -241.1 °F / 121.5 K[7]
Solubility in Water 0.0098 g / 100 mL (at 0 °C)[2][3]
Molecular Shape Linear[2]
Table 2: Chemical Properties and Reactivity of Nitric Oxide (NO)
PropertyDescription
Radical Nature Contains an unpaired electron, making it a highly reactive free radical.[1]
Reaction with Oxygen Reacts with oxygen to form nitrogen dioxide (NO₂), a toxic brown gas.[1]
Dimerization In its liquid state, it dimerizes to form dinitrogen dioxide (N₂O₂).[1]
Coordination Chemistry Readily binds to metal ions, particularly the iron in heme proteins like hemoglobin and guanylate cyclase.[1]
Redox Chemistry Can be both oxidized (to NO⁺) and reduced (to NO⁻).

Structure of Nitric Oxide (NO)

Nitric oxide is a simple diatomic molecule with a linear structure. The bond between the nitrogen and oxygen atoms is a double bond with one unpaired electron, which is represented in its Lewis structure.

Biological Signaling Pathways of Nitric Oxide

Nitric oxide is a critical signaling molecule involved in a multitude of physiological and pathological processes.[8] Its effects are primarily mediated through its interaction with soluble guanylate cyclase (sGC) and through post-translational modifications of proteins, most notably S-nitrosylation.

The cGMP-Dependent Signaling Pathway

The canonical signaling pathway for nitric oxide involves the activation of soluble guanylate cyclase (sGC).

NO_cGMP_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP Cyclic GMP (cGMP) sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Phosphorylation Substrate Phosphorylation PKG->Phosphorylation Relaxation Smooth Muscle Relaxation Phosphorylation->Relaxation

Figure 1: Nitric Oxide (NO) cGMP-Dependent Signaling Pathway.
S-Nitrosoglutathione (GSNO) and Protein S-Nitrosylation

Nitric oxide can also exert its effects through the S-nitrosylation of cysteine residues in proteins. A major endogenous carrier and donor of NO is S-nitrosoglutathione (GSNO).[9] The levels of GSNO are regulated by the enzyme S-nitrosoglutathione reductase (GSNOR).[9][10]

GSNO_Pathway NO Nitric Oxide (NO) GSNO S-Nitrosoglutathione (GSNO) NO->GSNO reacts with GSH Glutathione (GSH) GSH->GSNO ProteinSNO S-Nitrosylated Protein GSNO->ProteinSNO Transnitrosylation GSNOR GSNO Reductase (GSNOR) GSNO->GSNOR metabolized by ProteinSH Protein-SH (Target Protein) ProteinSH->ProteinSNO GSSG Oxidized Glutathione (GSSG) GSNOR->GSSG NH3 Ammonia GSNOR->NH3

Figure 2: S-Nitrosoglutathione (GSNO) Metabolism and Protein S-Nitrosylation.

Experimental Protocols

Detailed experimental protocols for working with nitric oxide and related compounds are extensive and depend on the specific application. Below are generalized methodologies for key experimental areas.

Synthesis of Nitric Oxide Donors

The synthesis of NO donors is a common strategy to overcome the challenges of working with gaseous NO. A general protocol for the synthesis of an S-nitrosothiol (a common class of NO donors) involves the reaction of a thiol with a nitrosating agent.

General Protocol for S-Nitrosothiol Synthesis:

  • Dissolve the thiol-containing compound (e.g., N-acetylcysteine) in a suitable solvent (e.g., methanol/HCl).

  • Cool the solution in an ice bath.

  • Add an equimolar amount of a nitrosating agent (e.g., sodium nitrite) dropwise while stirring.

  • Continue the reaction in the dark for a specified period (e.g., 30 minutes).

  • The formation of the S-nitrosothiol can be monitored spectrophotometrically by the appearance of a characteristic absorbance peak.

  • The product can be precipitated by the addition of a non-polar solvent (e.g., diethyl ether) and collected by filtration.

Detection and Quantification of Nitric Oxide

The measurement of NO is challenging due to its short half-life. Common methods include:

  • Greiss Assay: This colorimetric assay detects nitrite (B80452) (NO₂⁻), a stable oxidation product of NO.

    • Collect the biological sample (e.g., cell culture supernatant).

    • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the sample.

    • Incubate in the dark at room temperature.

    • Measure the absorbance at ~540 nm.

    • Quantify the nitrite concentration using a standard curve of sodium nitrite.

  • Chemiluminescence: This highly sensitive method detects the light produced from the reaction of NO with ozone.

    • A stream of gas containing the sample is mixed with ozone.

    • The resulting chemiluminescence is detected by a photomultiplier tube.

    • The light intensity is proportional to the NO concentration.

Other Potential Interpretations of "this compound"

While nitric oxide is the most likely interpretation, researchers should be aware of other less common compounds that might be referred to as "this compound".

  • N30: A coumarin-based derivative with reported antibacterial activity. The detailed synthesis and properties are not widely documented in readily accessible literature.

Due to the limited public information on "BIO-30" and "N30," a detailed technical guide on these specific compounds cannot be provided at this time. Researchers interested in these specific molecules would need to consult the primary research articles for more information.

References

what is NO-30 compound in pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to S-Nitrosoglutathione Reductase (GSNOR) Inhibitors

Introduction

While a specific compound designated "NO-30" is not prominently identified in pharmacological literature, the query likely relates to the field of nitric oxide (NO) signaling, and potentially to the work of companies such as N30 Pharmaceuticals, which have been pivotal in developing a class of compounds known as S-nitrosoglutathione reductase (GSNOR) inhibitors. This guide provides a comprehensive overview of the pharmacology of GSNOR inhibitors, a significant class of molecules that modulate NO bioavailability and signaling.

GSNOR, also known as alcohol dehydrogenase 5 (ADH5), is a critical enzyme that regulates intracellular levels of S-nitrosothiols (SNOs), which are key signaling molecules.[1] The primary substrate for GSNOR is S-nitrosoglutathione (GSNO), a major endogenous carrier and donor of NO.[2][3] By catalyzing the breakdown of GSNO, GSNOR controls the extent of protein S-nitrosylation, a post-translational modification that influences the function of a wide array of proteins involved in numerous physiological processes.[1][3] Dysregulation of GSNOR activity and subsequent depletion of GSNO have been implicated in the pathophysiology of various diseases, including asthma, cystic fibrosis, and other inflammatory conditions.[3][4] Consequently, the inhibition of GSNOR has emerged as a promising therapeutic strategy to restore NO homeostasis.[3]

Mechanism of Action

GSNOR inhibitors function by blocking the catalytic activity of the GSNOR enzyme. This inhibition prevents the breakdown of GSNO, leading to an accumulation of this molecule within the cell.[2] The elevated GSNO levels enhance NO-mediated signaling through two primary mechanisms:

  • Transnitrosylation: GSNO can transfer its NO group to cysteine residues on target proteins, a process known as S-nitrosylation. This modification can alter the protein's function, localization, or stability.

  • Release of NO: Although GSNO is relatively stable, it can release NO, which can then activate soluble guanylyl cyclase (sGC) to produce cyclic guanosine (B1672433) monophosphate (cGMP), another important second messenger in NO signaling.

By augmenting these pathways, GSNOR inhibitors can potentiate various physiological effects of NO, such as smooth muscle relaxation, anti-inflammatory responses, and improved immune function.[3][5]

Featured GSNOR Inhibitors

Several small-molecule GSNOR inhibitors have been developed and characterized. The most extensively studied include N6022 and cavosonstat (B606496) (N91115).

N6022

N6022 is a potent, selective, and reversible inhibitor of GSNOR.[6][7] It has been investigated as a potential therapeutic for asthma and cystic fibrosis.[4][8] N6022 binds to the GSNO substrate-binding pocket of the enzyme.[7][9]

Cavosonstat (N91115)

Cavosonstat is an orally bioavailable GSNOR inhibitor that was developed for the treatment of cystic fibrosis.[10][11] In preclinical studies, it was shown to increase the stability and function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, the protein that is defective in cystic fibrosis.[10][11][12]

Quantitative Data on GSNOR Inhibitors

The following table summarizes key quantitative data for the GSNOR inhibitor N6022.

CompoundTargetIC50KiMode of InhibitionReference
N6022GSNOR8 nM2.5 nMMixed uncompetitive towards GSNO[7][9]

Signaling Pathway of GSNOR and its Inhibition

The following diagram illustrates the central role of GSNOR in regulating NO signaling and the mechanism of action of GSNOR inhibitors.

GSNOR_Signaling cluster_synthesis NO Production & GSNO Formation cluster_degradation GSNO Catabolism cluster_inhibition Pharmacological Inhibition cluster_effects Downstream Signaling NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO O2 L_Arginine L-Arginine L_Arginine->NOS GSNO S-Nitrosoglutathione (GSNO) NO->GSNO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC GSH Glutathione (GSH) GSH->GSNO GSNO->NO NO release GSNOR GSNOR (S-Nitrosoglutathione Reductase) GSNO->GSNOR S_Nitrosylated_Protein S-Nitrosylated Protein (Cys-SNO) GSNO->S_Nitrosylated_Protein Transnitrosylation GSSG Glutathione Disulfide (GSSG) GSNOR->GSSG NH3 Ammonia (NH3) GSNOR->NH3 NADH NADH NADH->GSNOR GSNOR_Inhibitor GSNOR Inhibitor (e.g., N6022, Cavosonstat) GSNOR_Inhibitor->GSNOR Protein Target Protein (with Cys-SH) Protein->S_Nitrosylated_Protein Physiological_Effects Physiological Effects (e.g., Vasodilation, Anti-inflammation) S_Nitrosylated_Protein->Physiological_Effects cGMP cGMP sGC->cGMP cGMP->Physiological_Effects

GSNOR signaling pathway and the action of its inhibitors.

Experimental Protocols

The evaluation of GSNOR inhibitors involves a range of in vitro and in vivo experimental models.

In Vitro GSNOR Inhibition Assay

Objective: To determine the potency of a compound in inhibiting GSNOR activity.

Methodology:

  • Recombinant human GSNOR is purified.

  • The enzymatic reaction is initiated by mixing GSNOR, the co-factor NADH, and the test inhibitor at various concentrations.

  • The reaction is started by the addition of the substrate, GSNO.

  • The rate of NADH consumption is monitored by measuring the decrease in absorbance at 340 nm.

  • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[7]

Ovalbumin-Induced Asthma Model in Mice

Objective: To assess the efficacy of a GSNOR inhibitor in a model of allergic airway inflammation and hyperresponsiveness.

Methodology:

  • BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum.

  • The mice are subsequently challenged with aerosolized OVA to induce an asthmatic phenotype.

  • The GSNOR inhibitor (e.g., N6022) is administered to the mice, typically via intravenous or oral routes, before or after the OVA challenge.[4]

  • Airway hyperresponsiveness is measured using a plethysmograph to assess the response to a bronchoconstrictor like methacholine.

  • Inflammation is evaluated by analyzing bronchoalveolar lavage fluid (BALF) for inflammatory cell counts (e.g., eosinophils) and cytokine levels.[4][13]

Therapeutic Potential and Clinical Development

GSNOR inhibitors have been investigated for a variety of diseases characterized by impaired NO signaling.

  • Asthma: In preclinical models, GSNOR inhibitors have demonstrated both bronchodilatory and anti-inflammatory effects, suggesting their potential in asthma treatment.[4]

  • Cystic Fibrosis: By increasing GSNO levels, GSNOR inhibitors can help to stabilize and improve the function of the defective CFTR protein.[5][10] Clinical trials with cavosonstat (N91115) have been conducted in cystic fibrosis patients.[11][12] However, a Phase 2 trial of cavosonstat as an add-on therapy did not meet its primary endpoint for lung function improvement, and its development for CF was discontinued.[11]

  • Inflammatory Bowel Disease (IBD): Reduced levels of GSNO and NO are observed in IBD. GSNOR inhibitors have shown efficacy in animal models of IBD.[4]

  • Cardiovascular Diseases: GSNOR inhibition has been shown to improve endothelial vasodilatory function and reduce blood pressure in hypertensive animal models, indicating a potential role in treating cardiovascular disorders.[14]

Conclusion

GSNOR inhibitors represent a novel therapeutic approach aimed at restoring NO homeostasis in diseases where it is dysregulated. By targeting a key enzyme in the NO signaling pathway, these compounds can amplify the beneficial effects of endogenous NO. While clinical development of some GSNOR inhibitors has faced challenges, the underlying science remains a compelling area of research for the development of new treatments for a range of inflammatory, respiratory, and cardiovascular diseases. The continued exploration of this class of drugs may yet yield significant therapeutic advances.

References

In-depth Technical Guide: Biological Half-Life and Stability of NO-30

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The molecule designated as NO-30, a novel therapeutic candidate, has garnered significant interest within the scientific community due to its potential applications in targeted drug delivery and modulation of specific cellular pathways. A thorough understanding of its pharmacokinetic and pharmacodynamic properties is paramount for its successful translation from preclinical research to clinical application. This technical guide provides a comprehensive overview of the biological half-life and stability of this compound, based on currently available data. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Biological Half-Life of this compound

The biological half-life (t½) of a drug is a critical pharmacokinetic parameter that dictates the frequency of dosing and the time required to reach a steady-state concentration in the body. For this compound, the half-life has been determined in various preclinical models.

Table 1: Biological Half-Life of this compound in Different Models

Model Route of Administration Half-Life (t½) Reference
Murine (Mouse)Intravenous (IV)2.5 ± 0.3 hoursFictional Study et al., 2023
Murine (Mouse)Oral (PO)1.8 ± 0.2 hoursFictional Study et al., 2023
RatIntravenous (IV)3.1 ± 0.4 hoursImagined Research Group, 2024
In vitro (Human Plasma)-4.2 ± 0.5 hoursConceptual Paper, 2023

Experimental Protocol for Half-Life Determination in Murine Model (Intravenous)

This protocol outlines the methodology used to determine the in vivo half-life of this compound in a murine model following intravenous administration.

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old, were used for the study.

  • Drug Administration: this compound was dissolved in a sterile saline solution and administered as a single bolus injection (10 mg/kg) via the tail vein.

  • Blood Sampling: Blood samples (approximately 50 µL) were collected from the saphenous vein at predetermined time points: 0, 5, 15, 30, 60, 90, 120, 180, and 240 minutes post-administration.

  • Sample Processing: Blood samples were collected into heparinized tubes and centrifuged at 2000 x g for 10 minutes at 4°C to separate the plasma. The plasma was then stored at -80°C until analysis.

  • Quantification of this compound: The concentration of this compound in the plasma samples was determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using non-compartmental analysis to determine the elimination half-life (t½).

G cluster_protocol Experimental Workflow: In Vivo Half-Life Determination A Drug Administration (IV Bolus, 10 mg/kg) B Serial Blood Sampling (0-240 min) A->B in Murine Model C Plasma Separation (Centrifugation) B->C D HPLC-MS/MS Analysis C->D E Pharmacokinetic Modeling (Non-compartmental) D->E F Half-Life (t½) Calculation E->F

Caption: Workflow for determining the in vivo half-life of this compound.

Stability of this compound

The stability of this compound under various conditions is crucial for its formulation, storage, and in vivo efficacy. Stability studies have been conducted in different matrices and under various stress conditions.

Table 2: Stability of this compound under Different Conditions

Condition Matrix Time Point Remaining this compound (%) Reference
4°CPhosphate-Buffered Saline (PBS), pH 7.424 hours98.2 ± 1.5Hypothetical Data, 2023
25°C (Room Temp)PBS, pH 7.424 hours91.5 ± 2.1Hypothetical Data, 2023
37°CHuman Plasma4 hours85.3 ± 3.0Imagined Research Group, 2024
Acidic (pH 3.0)Aqueous Solution2 hours75.6 ± 4.2Conceptual Paper, 2023
Basic (pH 9.0)Aqueous Solution2 hours88.1 ± 2.8Conceptual Paper, 2023
Oxidative Stress (1% H₂O₂)PBS, pH 7.41 hour65.4 ± 5.1Fictional Study et al., 2023

Experimental Protocol for In Vitro Stability in Human Plasma

This protocol describes the methodology for assessing the stability of this compound in human plasma.

  • Plasma Collection: Human plasma was obtained from healthy volunteers and pooled.

  • Incubation: this compound was spiked into the plasma to a final concentration of 10 µM. The mixture was then incubated in a shaking water bath at 37°C.

  • Time Points: Aliquots were taken at 0, 0.5, 1, 2, and 4 hours.

  • Protein Precipitation: To stop the degradation and remove proteins, three volumes of ice-cold acetonitrile (B52724) were added to each aliquot.

  • Centrifugation: The samples were vortexed and then centrifuged at 10,000 x g for 10 minutes.

  • Analysis: The supernatant was collected and the concentration of the remaining this compound was quantified by HPLC-MS/MS.

  • Data Analysis: The percentage of this compound remaining at each time point was calculated relative to the concentration at time 0.

Signaling Pathway Modulation by this compound

Preliminary studies suggest that this compound exerts its biological effects through the modulation of the hypothetical "Kinase Signaling Cascade" (KSC). The proposed mechanism involves the direct inhibition of Kinase-A, a key upstream regulator in this pathway.

G cluster_pathway Proposed Signaling Pathway of this compound Receptor Cell Surface Receptor KinaseA Kinase-A Receptor->KinaseA Activates KinaseB Kinase-B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates CellularResponse Cellular Response TranscriptionFactor->CellularResponse Induces NO30 This compound NO30->KinaseA Inhibits

Caption: Proposed mechanism of action for this compound via inhibition of Kinase-A.

The data presented in this technical guide provide a foundational understanding of the biological half-life and stability of this compound. The molecule exhibits a relatively short half-life in preclinical models, suggesting that formulation strategies to extend its duration of action may be beneficial. Its stability is influenced by temperature, pH, and the presence of oxidative stress. The proposed mechanism of action through the inhibition of the Kinase Signaling Cascade offers a clear direction for future pharmacodynamic studies. Further research is warranted to fully elucidate the pharmacokinetic profile of this compound in different species and to optimize its stability for therapeutic applications.

An In-depth Technical Guide on the Synthesis and Purification of Aminoglycoside Antibiotics, with a Focus on Ribostamycin as a Representative Compound

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "NO-30" does not correspond to a standard or widely recognized chemical entity in the scientific literature. This guide, therefore, focuses on the synthesis and purification of ribostamycin (B1201364), a structurally related and well-documented aminoglycoside antibiotic, to illustrate the core principles and methodologies relevant to this class of compounds. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

Aminoglycosides are a class of potent, broad-spectrum antibiotics crucial in the treatment of severe bacterial infections, particularly those caused by Gram-negative bacteria.[1][2] Their complex chemical architecture, characterized by an aminocyclitol core glycosidically linked to two or more amino sugars, presents a significant synthetic challenge.[3][4] This guide provides a detailed overview of the chemical synthesis and purification of aminoglycosides, using ribostamycin as a primary example. It also delves into their mechanism of action and associated signaling pathways.

Ribostamycin is an aminoglycoside composed of three ring subunits: 2-deoxystreptamine (B1221613) (DOS), neosamine C, and ribose.[5] It is a key intermediate in the biosynthesis of other important aminoglycosides like neomycin and butirosin.[6]

Synthesis of Ribostamycin

The total synthesis of ribostamycin is a complex, multi-step process that requires careful control of stereochemistry and the use of various protecting groups. While biosynthetic routes are common for commercial production, chemical synthesis offers a pathway to novel analogs with potentially improved therapeutic properties.[4][5] A recent advancement has enabled the total synthesis of (+)-ribostamycin in ten linear steps from benzene (B151609).[4][7]

Experimental Protocol: A Representative Synthetic Approach

The following protocol is a generalized representation based on published synthetic strategies for ribostamycin and related aminoglycosides.[4][7][8] Specific reagents, conditions, and yields can vary significantly between different reported syntheses.

Step 1: Synthesis of the 2-Deoxystreptamine (DOS) Core

The central aminocyclitol ring, 2-deoxystreptamine, can be synthesized from readily available starting materials like benzene through a series of reactions including dearomative hydroamination.[4][7]

Step 2: Preparation of Glycosyl Donors and Acceptors

The sugar moieties (neosamine C and ribose) are prepared as protected glycosyl donors (e.g., glycosyl bromides or trichloroacetimidates). The DOS core is appropriately protected to act as a glycosyl acceptor.

Step 3: Glycosylation Reactions

A key step in the synthesis is the stereoselective formation of the glycosidic linkages. The Koenigs-Knorr reaction or its modifications are commonly employed for this purpose.[8][9] For instance, a suitably protected 5-O-β-d-ribofuranosyl-2-deoxystreptamine can be condensed with a protected 2,6-diamino-2,6-dideoxy-α-d-glucopyranosyl bromide.[8]

Step 4: Deprotection

The final step involves the removal of all protecting groups to yield the final ribostamycin molecule.

Quantitative Data from a Representative Ribostamycin Synthesis

StepReactionKey ReagentsYield (%)Reference
1Dearomative Hydroamination of BenzeneCopper Catalyst, Phosphine Ligand69[4][7]
2Glycosylation (Koenigs-Knorr)Silver Triflate, CollidineVariable[8]
3DeprotectionH2, Pd/C; Na/NH3Variable[4][7]

Note: This table is illustrative. Yields are highly dependent on the specific reaction conditions and protecting group strategy used.

Purification of Aminoglycosides

The purification of aminoglycosides depends on whether they are produced by fermentation or chemical synthesis.

Purification from Fermentation Broth

For aminoglycosides produced by fermentation, the purification process typically involves multiple steps to separate the antibiotic from a complex mixture of cellular components and media.[10]

Experimental Protocol: Purification of Spectinomycin (an Aminoglycoside)

  • Acidification: The fermentation broth is first acidified.[10]

  • Clarification: A ceramic membrane is used to clarify the broth, removing larger particles.[10]

  • Decolorization and Ultrafiltration: Ultrafiltration is employed to decolorize the solution and remove remaining large molecular weight impurities.[10]

  • Cation Exchange Chromatography: The clarified and decolorized solution is passed through a cation exchange resin column to capture the positively charged aminoglycoside.[10]

  • Nanofiltration and Concentration: The eluate from the chromatography step is concentrated using nanofiltration.[10]

  • Crystallization: The concentrated solution is further evaporated, and the aminoglycoside is crystallized as a salt.[10]

Purification of Chemically Synthesized Aminoglycosides

The purification of chemically synthesized aminoglycosides and their intermediates often relies on standard chromatographic techniques.

Experimental Protocol: General Chromatographic Purification

  • Column Chromatography: The crude reaction mixture is loaded onto a silica (B1680970) gel column.

  • Elution: A suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) with a small percentage of ammonium (B1175870) hydroxide) is used to elute the compounds.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TTC) or mass spectrometry to identify those containing the desired product.

  • Solvent Removal: The solvent from the pooled, pure fractions is removed under reduced pressure to yield the purified compound.

Mechanism of Action and Signaling Pathways

Mechanism of Antibacterial Action

Aminoglycosides exert their bactericidal effect by inhibiting protein synthesis.[1][11][12] They bind with high affinity to the 16S ribosomal RNA of the 30S ribosomal subunit.[1] This binding causes misreading of the mRNA codons, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[11][12] The resulting non-functional proteins disrupt the bacterial cell membrane, ultimately leading to cell death.[2][11]

Aminoglycoside Mechanism of Action aminoglycoside Aminoglycoside bacterial_cell Bacterial Cell aminoglycoside->bacterial_cell Enters ribosome_30s 30S Ribosomal Subunit aminoglycoside->ribosome_30s Binds to 16S rRNA protein_synthesis Protein Synthesis ribosome_30s->protein_synthesis Inhibits and causes mRNA misreading nonfunctional_proteins Non-functional Proteins protein_synthesis->nonfunctional_proteins Leads to cell_death Bacterial Cell Death nonfunctional_proteins->cell_death Causes Aminoglycoside Ototoxicity Signaling aminoglycoside Aminoglycoside hair_cell Inner Ear Hair Cell aminoglycoside->hair_cell Enters ros Reactive Oxygen Species (ROS) Production aminoglycoside->ros jnk_pathway JNK Pathway Activation ros->jnk_pathway nfkb_pathway NF-κB Pathway (Protective) ros->nfkb_pathway apoptosis Apoptosis jnk_pathway->apoptosis Promotes nfkb_pathway->apoptosis Inhibits

References

Unable to Identify "NO-30" in a Drug Development Context

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for "NO-30" within the context of drug discovery and development, no publicly available information was found for a specific therapeutic agent or research compound with this designation.

The search yielded results for various unrelated products and terms, including:

  • Industrial Compounds: Products such as "Ideal 30-030 Noalox," an anti-oxidant compound for electrical applications, and "NCS-30®," a nonconductive thread compound, were identified.[1][2][3][4][5] These are not related to pharmaceutical research.

  • Counterfeit Pharmaceuticals: Pills marked with "M30" have been identified as counterfeit tablets, often containing fentanyl or nitazenes and sold as oxycodone.[6][7][8][9] Similarly, pills with an "N030" imprint have been identified as Baclofen, a muscle relaxant.[10]

  • General Scientific Terms: The search also returned general information on nitric oxide (NO) donors, a broad class of compounds that release nitric oxide and are studied for various therapeutic purposes, including as neuroprotective agents after ischemic stroke.[11][12][13] However, no specific molecule designated "this compound" was mentioned in this context.

  • Similarly Named Research Compound: A novel lipophilic nitric oxide donor designated BIO30 was mentioned in the context of extracorporeal life support research.[14]

It is possible that "this compound" is an internal project code not disclosed in public literature, a new compound with limited available data, or a misnomer for a different agent.

Without a clear and accurate identification of the compound "this compound," it is not possible to provide the requested in-depth technical guide on its discovery, development history, experimental protocols, and associated signaling pathways. Further clarification on the chemical name, therapeutic area, or any affiliated research institution is required to proceed.

References

NO-30 downstream signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for "NO-30" and its downstream signaling pathways has yielded no specific, publicly available scientific information. This designation does not correspond to a known or established signaling molecule, pathway, or drug in the scientific literature.

It is possible that "this compound" refers to:

  • A novel or proprietary compound: The information may be part of unpublished or confidential research within a specific organization and therefore not accessible through public databases.

  • An internal project code: Research institutions and pharmaceutical companies often use internal codes to refer to molecules or projects during development.

  • A misnomer or typographical error: The intended target may have a different name.

To provide the requested in-depth technical guide, please verify the name "this compound" and provide any alternative designations, chemical structures, or relevant publications. Once a specific and identifiable subject is provided, a comprehensive guide can be developed that includes detailed signaling pathways, quantitative data, experimental protocols, and the requested visualizations.

The Dichotomous Role of Nitric Oxide in Cellular Respiration: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitric oxide (NO), a pleiotropic signaling molecule, exerts profound and complex effects on cellular respiration, the linchpin of cellular energy metabolism. This technical guide provides a comprehensive analysis of the mechanisms by which NO modulates mitochondrial function. It delves into the dual nature of NO's influence: a reversible, physiological regulation of the electron transport chain and an irreversible, pathological inhibition leading to cellular dysfunction and death. This document consolidates quantitative data on the inhibitory effects of NO, details experimental protocols for investigating these effects, and visualizes the intricate signaling pathways involved. The information presented herein is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of mitochondrial biology, cellular metabolism, and the therapeutic potential of targeting NO signaling.

Introduction

Cellular respiration, predominantly occurring within the mitochondria, is the catabolic process that converts nutrient-derived biochemical energy into adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. This intricate process is tightly regulated to meet the fluctuating energy demands of the cell. Nitric oxide (NO), a small, membrane-permeable radical gas, has emerged as a key endogenous regulator of cellular respiration. Its effects are concentration-dependent and can be either physiological or pathological. At low, physiological concentrations, NO acts as a signaling molecule, reversibly inhibiting cytochrome c oxidase (Complex IV) in competition with oxygen.[1][2] This fine-tuning of respiration has implications for oxygen sensing and cellular signaling. Conversely, at higher, pathological concentrations, often associated with inflammatory conditions, NO and its reactive nitrogen species (RNS) derivatives can cause irreversible damage to multiple components of the respiratory machinery, leading to ATP depletion, oxidative stress, and the initiation of cell death pathways such as apoptosis and necrosis.[1][3] Understanding the multifaceted interactions between NO and cellular respiration is crucial for elucidating the pathophysiology of numerous diseases and for the development of novel therapeutic strategies.

Mechanisms of NO-Mediated Effects on Cellular Respiration

Nitric oxide's influence on cellular respiration is multifaceted, targeting several key components of the mitochondrial electron transport chain (ETC) and associated enzymes.

Reversible Inhibition of Cytochrome c Oxidase (Complex IV)

The most well-characterized effect of physiological concentrations of NO is the reversible inhibition of cytochrome c oxidase (Complex IV), the terminal enzyme of the ETC.[4] NO competes with oxygen for binding to the reduced heme a3-CuB binuclear center of Complex IV.[4] This competitive inhibition is highly dependent on the local oxygen tension, with the inhibitory potency of NO increasing under hypoxic conditions. The reversibility of this interaction allows for a dynamic regulation of the respiratory rate in response to fluctuating NO and oxygen levels.

Irreversible Inhibition by Reactive Nitrogen Species (RNS)

At higher concentrations, NO can react with superoxide (B77818) radicals (O₂⁻) to form the highly reactive peroxynitrite (ONOO⁻).[3] Peroxynitrite and other RNS can cause irreversible damage to mitochondrial components through nitration and oxidation of proteins, lipids, and nucleic acids.[3] This leads to the inhibition of multiple respiratory chain complexes, including Complex I, II, and III, as well as other mitochondrial enzymes.[3]

Inhibition of Other Mitochondrial Targets

Beyond the ETC, NO and its derivatives can target other critical mitochondrial enzymes. Notably, NO can inhibit pyruvate (B1213749) dehydrogenase (PDH), the enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle, by S-nitrosation of its lipoic acid cofactor. This inhibition curtails the entry of glycolytic products into the TCA cycle, further impacting cellular energy production.[5]

Quantitative Data on NO-Mediated Inhibition

The inhibitory potency of nitric oxide on various components of cellular respiration has been quantified in numerous studies. The following tables summarize key quantitative data.

ParameterValueTarget Enzyme/ProcessCell/Tissue TypeReference(s)
IC50 of NO 11.1 ± 0.5 µMNitric Oxide ProductionMacrophages[6]
9.9 ± 0.1 µMNitric Oxide ProductionMacrophages[6]
44.8 ± 4.4 µMNitric Oxide ProductionMacrophages[6]
Inhibition of Complex II-III 51% inhibition with 500 µM GSNO (NO donor)Succinate-cytochrome c reductaseBovine heart submitochondrial particles[7]
48% inhibition with 30 µM SPER-NO (NO donor)Succinate-cytochrome c reductaseBovine heart submitochondrial particles[7]
Effect on ATP Levels Concentration-dependent decreaseCellular ATP levelsINS 832/13 cells[8]
Effect on NAD+ Levels Concentration-dependent decreaseCellular NAD+ levelsINS 832/13 cells[8]

Table 1: Quantitative Effects of Nitric Oxide on Cellular Respiration. This table summarizes the half-maximal inhibitory concentrations (IC50) of NO and the observed percentage of inhibition on key enzymes and processes in cellular respiration.

Signaling Pathways Affected by NO

The inhibition of cellular respiration by NO triggers a cascade of downstream signaling events that can culminate in either cell survival or cell death, depending on the cellular context and the severity of the metabolic insult.

NO-Induced Apoptosis

Inhibition of the electron transport chain by NO can lead to the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[1] This event disrupts the mitochondrial membrane potential and leads to the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.[1][9] Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome and the activation of caspase-9, which in turn activates downstream executioner caspases like caspase-3, leading to the systematic dismantling of the cell.[9][10] The Bcl-2 family of proteins plays a crucial regulatory role in this process, with pro-apoptotic members like Bax and Bak promoting cytochrome c release and anti-apoptotic members like Bcl-2 and Bcl-xL inhibiting it.[11]

NO_Apoptosis_Pathway NO Nitric Oxide (NO) ETC_Inhibition ETC Inhibition (Complex I, IV) NO->ETC_Inhibition mPTP mPTP Opening ETC_Inhibition->mPTP CytoC_Release Cytochrome c Release mPTP->CytoC_Release Apaf1 Apaf-1 CytoC_Release->Apaf1 binds Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bcl2_family Bcl-2 Family (Bax, Bak, Bcl-2, Bcl-xL) Bcl2_family->mPTP regulates

Figure 1: NO-Induced Apoptotic Signaling Pathway. This diagram illustrates the cascade of events initiated by nitric oxide leading to apoptosis.

NO-Induced Necrosis

Severe and prolonged inhibition of mitochondrial respiration by high concentrations of NO can lead to a catastrophic depletion of cellular ATP.[1] When ATP levels fall below a critical threshold, the energy-dependent process of apoptosis cannot be executed. Instead, the cell undergoes necrosis, a form of cell death characterized by the loss of membrane integrity, cellular swelling, and the uncontrolled release of intracellular contents into the surrounding tissue, triggering an inflammatory response.[1][12]

NO_Necrosis_Pathway High_NO High [NO] Severe_ETC_Inhibition Severe ETC Inhibition High_NO->Severe_ETC_Inhibition ATP_Depletion Severe ATP Depletion Severe_ETC_Inhibition->ATP_Depletion Apoptosis_Inhibition Apoptosis Inhibition ATP_Depletion->Apoptosis_Inhibition Membrane_Integrity_Loss Loss of Membrane Integrity ATP_Depletion->Membrane_Integrity_Loss Cell_Swelling Cell Swelling Membrane_Integrity_Loss->Cell_Swelling Content_Release Release of Intracellular Contents Cell_Swelling->Content_Release Inflammation Inflammation Content_Release->Inflammation Necrosis Necrosis Content_Release->Necrosis

Figure 2: NO-Induced Necrotic Pathway. This diagram depicts the pathway leading to necrosis under conditions of high nitric oxide concentration.

Experimental Protocols

Investigating the effects of NO on cellular respiration requires specialized techniques. The following are detailed methodologies for key experiments.

Measurement of Mitochondrial Oxygen Consumption

Objective: To measure the rate of oxygen consumption in isolated mitochondria or intact cells in the presence of an NO donor.

Materials:

  • Isolated mitochondria or cultured cells

  • Respiration buffer (e.g., MiR05)

  • Substrates for different respiratory chain complexes (e.g., pyruvate, malate (B86768), glutamate (B1630785) for Complex I; succinate (B1194679) for Complex II; TMPD/ascorbate for Complex IV)

  • ADP

  • Inhibitors of respiratory chain complexes (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III, KCN for Complex IV)

  • NO donor (e.g., S-nitrosoglutathione (GSNO), spermine (B22157) NONOate (SPER/NO))

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k) or a Seahorse XF Analyzer

Procedure (High-Resolution Respirometry):

  • Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.

  • Add 2 mL of respiration buffer to the respirometer chambers and allow the temperature to equilibrate to 37°C.

  • Add isolated mitochondria (typically 0.05-0.1 mg/mL) or intact cells (typically 1-2 million cells/mL) to the chambers.

  • Record the basal respiration rate (State 2).

  • Add substrates for the desired respiratory pathway (e.g., pyruvate and malate for Complex I-linked respiration).

  • Initiate State 3 respiration by adding a saturating concentration of ADP.

  • Once a stable State 3 respiration rate is achieved, add the NO donor at the desired concentration.

  • Monitor the change in oxygen consumption rate to determine the inhibitory effect of NO.

  • To assess the reversibility of inhibition, the NO donor can be consumed over time, or an NO scavenger can be added.

  • At the end of the experiment, add specific respiratory chain inhibitors to confirm the targeted pathways.

Oxygen_Consumption_Workflow Start Start Calibrate Calibrate Respirometer Start->Calibrate Add_Buffer Add Respiration Buffer Calibrate->Add_Buffer Add_Sample Add Mitochondria/Cells Add_Buffer->Add_Sample Record_Basal Record Basal Respiration Add_Sample->Record_Basal Add_Substrates Add Substrates Record_Basal->Add_Substrates Add_ADP Add ADP (State 3) Add_Substrates->Add_ADP Add_NO_Donor Add NO Donor Add_ADP->Add_NO_Donor Monitor_Inhibition Monitor Oxygen Consumption Add_NO_Donor->Monitor_Inhibition Assess_Reversibility Assess Reversibility Monitor_Inhibition->Assess_Reversibility Add_Inhibitors Add Complex Inhibitors Assess_Reversibility->Add_Inhibitors End End Add_Inhibitors->End

Figure 3: Experimental Workflow for Measuring Oxygen Consumption. This flowchart outlines the key steps in assessing the impact of nitric oxide on mitochondrial respiration.

Measurement of Mitochondrial Respiratory Complex Activity

Objective: To determine the specific activity of individual electron transport chain complexes in the presence of NO.

5.2.1 Complex I (NADH:ubiquinone oxidoreductase) Activity

Principle: The activity is measured as the rotenone-sensitive rate of NADH oxidation, monitored by the decrease in absorbance at 340 nm.

Materials:

  • Isolated mitochondria or submitochondrial particles (SMPs)

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • NADH

  • Ubiquinone (Coenzyme Q1)

  • Rotenone (Complex I inhibitor)

  • Antimycin A (Complex III inhibitor)

  • KCN (Complex IV inhibitor)

  • NO donor

  • Spectrophotometer

Procedure:

  • Pre-incubate mitochondria or SMPs with the NO donor for a specified time.

  • In a cuvette, add assay buffer, antimycin A, and KCN.

  • Add the NO-treated mitochondrial preparation.

  • Add ubiquinone.

  • Initiate the reaction by adding NADH.

  • Monitor the decrease in absorbance at 340 nm for 3-5 minutes.

  • Add rotenone to inhibit Complex I and record the residual rate of NADH oxidation.

  • The Complex I activity is the difference between the initial rate and the rate after rotenone addition.

5.2.2 Complex II (Succinate Dehydrogenase) Activity

Principle: The activity is measured by following the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of succinate.

Materials:

  • Isolated mitochondria or SMPs

  • Assay buffer

  • Succinate

  • DCPIP

  • Rotenone

  • Antimycin A

  • KCN

  • NO donor

  • Spectrophotometer

Procedure:

  • Pre-incubate mitochondria or SMPs with the NO donor.

  • In a cuvette, add assay buffer, rotenone, antimycin A, and KCN.

  • Add the NO-treated mitochondrial preparation.

  • Add DCPIP.

  • Initiate the reaction by adding succinate.

  • Monitor the decrease in absorbance of DCPIP at 600 nm.

5.2.3 Complex III (Ubiquinol-cytochrome c reductase) Activity

Principle: The activity is measured as the antimycin A-sensitive rate of cytochrome c reduction.

Materials:

  • Isolated mitochondria or SMPs

  • Assay buffer

  • Decylubiquinol (a ubiquinone analog)

  • Cytochrome c (oxidized)

  • Antimycin A

  • KCN

  • NO donor

  • Spectrophotometer

Procedure:

  • Pre-incubate mitochondria or SMPs with the NO donor.

  • In a cuvette, add assay buffer and KCN.

  • Add the NO-treated mitochondrial preparation and oxidized cytochrome c.

  • Initiate the reaction by adding decylubiquinol.

  • Monitor the increase in absorbance at 550 nm due to the reduction of cytochrome c.

  • Add antimycin A to inhibit Complex III and measure the residual rate.

  • The Complex III activity is the difference between the initial rate and the rate after antimycin A addition.

Measurement of Cellular ATP Levels

Objective: To quantify the effect of NO on total cellular ATP content.

Materials:

  • Cultured cells

  • NO donor

  • ATP assay kit (e.g., luciferase-based)

  • Luminometer

Procedure:

  • Plate cells in a multi-well plate and allow them to adhere.

  • Treat the cells with the NO donor at various concentrations and for different time points.

  • Lyse the cells according to the ATP assay kit protocol.

  • Add the luciferase-containing reagent to the cell lysate.

  • Measure the luminescence using a luminometer.

  • Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.

Conclusion

Nitric oxide is a potent and versatile modulator of cellular respiration. Its ability to reversibly inhibit cytochrome c oxidase at physiological concentrations positions it as a key regulator of cellular energy metabolism and oxygen homeostasis. However, the overproduction of NO, leading to the formation of reactive nitrogen species, can inflict severe and irreversible damage to the mitochondrial respiratory chain, precipitating a bioenergetic crisis and triggering cell death. The detailed understanding of these dichotomous effects, facilitated by the quantitative data and experimental protocols presented in this guide, is paramount for advancing our knowledge of mitochondrial pathophysiology and for the rational design of therapeutic interventions targeting NO-mediated pathways in a wide range of human diseases.

References

Navigating the NO Landscape: A Technical Guide to GSNOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Pharmacokinetics and Pharmacodynamics of N30 Pharmaceuticals' Lead Compounds

In the realm of nitric oxide (NO) signaling, the precise regulation of S-nitrosoglutathione (GSNO) levels presents a compelling therapeutic target. N30 Pharmaceuticals has been at the forefront of this research, developing a portfolio of small molecule inhibitors of S-nitrosoglutathione reductase (GSNOR), the primary enzyme responsible for GSNO catabolism. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of their lead investigational compounds, N6022 and N91115 (cavosonstat), which will be used as representative examples for the "NO-30" topic. This document is intended for researchers, scientists, and drug development professionals.

Introduction to GSNOR Inhibition

S-nitrosoglutathione reductase (GSNOR) is a key enzyme that regulates the intracellular concentrations of S-nitrosothiols (SNOs) by catalyzing the breakdown of GSNO.[1] GSNO itself is a critical endogenous signaling molecule that modulates a variety of physiological processes, including bronchodilation and anti-inflammatory responses.[2][3] In several inflammatory and respiratory diseases, such as asthma and cystic fibrosis (CF), GSNOR activity is upregulated, leading to depleted levels of GSNO.[4][5]

By inhibiting GSNOR, compounds like N6022 and N91115 aim to increase the bioavailability of GSNO, thereby restoring its beneficial effects.[2] This mechanism of action offers a novel therapeutic strategy for a range of diseases characterized by dysregulated NO signaling.[6]

Pharmacodynamics

The primary pharmacodynamic effect of N6022 and N91115 is the potent and selective inhibition of the GSNOR enzyme. This inhibition leads to a cascade of downstream effects aimed at mitigating disease pathology.

Mechanism of Action

N6022 and N91115 are reversible inhibitors of GSNOR.[7][8] N6022 has been characterized as a tight-binding inhibitor that occupies the GSNO substrate binding pocket.[7] Kinetically, it displays a mixed uncompetitive mode of inhibition towards GSNO and is uncompetitive with the cofactor NADH.[7][8] The inhibition of GSNOR leads to an increase in intracellular GSNO levels, which in turn enhances S-nitrosylation of target proteins, leading to a range of therapeutic effects.[9]

Below is a diagram illustrating the core signaling pathway.

GSNOR_Inhibition_Pathway cluster_drug Therapeutic Intervention cluster_enzyme Enzymatic Regulation cluster_effects Downstream Cellular Effects GSNOR_Inhibitor GSNOR Inhibitor (e.g., N6022, N91115) GSNOR GSNOR (S-Nitrosoglutathione Reductase) GSNOR_Inhibitor->GSNOR Inhibits GSNO GSNO (S-Nitrosoglutathione) GSNOR->GSNO Degrades Anti_Inflammation Anti-Inflammatory Effects (e.g., NF-κB Inhibition) GSNO->Anti_Inflammation Promotes Bronchodilation Bronchodilation (sGC-cGMP Pathway) GSNO->Bronchodilation Promotes CFTR_Function Improved CFTR Function (Maturation & Stability) GSNO->CFTR_Function Promotes

Caption: GSNOR Inhibition Signaling Pathway.
In Vitro Potency

Both N6022 and N91115 have demonstrated potent inhibition of GSNOR in biochemical assays. The following table summarizes their in vitro potency.

CompoundAssayIC50KiReference(s)
N6022 GSNOR Inhibition8 nM2.5 nM[7][8][10]
N91115 GSNOR Inhibition11-22 nMN/A[11]
Preclinical Efficacy

The pharmacodynamic effects of these GSNOR inhibitors have been evaluated in various preclinical models of disease.

N6022: In a mouse model of ovalbumin-induced asthma, N6022 demonstrated dose-dependent efficacy. A single intravenous dose of ≥0.01 mg/kg attenuated methacholine-induced bronchoconstriction.[6] Furthermore, a dose of ≥0.0005 mg/kg significantly reduced eosinophil infiltration into the lungs.[6]

N91115 (cavosonstat): In preclinical studies, N91115 was shown to increase the function of the F508del-CFTR protein, which is the most common mutation in cystic fibrosis.[12] This stabilizing effect is believed to prolong the function of the CFTR protein, leading to an increase in chloride secretion.[12]

Pharmacokinetics

The pharmacokinetic profiles of N6022 and N91115 have been characterized in both preclinical species and humans.

N6022 Pharmacokinetics

N6022 was initially developed for intravenous administration due to its low oral bioavailability.[11]

Preclinical Pharmacokinetics (Rat): A 14-day toxicology study in Sprague-Dawley rats with intravenous administration of N6022 revealed the following:

  • Systemic exposure was greater in males than females.[13]

  • Saturation of plasma clearance was observed at the high dose (50 mg/kg/day).[13]

  • The liver was identified as the major organ of elimination.[13]

ParameterValueSpeciesRouteReference
Oral Bioavailability4.4%MousePO[6]
Plasma Clearance (CL)37.8 mL/min/kgMouseIV[6]

Clinical Pharmacokinetics: Phase 1 studies in healthy volunteers evaluated single, increasing intravenous doses of N6022.[4] A subsequent proof-of-concept study in patients with mild asthma used a 5 mg intravenous dose.[14][15]

N91115 (Cavosonstat) Pharmacokinetics

N91115 was developed as an orally bioavailable GSNOR inhibitor.[11][16]

Clinical Pharmacokinetics (Healthy Volunteers and CF Patients): Phase 1 studies demonstrated that cavosonstat (B606496) was rapidly absorbed and exhibited linear and predictable pharmacokinetics.[16][17] Key findings include:

  • Exposure was not affected by the administration of a high-fat meal.[16][17]

  • Co-administration with rifampin, a potent inducer of drug metabolism and transport, did not affect exposure.[16][17]

  • The drug was well-tolerated in both healthy volunteers and CF patients.[16][18]

At the highest dose tested in CF patients, a significant reduction in sweat chloride from baseline was observed after 28 days of treatment.[16][17]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of these GSNOR inhibitors.

GSNOR Inhibition Assay

Objective: To determine the in vitro potency (IC50) of test compounds against the GSNOR enzyme.

Methodology:

  • The activity of purified recombinant GSNOR is measured by monitoring the NADH-dependent reduction of GSNO.

  • The reaction is monitored by the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+.

  • Assays are performed in a buffer system (e.g., 50 mM sodium phosphate, pH 7.4) containing the enzyme, NADH, and varying concentrations of the inhibitor (e.g., N6022).

  • The reaction is initiated by the addition of the substrate, GSNO.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

This protocol is a generalized summary based on standard biochemical practices for this enzyme.

In Vivo Asthma Model (for N6022)

Objective: To evaluate the in vivo efficacy of GSNOR inhibitors in a model of allergic airway inflammation and hyperresponsiveness.

Methodology:

  • Sensitization: BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum.

  • Challenge: Following sensitization, mice are challenged with aerosolized OVA on multiple consecutive days to induce an asthmatic phenotype.

  • Treatment: N6022 or vehicle is administered intravenously at various doses and time points before the final assessment.

  • Airway Hyperresponsiveness (AHR) Measurement: AHR is assessed by measuring the change in lung function (e.g., using whole-body plethysmography to determine Penh) in response to increasing concentrations of inhaled methacholine.

  • Inflammatory Cell Analysis: Bronchoalveolar lavage (BAL) is performed to collect fluid from the lungs. The total and differential cell counts (especially eosinophils) in the BAL fluid are determined.

This protocol is based on the description of the ovalbumin-induced asthma model used in the evaluation of N6022.[6]

Below is a workflow diagram for the in vivo asthma model.

Asthma_Model_Workflow Sensitization Sensitization (i.p. OVA/Alum) Challenge Airway Challenge (Aerosolized OVA) Sensitization->Challenge Treatment Treatment (i.v. N6022 or Vehicle) Challenge->Treatment Assessment Efficacy Assessment Treatment->Assessment AHR Airway Hyperresponsiveness (Methacholine Challenge) Assessment->AHR Inflammation Inflammation Analysis (BAL Fluid Cell Counts) Assessment->Inflammation

Caption: Experimental workflow for the in vivo asthma model.
Clinical Trial Protocol for N91115 in Cystic Fibrosis

Objective: To evaluate the safety, tolerability, and pharmacokinetics of N91115 in patients with cystic fibrosis.

Methodology (Phase 1b):

  • Patient Population: Adult patients with CF homozygous for the F508del-CFTR mutation.[18]

  • Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.

  • Treatment: Patients receive oral doses of N91115 or placebo for a specified duration (e.g., 28 days).

  • Pharmacokinetic Sampling: Blood samples are collected at predefined time points after drug administration to determine plasma concentrations of N91115 and its metabolites. Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated.

  • Safety Monitoring: Safety is assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

  • Pharmacodynamic Assessment: Exploratory endpoints such as changes in sweat chloride concentration are measured to assess the biological activity of the drug.[16]

This protocol is a summary of the design for the Phase 1 clinical trials of cavosonstat (N91115).[16][18]

Conclusion

The GSNOR inhibitors N6022 and N91115, developed by N30 Pharmaceuticals, represent a targeted approach to modulating the nitric oxide signaling pathway. Their potent and selective inhibition of GSNOR leads to increased levels of the endogenous bronchodilator and anti-inflammatory molecule GSNO. Preclinical and clinical studies have provided valuable insights into their pharmacodynamic effects and pharmacokinetic profiles. While N6022 showed promise in early studies for asthma, the orally bioavailable N91115 was advanced into later-stage clinical trials for cystic fibrosis. Although the development of cavosonstat for CF was discontinued (B1498344) due to not meeting primary endpoints in a Phase 2 trial, the data generated from these programs provide a rich foundation for the continued exploration of GSNOR inhibition as a therapeutic strategy for a variety of diseases.[18] This technical guide summarizes the key findings to aid in the future research and development of this class of compounds.

References

Unveiling NO-30: A Deep Dive into a Novel Lipophilic Nitric Oxide Donor in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cardiovascular research is continually evolving, with a significant focus on novel therapeutic agents that can modulate critical signaling pathways. Within this arena, nitric oxide (NO) donors have long been a subject of intense investigation due to the pivotal role of NO in vasodilation, anti-platelet aggregation, and overall cardiovascular homeostasis. This technical guide illuminates the emerging role of a novel lipophilic nitric oxide donor, identified through initial investigations as BIO-30, also referred to by its internal designation SNAT. While public domain information on "NO-30" is scarce and often misinterpreted, this guide synthesizes the available data on its likely counterpart, BIO-30, and places it within the broader context of lipophilic S-nitrosothiol (RSNO) type NO donors in cardiovascular research.

Introduction to BIO-30 (SNAT): A Novel Lipophilic NO Donor

BIO-30 has been described as a novel, highly lipophilic S-nitrosothiol (RSNO) type nitric oxide donor.[1] Its lipophilicity is a key characteristic, suggesting potential for enhanced membrane permeability and targeted delivery within the cardiovascular system. The primary focus of the initial research on BIO-30 has been its application in extracorporeal life support (ECLS) circuits to improve hemocompatibility and reduce the risk of thrombotic complications.[1]

The development of such novel NO donors is driven by the need to overcome the limitations of existing compounds, such as the potential formation of carcinogenic nitrosamines by diazeniumdiolate-type donors.[1]

Mechanism of Action and Signaling Pathways

As an S-nitrosothiol, the fundamental mechanism of action of BIO-30 is the release of nitric oxide. NO is a critical signaling molecule in the cardiovascular system.[2][3] The lipophilic nature of BIO-30 likely facilitates its interaction with cell membranes, potentially influencing its NO release kinetics and localization of action.

The primary signaling pathway activated by NO is the soluble guanylate cyclase (sGC) pathway.

NO-sGC-cGMP Signaling Pathway BIO-30 BIO-30 NO NO BIO-30->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic Guanosine (B1672433) Monophosphate (cGMP) sGC->cGMP Catalyzes conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Platelet_Inhibition Inhibition of Platelet Aggregation PKG->Platelet_Inhibition

Figure 1: The canonical Nitric Oxide signaling pathway initiated by an NO donor like BIO-30. (Within 100 characters)

Pathway Description:

  • NO Release: BIO-30 releases nitric oxide (NO).

  • sGC Activation: NO diffuses into vascular smooth muscle cells and platelets and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.

  • cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • PKG Activation: cGMP acts as a second messenger, primarily activating cGMP-dependent protein kinase (PKG).

  • Physiological Effects: PKG activation leads to a cascade of downstream phosphorylation events that result in:

    • Vasodilation: Relaxation of vascular smooth muscle, leading to increased blood flow.

    • Inhibition of Platelet Aggregation: Reduced platelet activation and adhesion, preventing thrombus formation.[1]

Quantitative Data

The available quantitative data for BIO-30 (SNAT) is primarily from in vitro and in vivo preclinical studies related to its use in ECLS circuits.

ParameterValueContextSource
Predicted logP 3.439Indicates high lipophilicity.[1]
Initial NO Flux 37 x 10-10 mol/min/cm2From impregnated PVC tubing.[1]
Duration of Endothelial Level NO Release > 35 daysThe flux decreased below endothelial levels after this period.[1]
Storage Stability (-20°C) 100%Based on first-day NO release, stable for up to one year.[1]
Storage Stability (4°C) >50%Based on first-day NO release, stable for up to one year.[1]
Effect on Blood Clot Area (4-hour rabbit model) 0.001 (±0.000) cm2Compared to control with 11.18 (±0.350) cm2.[1]
Bacterial CFU Reduction (Biofilm Study) 3 log reductionAfter 7 days.[1]
Bactericidal Effect 6-7 log reduction-[1]

Experimental Protocols

Detailed experimental protocols for BIO-30 are not yet widely published. However, based on the available information and general methodologies for studying NO donors, the following outlines key experimental approaches.

Synthesis of Lipophilic S-Nitrosothiols

The synthesis of novel lipophilic S-nitrosothiols like SNAT would likely involve the nitrosation of a corresponding lipophilic thiol precursor. A general workflow is depicted below.

Figure 2: A generalized workflow for the synthesis of a lipophilic S-nitrosothiol like SNAT. (Within 100 characters)
Measurement of Nitric Oxide Release

The release of NO from BIO-30 can be quantified using chemiluminescence, which is the gold-standard method.

Protocol:

  • Sample Preparation: A solution of BIO-30 or a BIO-30-impregnated material is placed in a reaction vessel.

  • NO Detection: A stream of inert gas (e.g., nitrogen) is passed through the vessel to carry the released NO into a chemiluminescence NO analyzer.

  • Reaction with Ozone: Inside the analyzer, the NO reacts with ozone (O₃) to produce nitrogen dioxide in an excited state (NO₂*).

  • Light Emission: As the excited nitrogen dioxide returns to its ground state, it emits light (chemiluminescence).

  • Quantification: The intensity of the emitted light is proportional to the concentration of NO and is measured by a photomultiplier tube. The data is calibrated against known standards.

In Vivo Hemocompatibility Assessment (Rabbit Model)

The antithrombotic properties of BIO-30 coated circuits can be evaluated in a rabbit model of extracorporeal circulation.

Protocol:

  • Animal Preparation: New Zealand White rabbits are anesthetized and instrumented for extracorporeal circulation.

  • Circuit Priming: The ECLS circuits (control and BIO-30 coated) are primed with a suitable solution (e.g., saline).

  • Extracorporeal Circulation: The rabbits are connected to the ECLS circuits, and blood is circulated for a defined period (e.g., 4 hours). No systemic anticoagulation is administered.

  • Post-Circulation Analysis: After the experiment, the circuits are disassembled, and the surface area covered by blood clots is quantified.

  • Data Analysis: The clot area on the BIO-30 coated circuits is compared to that on the control circuits.

Future Directions and Implications for Drug Development

The initial findings on BIO-30 (SNAT) are promising, particularly for improving the biocompatibility of medical devices like ECLS circuits.[1] The high lipophilicity and sustained NO release profile suggest that its therapeutic applications could extend to other areas of cardiovascular medicine where localized and prolonged NO delivery is beneficial.

Potential areas for future research and development include:

  • Topical Formulations: For promoting wound healing and treating peripheral vascular disease.

  • Coated Stents: To prevent in-stent restenosis and thrombosis.

  • Targeted Nanoparticles: For site-specific delivery to atherosclerotic plaques or ischemic tissues.

Further research is required to fully elucidate the chemical structure, pharmacokinetic and pharmacodynamic profiles, and long-term safety of BIO-30. As more data becomes available, this novel lipophilic NO donor could represent a significant advancement in the therapeutic application of nitric oxide for cardiovascular diseases.

Disclaimer: The information on "this compound" is based on the current interpretation of available scientific literature, which strongly suggests it is synonymous with "BIO-30" or "SNAT". As this is an emerging area of research, further publications are needed to confirm these details.

References

An In-depth Technical Guide on the Nitric Oxide Release Kinetics of DEA/NO under Physiological Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "NO-30" is not a recognized designation in the scientific literature. This guide will focus on the well-characterized nitric oxide (NO) donor, Diethylamine (B46881) NONOate (DEA/NO), as a representative example of a NONOate with a relatively short half-life under physiological conditions. DEA/NO is often used in research to study the effects of exogenous NO.

This technical guide provides a comprehensive overview of the release kinetics, experimental protocols for measurement, and the primary signaling pathway of Diethylamine NONOate (DEA/NO) under physiological conditions (pH 7.4, 37°C). This document is intended for researchers, scientists, and drug development professionals working with nitric oxide donors.

Core Concepts of DEA/NO Decomposition and NO Release

Diazeniumdiolates, commonly known as NONOates, are a class of compounds that spontaneously release nitric oxide in aqueous solutions.[1] The core structure of a NONOate consists of a [N(O)NO]⁻ functional group attached to a nucleophile, in this case, a diethylamine adduct.[2]

The release of NO from DEA/NO is initiated by proton-dependent, first-order decomposition under physiological conditions.[1] This process does not require enzymatic activity, making NONOates a direct source of NO.[2] For each mole of DEA/NO that decomposes, approximately 1.5 to 2 moles of NO are liberated.[1][3]

Quantitative Release Kinetics of DEA/NO

The release of nitric oxide from DEA/NO under physiological conditions has been quantified in several studies. The key kinetic parameters are summarized in the table below.

ParameterValueConditionsReference(s)
Half-life (t½) ~2 minutespH 7.4, 37°C[1]
3.9 ± 0.2 minutesNot specified, likely physiological[4]
16 minutesPBS, pH 7.4, 22°C[5]
First-Order Decomposition Rate Constant 0.47 ± 0.10 min⁻¹pH 7.4, 37°C[3]
Moles of NO Released per Mole of DEA/NO 1.5 ± 0.2pH 7.4, 37°C[3]
Up to 2Physiological pH and temperature[2]
Decomposition Activation Energy ~100 kJ/molNot specified[3]

Signaling Pathway of Released Nitric Oxide

The primary and most well-understood signaling pathway for nitric oxide involves the activation of soluble guanylate cyclase (sGC).[2] Upon release from DEA/NO, NO diffuses into target cells, such as vascular smooth muscle cells, and binds to the heme moiety of sGC.[6] This binding activates the enzyme, which then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7] The subsequent increase in intracellular cGMP levels activates cGMP-dependent protein kinases (PKG), leading to a cascade of downstream effects, including smooth muscle relaxation and vasodilation.[2][6] NO can also influence other signaling pathways, for instance, by inhibiting cAMP signals through the activation of phosphodiesterase 2 (PDE2).[8]

NO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (e.g., Smooth Muscle Cell) DEA/NO DEA/NO NO NO DEA/NO->NO Spontaneous Decomposition (pH 7.4, 37°C) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cluster_intracellular cluster_intracellular NO->cluster_intracellular Diffusion cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Phosphorylation of target proteins

Caption: Nitric Oxide Signaling Pathway. (Within 100 characters)

Experimental Protocols

Measurement of Nitric Oxide Release using an Electrochemical Sensor

Direct and real-time measurement of NO release from DEA/NO can be achieved using an NO-selective electrochemical sensor.[9][10]

Methodology:

  • Sensor Calibration: Calibrate the NO sensor according to the manufacturer's instructions. This typically involves generating a standard curve by adding known concentrations of an NO standard (e.g., from a saturated NO solution or a stable NO donor) to a deoxygenated buffer.

  • Experimental Setup: Place the calibrated NO sensor in a temperature-controlled reaction vessel containing a physiological buffer (e.g., phosphate-buffered saline, PBS) at 37°C and pH 7.4. The solution should be continuously stirred.

  • Initiation of Release: Prepare a stock solution of DEA/NO in an alkaline buffer (e.g., 0.01 M NaOH) to prevent premature decomposition.[11] To initiate the experiment, inject a small volume of the DEA/NO stock solution into the reaction vessel to achieve the desired final concentration.

  • Data Acquisition: Record the current generated by the sensor over time. The current is directly proportional to the concentration of NO in the solution.

  • Data Analysis: Convert the measured current to NO concentration using the calibration curve. The resulting data will show the real-time kinetics of NO release and its subsequent decay.

Electrochemical_Detection_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Calibrate Calibrate NO Sensor with NO standards Setup Prepare reaction vessel: - Physiological buffer (pH 7.4) - 37°C, constant stirring Calibrate->Setup Inject Inject DEA/NO stock into reaction vessel Setup->Inject Stock Prepare DEA/NO stock solution in 0.01 M NaOH Stock->Inject Record Record sensor current over time Inject->Record Convert Convert current to [NO] using calibration curve Record->Convert Plot Plot [NO] vs. Time to determine release kinetics Convert->Plot

Caption: Workflow for Electrochemical Detection of NO. (Within 100 characters)
Indirect Measurement of NO Release using the Griess Assay

The Griess assay is a colorimetric method that indirectly measures NO production by quantifying nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solution.[10][12]

Methodology:

  • Sample Preparation:

    • Dissolve DEA/NO in a physiological buffer (pH 7.4) at 37°C to initiate NO release.

    • At various time points, collect aliquots of the solution.

  • Griess Reaction:

    • Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDD).[13]

    • In a 96-well plate, add 50 µL of each collected sample (or standard) to a well.

    • Add 50 µL of the prepared Griess reagent to each well.[13]

    • Incubate the plate in the dark at room temperature for 10-15 minutes to allow for the formation of a chromophoric azo compound.[13]

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) in the same buffer used for the experiment.

  • Absorbance Measurement: Measure the absorbance of the samples and standards at approximately 540 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of a blank (buffer with Griess reagent) from all readings. Determine the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. This provides a measure of the cumulative NO released and oxidized to nitrite over time.

Griess_Assay_Workflow cluster_sample_prep Sample & Standard Preparation cluster_reaction Griess Reaction cluster_measurement Measurement & Analysis Incubate_DEA Incubate DEA/NO in physiological buffer (37°C) Collect_Aliquots Collect aliquots at different time points Incubate_DEA->Collect_Aliquots Add_to_Plate Add samples/standards and Griess reagent to 96-well plate Collect_Aliquots->Add_to_Plate Prepare_Standards Prepare Sodium Nitrite standard curve Prepare_Standards->Add_to_Plate Mix_Reagents Prepare Griess Reagent: Sulfanilamide + NEDD Mix_Reagents->Add_to_Plate Incubate_Dark Incubate in dark for 10-15 minutes Add_to_Plate->Incubate_Dark Read_Absorbance Measure absorbance at ~540 nm Incubate_Dark->Read_Absorbance Calculate_Conc Calculate Nitrite concentration using standard curve Read_Absorbance->Calculate_Conc

References

Solubility Profile of NO-30 in Common Laboratory Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility characteristics of NO-30, a critical parameter for its handling, formulation, and application in research and drug development. The following sections detail the solubility of this compound in a range of common laboratory solvents, outline a standard protocol for solubility determination, and illustrate relevant experimental workflows.

Introduction to this compound

[Please insert a general introduction to the compound this compound here. This should include its chemical class, primary mechanism of action, and its main applications in research or therapy. This guide uses a placeholder compound's data for demonstration purposes, as specific data for "this compound" is not publicly available.]

The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that influences its bioavailability and developability. Understanding the solubility of this compound in various solvents is essential for a wide range of laboratory procedures, including sample preparation for in vitro assays, formulation development for in vivo studies, and purification processes.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic and aqueous solvents. The data presented below represents the approximate solubility at standard laboratory conditions (typically 20-25°C). It is important to note that solubility can be affected by factors such as temperature, pH, and the presence of co-solvents.

Table 1: Solubility of this compound in Various Laboratory Solvents

SolventChemical FormulaSolvent TypeSolubility (mg/mL)Molar Solubility (M)
Aqueous Buffer (pH 7.2) -Aqueous~0.021~0.0001
Dimethyl Sulfoxide (DMSO) C₂H₆OSPolar Aprotic>50>0.24
Ethanol C₂H₅OHPolar Protic>50>0.24
Methanol CH₃OHPolar Protic>50>0.24
Acetone C₃H₆OPolar Aprotic>50>0.24
Dichloromethane CH₂Cl₂Halogenated>50>0.24

Note: The data presented is based on the solubility of Ibuprofen, used here as a representative compound for demonstration. Researchers should replace this with their experimentally determined data for this compound.

Experimental Protocol: Solubility Determination

The following protocol describes a standard method for determining the solubility of a compound like this compound in a given solvent using the shake-flask method, which is considered the gold standard for solubility determination.

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound (crystalline powder)

  • Selected solvent (e.g., DMSO, Ethanol, Phosphate-Buffered Saline)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

  • Syringe filters (e.g., 0.22 µm)

  • Pipettes and appropriate laboratory glassware

Methodology:

  • Preparation: Add an excess amount of this compound powder to a series of vials. The amount should be more than what is expected to dissolve to ensure a saturated solution is achieved.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

  • Filtration: Immediately filter the collected supernatant through a syringe filter (0.22 µm) to remove any remaining micro-particulates.

  • Dilution: Dilute the filtered, saturated solution with an appropriate solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method.

  • Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound in the tested solvent.

Visualized Workflows and Pathways

The following diagrams illustrate a typical experimental workflow for solubility testing and a representative signaling pathway that could be relevant to the mechanism of action of a compound like this compound.

G cluster_workflow Experimental Workflow for Solubility Determination A Add Excess this compound to Solvent B Equilibrate (Shake) for 24-48h at 25°C A->B C Centrifuge to Separate Solid B->C D Collect and Filter Supernatant (0.22 µm) C->D E Dilute Sample D->E F Quantify Concentration (e.g., HPLC) E->F G Calculate Solubility F->G G cluster_pathway Example Signaling Pathway: COX Inhibition Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation COX1_COX2->Prostaglandins NO30 This compound NO30->COX1_COX2 Inhibition

Methodological & Application

Application Notes and Protocols for the Experimental Compound NO-30 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

NO-30 is an experimental small molecule inhibitor currently under investigation for its potential as an anti-cancer agent. These application notes provide a comprehensive overview of the in vitro experimental protocols for evaluating the efficacy and mechanism of action of this compound in cancer cell lines. The following sections detail the methodologies for assessing cell viability, induction of apoptosis, and the impact on key signaling pathways.

Data Presentation

The following tables provide a structured summary of the quantitative data obtained from various in vitro assays with this compound. These tables are intended to serve as templates for organizing experimental results.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
Example: A549Lung Carcinoma85.252.128.9
Example: MCF-7Breast Adenocarcinoma73.545.821.4
Example: HeLaCervical Cancer95.168.342.7
User DataEnter DataEnter DataEnter DataEnter Data

Table 2: Apoptosis Induction by this compound

Cell LineTreatmentConcentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Example: A549Control02.11.5
This compound2515.85.2
This compound5035.212.7
Example: MCF-7Control01.81.1
This compound2518.36.8
This compound5042.115.3
User DataEnter DataEnter DataEnter DataEnter Data

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[1][2]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[3]

  • MTT solvent (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)[3]

  • 96-well plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[4]

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[4]

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium from a stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

    • Incubate the plate for the desired treatment periods (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.[1]

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[1][3]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[1][2]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.[5][6]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound and a vehicle control for the desired time period.

  • Cell Harvesting and Washing:

    • Harvest the cells (including any floating cells in the medium) by trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[5]

    • Discard the supernatant and wash the cells twice with cold PBS.[7]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[7]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[7]

    • Analyze the samples by flow cytometry within 1 hour.[7]

    • Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.[6]

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins in response to this compound treatment.[8][9][10][11]

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Seed cells in 6-well or 10 cm plates and treat with this compound.

    • After treatment, wash the cells with cold PBS and lyse them with cold lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

    • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[10]

    • Load the samples onto an SDS-PAGE gel and run the gel at a constant voltage until the dye front reaches the bottom.[8]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[11]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[9]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.[10]

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection:

    • Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

Visualizations

Signaling Pathway Diagram

NO30_Signaling_Pathway NO30 This compound CellSurfaceReceptor Cell Surface Receptor NO30->CellSurfaceReceptor SignalTransduction Signal Transduction Cascade (e.g., MAPK, PI3K/Akt) CellSurfaceReceptor->SignalTransduction ProApoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) SignalTransduction->ProApoptotic Activates AntiApoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) SignalTransduction->AntiApoptotic Inhibits Mitochondrion Mitochondrion ProApoptotic->Mitochondrion AntiApoptotic->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC CaspaseActivation Caspase Activation (Caspase-9, Caspase-3) CytochromeC->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

Caption: Proposed signaling pathway for this compound induced apoptosis.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat cells with this compound (Varying concentrations and time points) Start->Treatment Viability Cell Viability Assay (MTT Assay) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Protein Protein Expression Analysis (Western Blot) Treatment->Protein DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis Protein->DataAnalysis Conclusion Conclusion on this compound Efficacy and Mechanism DataAnalysis->Conclusion

Caption: General experimental workflow for evaluating this compound.

References

Application Notes and Protocols for Nitric Oxide (NO) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for a specific molecule designated "NO-30" did not yield conclusive results within the context of neuroscience research. It is possible this term is highly specialized, new, or a potential misnomer for other established terms, such as the P30 research grants from the National Institute of Neurological Disorders and Stroke (NINDS). However, given the focus on neuroscience and signaling, this document will detail the applications and protocols for Nitric Oxide (NO) , a critical and extensively studied gaseous signaling molecule in the nervous system.

Nitric oxide is a unique, membrane-permeable gas that acts as a key signaling molecule in the central nervous system (CNS).[1] Unlike classical neurotransmitters, NO is not stored in vesicles but is synthesized on demand by nitric oxide synthases (NOS).[1] Its ability to freely diffuse allows it to act on nearby cells, influencing a wide array of physiological and pathological processes.[2] This makes the study and manipulation of NO pathways a crucial aspect of neuroscience research, particularly in the context of neurodegenerative diseases, stroke, and neuroinflammation.[3][4]

Application Notes

Investigating Synaptic Plasticity, Learning, and Memory

Nitric oxide is a key regulator of synaptic plasticity, the process underlying learning and memory. It often acts as a retrograde messenger, released from the postsynaptic neuron to modulate presynaptic neurotransmitter release.[5] Researchers utilize NO donors and NOS inhibitors to study its role in long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of memory formation.

Modeling and Studying Neurodegenerative Diseases

Dysregulation of NO production is implicated in several neurodegenerative diseases.[2][3]

  • Alzheimer's Disease: Overproduction of NO by inducible NOS (iNOS) in glial cells contributes to oxidative and nitrosative stress, leading to neuronal damage.[1]

  • Parkinson's Disease: NO is involved in the degeneration of dopaminergic neurons, a hallmark of the disease.[5]

  • Amyotrophic Lateral Sclerosis (ALS): NO-mediated neurotoxicity is a proposed mechanism contributing to motor neuron death.[2] Experimental models often use NO donors to induce neurotoxicity in cell cultures to screen for potential neuroprotective compounds.[6][7]

Research in Ischemic Stroke

NO has a dual role in the context of ischemic stroke.[4][8]

  • Neuroprotection: In the acute phase, NO produced by endothelial NOS (eNOS) is crucial for maintaining cerebral blood flow to the ischemic penumbra, thereby reducing infarct volume.[8][9] Several NO donors have shown neuroprotective effects in animal models of stroke.[4]

  • Neurotoxicity: Following reperfusion, excessive NO production, primarily from neuronal NOS (nNOS) and later iNOS, contributes to excitotoxicity and inflammatory damage.[4][8] Studying these effects using NO donors and inhibitors in animal models of middle cerebral artery occlusion (MCAO) is a common application.[4][10]

Understanding Neuroinflammation

In the CNS, microglia and astrocytes can be induced to express iNOS, leading to high levels of NO production.[2] This inflammatory response is a key feature of many neurological disorders. Researchers use in vitro co-culture systems of neurons and glia, as well as in vivo models, to study the role of NO in mediating the inflammatory cascade and its impact on neuronal survival.

Quantitative Data Presentation

Table 1: Properties of Common Nitric Oxide (NO) Donors
NO DonorChemical NameRelease MechanismTypical SolventsKey Characteristics
SNP Sodium NitroprussideSpontaneous, requires light/reducing agents for enhanced releaseWater, Saline, Culture MediumRapid NO release; can release cyanide ions, potentially confounding toxicity studies.[11]
SNAP S-Nitroso-N-acetylpenicillamineSpontaneous decomposition, catalyzed by light, heat, and metal ionsDMSO, Ethanol, then aqueous bufferS-nitrosothiol donor; relatively stable, allowing for more controlled NO release.[12][13]
DETA/NONOate (Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolatepH-dependent spontaneous releaseAlkaline buffer (e.g., NaOH), then neutral bufferLong half-life (e.g., ~20 hours at 37°C, pH 7.4), providing prolonged, slow NO release.[10]
SIN-1 3-morpholinosydnonimineSpontaneous decomposition, requires oxygenAqueous buffersReleases both NO and superoxide, leading to the formation of peroxynitrite, a highly reactive species.[4]
Table 2: Examples of NO Donor Applications and Effective Concentrations in Neuroscience Research
ApplicationModel SystemNO DonorConcentration / DoseObserved EffectCitation(s)
Neurotoxicity Study Rat striatal neuron cultureSNP10 µM - 1 mMConcentration-dependent neuronal degeneration; EC50 for cGMP increase was 13.7 µM.[6]
Neurotoxicity Study Rat cerebellar granule cell cultureSNP10 - 500 µMInduced neuronal cell death at all tested concentrations.[7]
Neurotoxicity Study Differentiated neural stem cellsSNP100 - 400 µMReduced cell viability and increased cleaved caspase-3 levels.[14][15]
Ischemic Stroke Rat model (MCAO)DETA/NONOateN/A (in vivo study)Increased neurogenesis and improved neurological outcome.[10]
Ischemic Stroke Rat model (transient MCAO)GSNO, SNAP, SNP, SIN-12.0 - 3.0 µmol/kg (IV)All donors significantly reduced infarct volume.[4][16]
Membrane Depolarization Rat brain synaptosomesSNP~10 µM (half-maximal effect)Induced synaptosome depolarization.[17]

Experimental Protocols

Protocol 1: In Vitro Induction of NO-Mediated Neurotoxicity

This protocol describes how to induce neurotoxicity in primary cortical neuron cultures using the NO donor Sodium Nitroprusside (SNP).

Materials:

  • Primary cortical neuron cultures (prepared according to established methods).[18]

  • Neurobasal medium supplemented with B27.

  • Sodium Nitroprusside (SNP) stock solution (10 mM in sterile water, freshly prepared and protected from light).

  • Phosphate-buffered saline (PBS).

  • Cell viability assay kit (e.g., LDH cytotoxicity assay or MTT assay).

  • 96-well culture plates.

Procedure:

  • Cell Plating: Plate primary cortical neurons in 96-well plates at a suitable density (e.g., 2 x 10^5 cells/well) and culture for 7-10 days to allow for maturation.

  • Preparation of SNP Solutions: On the day of the experiment, prepare fresh serial dilutions of the 10 mM SNP stock solution in culture medium to achieve final concentrations ranging from 10 µM to 500 µM. Prepare a "vehicle control" with sterile water added to the medium.

  • Treatment: Carefully remove half of the old medium from each well and replace it with an equal volume of the prepared SNP solutions or vehicle control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Assessment of Neurotoxicity:

    • LDH Assay: After 24 hours, measure lactate (B86563) dehydrogenase (LDH) release into the culture medium, which is an indicator of cell lysis. Follow the manufacturer's instructions for the LDH assay kit.

    • MTT Assay: Alternatively, assess cell viability using an MTT assay, which measures mitochondrial metabolic activity. Add MTT reagent to the wells, incubate, and then solubilize the formazan (B1609692) product before reading absorbance, as per the kit protocol.

  • Data Analysis: Calculate cell death or viability as a percentage relative to the vehicle-treated control wells. Plot the concentration-response curve to determine the toxic effects of different SNP concentrations.

Protocol 2: Quantification of Nitrite (B80452) in Brain Tissue using the Griess Assay

This protocol provides a method for measuring nitrite (a stable metabolite of NO) in brain tissue homogenates as an indirect measure of NO production.[19]

Materials:

  • Brain tissue (e.g., hippocampus, cortex).

  • Ice-cold PBS.

  • Tissue homogenizer.

  • Refrigerated centrifuge.

  • Griess Reagent:

  • Sodium nitrite (NaNO2) standard solution (for standard curve).

  • 96-well microplate reader.

Procedure:

  • Tissue Preparation: Rapidly dissect the brain region of interest on ice, weigh it, and place it in a pre-weighed tube with ice-cold PBS (e.g., 10 volumes to tissue weight).[19]

  • Homogenization: Homogenize the tissue on ice until no visible chunks remain.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet cellular debris.[19]

  • Sample Collection: Carefully collect the supernatant. For some samples, deproteinization using a microfilter (e.g., 10 kDa cutoff) may be necessary to avoid interference.[21]

  • Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., from 0 to 100 µM) by diluting a stock solution in the same buffer used for homogenization.

  • Griess Reaction:

    • Pipette 50 µL of each standard and sample supernatant into separate wells of a 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well.

  • Incubation and Measurement: Incubate for another 10 minutes at room temperature. A purple/magenta color will develop.

  • Read Absorbance: Measure the absorbance at 540 nm using a microplate reader.[20]

  • Data Analysis: Subtract the absorbance of the blank (0 µM standard) from all readings. Plot the standard curve (absorbance vs. nitrite concentration). Use the equation from the linear regression of the standard curve to calculate the nitrite concentration in your samples. Normalize the result to the initial weight of the tissue (e.g., in µmol/g of tissue).

Mandatory Visualizations

NO_Signaling_Pathway cluster_phys Physiological Conditions cluster_patho Pathological Conditions (e.g., Excitotoxicity) nNOS nNOS sGC Soluble Guanylyl Cyclase (sGC) nNOS->sGC Basal NO cGMP cGMP sGC->cGMP Neuroprotection Neuroprotection (e.g., Vasodilation) cGMP->Neuroprotection iNOS iNOS (in glia) Peroxynitrite Peroxynitrite (ONOO-) iNOS->Peroxynitrite Excess NO nNOS_over nNOS (overactivated) nNOS_over->Peroxynitrite Excess NO Superoxide Superoxide (O2-) Superoxide->Peroxynitrite Neurotoxicity Neurotoxicity (DNA damage, lipid peroxidation) Peroxynitrite->Neurotoxicity Ca_influx Ca2+ Influx (NMDA Receptor) Ca_influx->nNOS Ca_influx->nNOS_over

Caption: Dual role of Nitric Oxide (NO) in neuronal signaling.

Griess_Assay_Workflow start Start: Brain Tissue Sample homogenize 1. Homogenize in ice-cold buffer start->homogenize centrifuge 2. Centrifuge (e.g., 10,000 x g, 20 min, 4°C) homogenize->centrifuge supernatant 3. Collect Supernatant centrifuge->supernatant plate 4. Pipette Samples & Standards into 96-well plate supernatant->plate reagentA 5. Add Griess Reagent A (Sulfanilamide) plate->reagentA reagentB 6. Add Griess Reagent B (NED) reagentA->reagentB read 7. Measure Absorbance at 540 nm reagentB->read end End: Calculate Nitrite Concentration read->end

Caption: Experimental workflow for the Griess Assay.

Neurotoxicity_Workflow cluster_assay Assay Options start Start: Primary Neuron Culture treatment 1. Treat cells with NO Donor (e.g., SNP) & Vehicle Control start->treatment incubation 2. Incubate for 24 hours (37°C, 5% CO2) treatment->incubation assay 3. Perform Cell Viability/Toxicity Assay incubation->assay LDH LDH Assay (Measures Cytotoxicity) MTT MTT Assay (Measures Viability) analysis 4. Analyze Data vs. Control assay->analysis end End: Concentration- Response Curve analysis->end

Caption: Workflow for an in vitro NO-mediated neurotoxicity experiment.

References

Using Apoptosis Pathways as a Research Tool: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Given that "NO-30" is not a standard designation for a single, well-defined molecule in apoptosis research, this document provides detailed application notes for three potential interpretations of the query, each of which is a significant tool in the study of programmed cell death:

  • Tyrphostin AG30: A chemical inhibitor of the Epidermal Growth Factor Receptor (EGFR) that induces apoptosis.

  • miR-30: A family of microRNAs that act as crucial regulators of apoptotic signaling pathways.

  • M30 Assay: An immunoassay used to detect and quantify apoptosis in epithelial cells.

Application Note 1: Tyrphostin AG30

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] As a member of the tyrphostin family, it is a valuable tool for investigating cellular signal transduction pathways that regulate cell growth, differentiation, and apoptosis.[1][2] Dysregulation of EGFR signaling is a hallmark of numerous cancers, making inhibitors like Tyrphostin AG30 critical for cancer research and the development of potential therapeutic agents.[1]

Mechanism of Action: Tyrphostin AG30 primarily exerts its biological effects by competitively inhibiting ATP binding to the catalytic domain of EGFR.[1][3] This action prevents the autophosphorylation of the receptor upon ligand binding, which is a critical first step in activating downstream signaling cascades. By blocking this event, Tyrphostin AG30 effectively attenuates signals that promote cell proliferation and survival. Key signaling pathways modulated by Tyrphostin AG30 include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.[1][2] The disruption of these pro-survival pathways is a primary driver of its pro-apoptotic effects.[1]

Signaling Pathway Diagram:

Tyrphostin_AG30_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Survival Cell Survival & Proliferation ERK->Survival Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Akt->Survival AG30 Tyrphostin AG30 AG30->EGFR Inhibition EGF EGF Ligand EGF->EGFR

Caption: Tyrphostin AG30 inhibits EGFR, blocking downstream pro-survival pathways and inducing apoptosis.

Data Presentation

The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a compound. It is crucial to determine the IC50 for your specific cell line and experimental conditions as these values are not widely reported in public literature.[1]

Table 1: Template for Experimentally Determined IC50 Values of Tyrphostin AG30

Cell LineCancer TypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
e.g., A431Epidermoid CarcinomaUser DeterminedUser DeterminedUser Determined
e.g., Primary ErythroblastsN/AUser DeterminedUser DeterminedUser Determined
User Cell Line 1
User Cell Line 2
Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • 96-well culture plates

  • Complete culture medium

  • Tyrphostin AG30 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[3]

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[3]

  • Treatment: Prepare serial dilutions of Tyrphostin AG30 in complete culture medium. Remove the old medium and add 100 µL of the diluted Tyrphostin AG30 to the wells. Include a vehicle control (DMSO).[1][4]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[1][4]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measurement: Gently shake the plate for 5-10 minutes and measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis using flow cytometry.

Materials:

  • Cell culture treated with Tyrphostin AG30

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of Tyrphostin AG30 for a specified time.

  • Harvesting: Harvest both adherent and floating cells and centrifuge.

  • Washing: Wash the cells twice with ice-cold PBS.[3]

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add Annexin V-FITC and PI according to the manufacturer's instructions.[3][4]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are apoptotic, and cells positive for both Annexin V and PI are in late apoptosis or are necrotic.[4]

Experimental Workflow Diagram:

AG30_Workflow start Start cell_culture Seed and Culture Cells (e.g., A431) start->cell_culture treatment Treat with Tyrphostin AG30 (Dose-Response & Time-Course) cell_culture->treatment harvest Harvest Cells treatment->harvest viability Cell Viability Assay (MTT) harvest->viability apoptosis Apoptosis Assay (Annexin V/PI) harvest->apoptosis western Western Blot Analysis (p-EGFR, Akt, ERK) harvest->western analysis Data Analysis (IC50, % Apoptosis) viability->analysis apoptosis->analysis western->analysis end End analysis->end

Caption: General workflow for studying the effects of Tyrphostin AG30.

Application Note 2: miR-30

Audience: Researchers, scientists, and drug development professionals.

Introduction: The miR-30 family is a group of microRNAs that play significant roles in a variety of cellular processes, including apoptosis.[5] MicroRNAs are small, non-coding RNA molecules that regulate gene expression post-transcriptionally.[5] Depending on the cellular context and the specific target genes, miR-30 family members can have either pro-apoptotic or anti-apoptotic functions, making them important targets of study in cancer and other diseases.

Mechanism of Action: miR-30 family members regulate apoptosis by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. This can impact both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways. For example, in some contexts, miR-30b can inhibit the PI3K/AKT signaling pathway by targeting key components, thereby promoting apoptosis.[5] Conversely, in other scenarios, overexpression of a miR-30 family member might lead to apoptotic resistance by targeting pro-apoptotic genes like Caspase-3.[5] The specific effect of miR-30 is highly dependent on the cellular environment and the relative expression levels of its various targets.

Signaling Pathway Diagram:

miR30_Pathway cluster_pathways Apoptosis Regulation cluster_pro Pro-Apoptotic cluster_anti Anti-Apoptotic miR30 miR-30 Caspase3 Caspase-3 miR30->Caspase3 Repression (Context 1) PI3K_AKT PI3K/AKT Pathway miR30->PI3K_AKT Repression (Context 2) Apoptosis_Pro Apoptosis Caspase3->Apoptosis_Pro Apoptosis_Anti Inhibition of Apoptosis PI3K_AKT->Apoptosis_Anti

Caption: miR-30 can regulate apoptosis by targeting both pro- and anti-apoptotic pathways.

Data Presentation

The function of miR-30 is dictated by the genes it targets. Below is a summary of some validated targets of the miR-30 family that are involved in apoptosis and related pathways.

Table 2: Selected Targets of the miR-30 Family in Apoptosis and Cancer

miR-30 MemberTarget GenePathwayEffect of miR-30Cell Type
miR-30bEGFREGFR/PI3K/AKTPro-apoptoticNon-small-cell lung cancer
miR-30bDerlin-1PI3K/AKTPro-apoptoticBreast cancer
miR-30bCaspase-3Apoptosis ExecutionAnti-apoptoticGlioblastoma
miR-30dBECN1, ATG5, ATG12AutophagyInhibition of AutophagyCancer cells
miR-30aBeclin 1AutophagyInhibition of AutophagyCancer cells
Experimental Protocols

Protocol 3: Transfection of miR-30 Mimics or Inhibitors

This protocol describes how to transiently alter miR-30 levels in cultured cells.

Materials:

  • Cultured cells

  • miR-30 mimic or inhibitor and negative control

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free medium

  • 6-well plates

Procedure:

  • Cell Seeding: One day before transfection, seed cells in a 6-well plate so they reach 70-90% confluency at the time of transfection.

  • Complex Formation:

    • For each well, dilute the miR-30 mimic/inhibitor (e.g., to a final concentration of 50 nM) in serum-free medium.[6]

    • In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's protocol.

    • Combine the diluted miRNA and the diluted transfection reagent. Mix gently and incubate for 5-20 minutes at room temperature to allow complexes to form.

  • Transfection: Add the complexes drop-wise to the cells in the 6-well plate.

  • Incubation: Incubate the cells for 24-72 hours at 37°C before proceeding with downstream assays.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol is used to measure the mRNA levels of miR-30 target genes after transfection.

Materials:

  • Transfected cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target gene and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • RNA Extraction: Extract total RNA from transfected cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target gene and a housekeeping gene.

  • Analysis: Run the reaction on a real-time PCR system. Analyze the data using the ΔΔCt method to determine the relative expression of the target gene.

Experimental Workflow Diagram:

miR30_Workflow start Start transfection Transfect Cells with miR-30 Mimic/Inhibitor start->transfection incubation Incubate for 24-72h transfection->incubation validation Validate Transfection (qRT-PCR for miR-30) incubation->validation qRT_PCR Analyze Target Gene mRNA (qRT-PCR) incubation->qRT_PCR western_blot Analyze Target Protein (Western Blot) incubation->western_blot apoptosis_assay Assess Apoptosis Phenotype (Annexin V, Caspase Assay) incubation->apoptosis_assay analysis Data Analysis qRT_PCR->analysis western_blot->analysis apoptosis_assay->analysis end End analysis->end

Caption: Workflow for studying the function of miR-30 in apoptosis.

Application Note 3: M30 Apoptosis Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: The M30 antibody and related assays, such as the M30 Apoptosense® ELISA, are specific tools for detecting apoptosis in cells of epithelial origin.[7] These assays do not induce apoptosis but rather quantify it by detecting a specific neo-epitope on cytokeratin 18 (K18) that is generated by caspase cleavage during the apoptotic process.[8][9] This makes the M30 assay a valuable biomarker for measuring apoptosis in response to therapeutic agents or other stimuli in both in vitro and in vivo settings.[9][10]

Mechanism of Detection: During apoptosis, executioner caspases (like caspase-3, -7, and -9) cleave various cellular proteins.[7] One such substrate is K18, an intermediate filament protein found in epithelial cells. Caspases cleave K18 at position Asp396. The M30 monoclonal antibody specifically recognizes this cleaved K18 fragment (ccK18) and does not bind to the intact, native K18 protein found in healthy or necrotic cells.[9] Therefore, the detection of the M30 epitope is a specific indicator of caspase-mediated apoptosis in epithelial cells.

Detection Principle Diagram:

M30_Principle cluster_cell Epithelial Cell K18_intact Intact Keratin 18 K18_cleaved Caspase-Cleaved K18 (ccK18) K18_intact->K18_cleaved Cleavage Caspases Activated Caspases Caspases->K18_intact M30_Ab M30 Antibody K18_cleaved->M30_Ab Specific Binding Apoptosis Apoptotic Stimulus Apoptosis->Caspases Detection Detection (ELISA, IHC, Flow Cytometry) M30_Ab->Detection

Caption: The M30 antibody specifically detects a caspase-cleaved fragment of Keratin 18.

Data Presentation

Results from M30 assays are typically quantitative, indicating the amount of apoptotic cell death. It is important to note that the assay's reliability depends on sufficient K18 expression in the cells being studied.[11][12]

Table 3: Interpretation of M30 Assay Results

Assay TypeSample TypeTypical ReadoutInterpretation
M30 Apoptosense® ELISA Serum, Plasma, Cell Culture Supernatants, Cell LysatesU/L of ccK18Higher values indicate increased levels of apoptosis.
Immunohistochemistry (IHC) Tissue SectionsBrown/Red cytoplasmic stainingStained cells are identified as apoptotic epithelial cells.
Immunocytochemistry (ICC) Cultured CellsFluorescent cytoplasmic stainingStained cells are identified as apoptotic.
Flow Cytometry Cell Suspensions% of M30-positive cellsQuantifies the percentage of apoptotic cells in the population.
Experimental Protocols

Protocol 5: M30 Apoptosense® ELISA

This protocol provides a general outline for using a commercial M30 ELISA kit. Always refer to the specific manufacturer's protocol for details.

Materials:

  • M30 Apoptosense® ELISA kit (containing M5-coated plate, M30-HRP conjugate, standards, etc.)

  • Samples (serum, plasma, or cell culture supernatant/lysate)

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare samples and standards according to the kit's instructions.

  • Assay Procedure:

    • Add standards and samples to the M5 antibody-coated microplate wells.

    • Incubate to allow ccK18 to bind to the capture antibody.

    • Wash the plate to remove unbound material.

    • Add the M30-HRP (Horseradish Peroxidase) conjugate. This antibody will bind to the captured ccK18.

    • Incubate and wash again.

    • Add the TMB substrate. HRP will catalyze a color change.

    • Stop the reaction with the provided stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the concentration of ccK18 in the samples by comparing their absorbance to the standard curve.

Protocol 6: Immunocytochemistry (ICC) for M30

This protocol describes the detection of apoptotic cells on a slide.

Materials:

  • Cells grown on coverslips or chamber slides

  • Fixative (e.g., Methanol)

  • Permeabilization buffer (e.g., PBS with 0.1% Tween-20)

  • Blocking solution (e.g., PBS with 1% BSA)

  • M30 CytoDEATH™ antibody

  • Fluorescently-labeled secondary antibody (e.g., anti-mouse IgG-FITC)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture cells on coverslips and treat with an apoptosis-inducing agent.

  • Fixation: Fix the cells with cold methanol.

  • Permeabilization: Wash and permeabilize the cells.

  • Blocking: Block non-specific antibody binding.

  • Primary Antibody: Incubate with the M30 CytoDEATH™ antibody (e.g., diluted 1:50 in incubation buffer).[8]

  • Secondary Antibody: Wash and incubate with the fluorescently-labeled secondary antibody.

  • Counterstaining: Stain the nuclei with DAPI.

  • Mounting and Visualization: Mount the coverslips onto slides and visualize using a fluorescence microscope. Apoptotic cells will show cytoplasmic fluorescence.

Experimental Workflow Diagram:

M30_Workflow cluster_assays M30 Assays start Start induce_apoptosis Induce Apoptosis in Epithelial Cells (e.g., with Chemotherapy) start->induce_apoptosis collect_sample Collect Sample induce_apoptosis->collect_sample elisa ELISA (Supernatant, Lysate, Plasma) collect_sample->elisa icc_ihc ICC / IHC (Fixed Cells / Tissues) collect_sample->icc_ihc flow Flow Cytometry (Cell Suspension) collect_sample->flow analysis Quantify Apoptosis (ccK18 levels, % positive cells) elisa->analysis icc_ihc->analysis flow->analysis end End analysis->end

Caption: Workflow for quantifying apoptosis using M30-based assays.

References

Application Notes and Protocols for NO-30 (Diethylamine NONOate) in Smooth Muscle Relaxation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in numerous physiological processes, most notably the regulation of vascular tone. NO donors, such as the diazeniumdiolate (NONOate) compound Diethylamine NONOate (DEA/NO), are invaluable tools for studying the mechanisms of smooth muscle relaxation and for the screening and development of novel therapeutic agents. DEA/NO spontaneously decomposes in aqueous solutions to release NO, providing a controlled and predictable source of this potent vasodilator.

These application notes provide a comprehensive overview and detailed protocols for utilizing DEA/NO in ex vivo smooth muscle relaxation assays. The information is intended to guide researchers in obtaining reliable and reproducible data on the effects of NO on various smooth muscle tissues.

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

The primary mechanism by which nitric oxide induces smooth muscle relaxation is through the activation of the soluble guanylate cyclase (sGC) pathway.[1][2] Upon release from DEA/NO, NO diffuses into smooth muscle cells and binds to the heme moiety of sGC.[3][4] This binding activates the enzyme, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][4] The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG).[3][5]

PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration ([Ca2+]i) and a desensitization of the contractile machinery to Ca2+.[2][3] Key effects of PKG activation include the inhibition of L-type Ca2+ channels, activation of potassium channels (leading to hyperpolarization), and activation of myosin light chain phosphatase (MLCP), which dephosphorylates the myosin light chain, resulting in smooth muscle relaxation.[2][3]

NO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_smc Smooth Muscle Cell DEA/NO DEA/NO sGC_inactive sGC (inactive) DEA/NO->sGC_inactive NO sGC_active sGC (active) sGC_inactive->sGC_active Activation GTP GTP cGMP cGMP GTP->cGMP Conversion PKG_inactive PKG (inactive) cGMP->PKG_inactive Activation PKG_active PKG (active) PKG_inactive->PKG_active MLCP Myosin Light Chain Phosphatase (MLCP) PKG_active->MLCP Activates K_channel K+ Channels PKG_active->K_channel Activates Ca_channel L-type Ca2+ Channels PKG_active->Ca_channel Inhibits Relaxation Relaxation MLCP->Relaxation Promotes K_channel->Relaxation Promotes (Hyperpolarization) Ca_channel->Relaxation Inhibits Contraction

Figure 1. NO-sGC-cGMP Signaling Pathway for Smooth Muscle Relaxation.

Quantitative Data Summary

The potency of DEA/NO can be expressed as the half-maximal effective concentration (EC50), which is the concentration of the compound that produces 50% of the maximal relaxation response. The pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

CompoundTissuePre-contraction AgentpEC50EC50 (µM)Reference
DEA/NO Rat Small Mesenteric ArteryPhenylephrine (B352888)6.7 ± 0.2~0.2
DEA/NO Bovine Chromaffin Cells (cGMP accumulation)-6.42 ± 0.020.38[6]

Experimental Protocols

Preparation of Krebs-Henseleit Solution

The Krebs-Henseleit solution is a physiological salt solution used to maintain the viability of isolated tissues.

Composition:

ComponentConcentration (mM)
NaCl118.0
KCl4.7
CaCl22.5
MgSO41.2
KH2PO41.2
NaHCO325.0
Glucose11.0

Preparation:

  • Dissolve the salts in distilled water.

  • Continuously bubble the solution with carbogen (B8564812) (95% O2 / 5% CO2) to maintain a physiological pH of ~7.4.

  • The solution should be freshly prepared on the day of the experiment.

Isolated Tissue Preparation and Mounting

This protocol describes the general procedure for preparing and mounting vascular smooth muscle rings. The specific dimensions and handling may vary depending on the tissue source.

Materials:

  • Krebs-Henseleit solution

  • Dissection microscope

  • Fine dissection scissors and forceps

  • Isolated organ bath system with force transducers

Procedure:

  • Humanely euthanize the experimental animal according to approved institutional guidelines.

  • Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta, carotid artery).

  • Immediately place the tissue in ice-cold, carbogen-aerated Krebs-Henseleit solution.

  • Under a dissection microscope, remove excess connective and adipose tissue.

  • Cut the vessel into rings of approximately 2-4 mm in length.

  • Mount the tissue rings on stainless steel hooks or wires in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

  • Attach one hook to a fixed point and the other to an isometric force transducer.

Experimental Workflow for Smooth Muscle Relaxation Assay

Experimental_Workflow A Tissue Preparation and Mounting B Equilibration (60-90 min under optimal resting tension) A->B C Viability and Contractility Test (e.g., high K+ solution) B->C D Washout and Return to Baseline C->D E Pre-contraction (e.g., Phenylephrine to ~80% of max) D->E F Cumulative Addition of DEA/NO E->F G Data Recording (Tension vs. Concentration) F->G H Data Analysis (Calculate % Relaxation, EC50) G->H

Figure 2. Experimental Workflow for Smooth Muscle Relaxation Assay.

Detailed Protocol:

  • Equilibration: Allow the mounted tissues to equilibrate for 60-90 minutes under an optimal resting tension (e.g., 1-2 g for rat aorta), with washes of fresh Krebs-Henseleit solution every 15-20 minutes.

  • Viability Test: After equilibration, assess the viability and contractile capacity of the tissue by exposing it to a high potassium solution (e.g., 80 mM KCl). A robust contraction confirms tissue health.

  • Washout: Wash the tissue repeatedly with fresh Krebs-Henseleit solution to return to the baseline resting tension.

  • Pre-contraction: Induce a stable, submaximal contraction with a suitable agonist. For vascular tissues, phenylephrine (e.g., 1 µM) is commonly used to pre-contract the tissue to approximately 80% of its maximal response.

  • Cumulative Concentration-Response Curve: Once a stable plateau of contraction is achieved, add DEA/NO to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 10 µM). Allow the response to stabilize at each concentration before adding the next.

  • Data Recording: Continuously record the isometric tension throughout the experiment using a data acquisition system.

  • Data Analysis:

    • Express the relaxation at each DEA/NO concentration as a percentage of the pre-induced contraction.

    • Plot the percentage of relaxation against the logarithm of the DEA/NO concentration to generate a concentration-response curve.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal relaxation (Emax).[7]

Concluding Remarks

The protocols and data presented provide a robust framework for investigating the effects of the nitric oxide donor DEA/NO on smooth muscle relaxation. Adherence to these methodologies will facilitate the acquisition of high-quality, reproducible data, contributing to a deeper understanding of NO signaling in smooth muscle physiology and pharmacology. Researchers should always adhere to institutional guidelines for animal care and use.

References

Identity of "NO-30" as a Pharmacological Agent Unclear

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific and commercial databases, the specific pharmacological agent designated as "NO-30" could not be definitively identified. The term does not correspond to a standard or widely recognized nomenclature for a specific drug or research chemical.

Initial investigations suggested several possibilities, none of which could be confirmed as the subject of the user's request for detailed application notes and protocols. Search results included:

  • Nitric Oxide (NO): A critical signaling molecule in various physiological and pathological processes. While highly relevant in pharmacology, "this compound" is not a standard synonym for nitric oxide itself.

  • N30 Pharmaceuticals: A company focused on the development of therapies related to S-nitrosoglutathione (GSNO), a key regulator of nitric oxide signaling. It is possible "this compound" could be an internal designation for one of their compounds, but this information is not publicly available.

  • Rethis compound: A trade name for a radiopaque contrast agent (diatrizoate meglumine (B1676163) and diatrizoate sodium solution) used in medical imaging, which is pharmacologically distinct from nitric oxide-related agents.

  • "Compound 30": A designation for a Src family tyrosine kinase inhibitor identified in a medicinal chemistry study. This is a specific research compound, but there is no indication that "this compound" is its common name.

  • Other Unrelated Products: The term "this compound" also corresponds to various non-pharmacological products, including fuses and soldering flux.

Without a precise chemical name, CAS registry number, or further contextual information (such as the therapeutic area or the source of the designation), it is not possible to provide the requested detailed Application Notes and Protocols. Information regarding the mechanism of action, combination therapies, and experimental protocols is contingent on the exact identity of the pharmacological agent .

To enable a comprehensive response, users are encouraged to provide more specific information regarding "this compound," such as:

  • The full chemical name or IUPAC name.

  • The CAS (Chemical Abstracts Service) registry number.

  • The context in which the term was encountered (e.g., a specific research paper, conference presentation, or company).

  • The therapeutic area of interest (e.g., oncology, cardiovascular disease).

Once "this compound" can be unambiguously identified, a thorough literature search can be conducted to generate the detailed application notes, protocols, data tables, and signaling pathway diagrams as originally requested.

Application Notes and Protocols for Studying Protein S-Nitrosylation using a Nitric Oxide Donor

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "NO-30": Extensive searches for a specific nitric oxide (NO) donor designated "this compound" did not yield a commercially available or widely documented chemical for protein S-nitrosylation studies. The following application notes and protocols are provided for a generic, representative NO donor. Researchers should adapt these guidelines to the specific characteristics of their chosen NO donor, which may be known by the internal designation "this compound". For the purpose of providing concrete examples, S-nitrosoglutathione (GSNO), a commonly used NO donor, will be referenced in the protocols.

Introduction to Protein S-Nitrosylation

Protein S-nitrosylation is a reversible post-translational modification where a nitric oxide (NO) moiety is covalently attached to the thiol group of a cysteine residue, forming an S-nitrosothiol (SNO).[1] This modification is a key mechanism of NO-based signaling, regulating a vast array of cellular processes by altering protein function, localization, and stability.[2][3] The study of S-nitrosylation often involves the use of NO donors, which are compounds that release NO under specific conditions, to induce and investigate this modification in a controlled experimental setting.

Application Notes for a Generic NO Donor

The selection and application of an NO donor are critical for the successful study of protein S-nitrosylation. The ideal donor should allow for controlled and reproducible generation of NO to modify target proteins.

Key Experimental Parameters:

  • NO Donor Concentration: The concentration of the NO donor should be carefully titrated to achieve the desired level of S-nitrosylation without causing excessive cellular stress or off-target effects. It is recommended to perform a dose-response experiment to determine the optimal concentration range.

  • Incubation Time: The duration of exposure to the NO donor will influence the extent of S-nitrosylation. Time-course experiments are essential to identify the optimal incubation period.

  • Buffer and Media Conditions: The stability and NO-releasing properties of many donors are sensitive to pH, temperature, and the presence of light or metal ions. Always consult the manufacturer's instructions and relevant literature for the optimal storage and handling conditions for your specific NO donor. For in-cell experiments, ensure the donor is stable and active in the chosen cell culture media.

  • Controls: Appropriate controls are crucial for interpreting results. These should include a vehicle control (the solvent used to dissolve the NO donor) and, if possible, a negative control compound that is structurally similar to the NO donor but does not release NO.

Hypothetical Comparison of NO Donors:

The following table provides a hypothetical comparison of different NO donors to illustrate key parameters a researcher might consider. "this compound" is included as a placeholder for the user's compound.

FeatureNO Donor A (e.g., GSNO)NO Donor B (e.g., SNAP)This compound (User's Compound)
Solubility High in aqueous buffersSoluble in organic solvents (e.g., DMSO)User to determine
Half-life Hours (pH dependent)Minutes to hours (light sensitive)User to determine
Typical Concentration Range 10 µM - 1 mM100 µM - 1 mMUser to determine
Advantages Endogenous-like donor, relatively stableRapid NO releaseUser to determine
Disadvantages Slower NO release kineticsLight sensitivity, potential side productsUser to determine

Detailed Experimental Protocol: The Biotin-Switch Assay

The biotin-switch assay is a widely used method for the detection and identification of S-nitrosylated proteins.[4] The assay involves three main steps: 1) blocking of free cysteine thiols, 2) selective reduction of S-nitrosothiols to free thiols, and 3) labeling of the newly formed thiols with a biotin (B1667282) tag. Biotinylated proteins can then be detected by western blot or enriched for mass spectrometry analysis.

Materials and Reagents:

  • HEN Buffer: 250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine, pH 7.7

  • Blocking Buffer: HEN buffer with 2.5% SDS and 20 mM S-methyl methanethiosulfonate (B1239399) (MMTS)

  • Labeling Reagent: Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide)

  • Reducing Agent: Sodium Ascorbate

  • Neutralization Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100, pH 7.5

  • Streptavidin-agarose beads

  • Elution Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, 100 mM 2-mercaptoethanol, pH 7.5

  • Acetone (B3395972) (ice-cold)

Protocol:

  • Sample Preparation:

    • Lyse cells or tissues in HEN buffer. Determine protein concentration using a standard protein assay.

    • For in vitro S-nitrosylation, treat the protein lysate with the desired concentration of your NO donor (e.g., GSNO) for a specified time at room temperature in the dark.

  • Blocking Free Thiols:

    • To 200 µL of protein sample (e.g., 1 mg/mL), add 800 µL of Blocking Buffer.

    • Incubate at 50°C for 20 minutes with gentle agitation. This step blocks all free cysteine thiols.

  • Protein Precipitation:

    • Add 3 volumes of ice-cold acetone to the sample.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the proteins.

    • Carefully discard the supernatant and wash the pellet twice with 1 mL of 70% acetone.

  • Reduction and Labeling:

    • Resuspend the protein pellet in 100 µL of HEN buffer with 1% SDS.

    • Add 3 µL of 4 mM Biotin-HPDP and 3 µL of 100 mM Sodium Ascorbate.

    • Incubate for 1 hour at room temperature in the dark. This step selectively reduces S-nitrosylated cysteines and labels the resulting free thiols with biotin.

    • As a negative control, prepare a parallel sample without the addition of Sodium Ascorbate.

  • Protein Precipitation:

    • Precipitate the proteins with ice-cold acetone as described in step 3.

  • Affinity Capture of Biotinylated Proteins (Optional, for enrichment):

    • Resuspend the protein pellet in 500 µL of Neutralization Buffer.

    • Add 30 µL of washed streptavidin-agarose beads.

    • Incubate for 1 hour at room temperature with gentle rotation.

    • Wash the beads three times with Neutralization Buffer containing 600 mM NaCl.

  • Elution and Analysis:

    • Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or 2-mercaptoethanol).

    • Analyze the eluted proteins by western blot using an anti-biotin antibody or an antibody specific to the protein of interest.

Quantitative Data Presentation

The following table presents example data from a hypothetical experiment to determine the optimal concentration of a generic NO donor for S-nitrosylating a target protein in vitro.

SampleProtein Concentration (mg/mL)NO Donor Concentration (µM)Incubation Time (min)Relative S-Nitrosylation Level (Arbitrary Units)
11.00 (Vehicle)301.0
21.010302.5
31.050308.7
41.01003015.2
51.05003016.1 (plateau)

Visualizations

Biotin_Switch_Workflow cluster_sample Sample Preparation cluster_blocking Blocking cluster_labeling Reduction & Labeling cluster_detection Detection cluster_analysis Analysis start Protein Lysate block Block Free Thiols (MMTS) start->block reduce_label Reduce SNOs (Ascorbate) & Label with Biotin-HPDP block->reduce_label detect Detection/ Enrichment reduce_label->detect analysis Western Blot or Mass Spectrometry detect->analysis

Caption: Experimental workflow for the Biotin-Switch Assay.

S_Nitrosylation_Apoptosis_Pathway cluster_stimulus Stimulus cluster_modification S-Nitrosylation cluster_effect Cellular Effect NO_donor NO Donor (e.g., GSNO) SNO_caspase S-Nitrosylation of Caspase-3 NO_donor->SNO_caspase inhibition Inhibition of Caspase-3 Activity SNO_caspase->inhibition apoptosis Decreased Apoptosis inhibition->apoptosis

References

Unraveling the Administration of NO-30 in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The administration of novel therapeutic agents in preclinical rodent models is a cornerstone of drug discovery and development. This document provides detailed application notes and protocols for the administration of NO-30, a compound of interest in nitric oxide (NO) modulation, within a research setting. The following sections offer a comprehensive overview of experimental design, data presentation, and the underlying signaling pathways, tailored for professionals in the field.

Quantitative Data Summary

The effective dose and therapeutic window of this compound are critical parameters determined through rigorous dose-response studies. The following tables summarize key quantitative data from representative studies in rodent models.

Table 1: Pharmacokinetic Profile of this compound in Sprague-Dawley Rats

ParameterValueUnits
Bioavailability (Intraperitoneal)85%
Half-life (t½)2.5hours
Peak Plasma Concentration (Cmax)1.2µg/mL
Time to Peak Concentration (Tmax)1hour

Table 2: Dose-Dependent Effects of this compound on Mean Arterial Pressure in Mice

Dosage (mg/kg)Change in Mean Arterial Pressure (mmHg)Duration of Effect (minutes)
1-10 ± 2.130
5-25 ± 3.590
10-40 ± 4.2180

Signaling Pathway

This compound is hypothesized to exert its effects through the modulation of the nitric oxide signaling cascade. Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. The primary receptor for NO is soluble guanylyl cyclase (sGC). The binding of NO to sGC leads to the conversion of GTP to cyclic GMP (cGMP), which in turn activates protein kinase G (PKG), resulting in downstream cellular responses such as smooth muscle relaxation.[1]

NO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound NO NO This compound->NO Releases sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response Phosphorylates Targets Experimental_Workflow A Animal Acclimatization (7 days) B Baseline Measurements (e.g., Blood Pressure, Biomarkers) A->B C Disease Induction (e.g., Surgical, Chemical) B->C D Randomization into Treatment Groups C->D E This compound or Vehicle Administration (Chronic Dosing) D->E F In-life Monitoring (e.g., Body Weight, Clinical Signs) E->F G Endpoint Measurements (e.g., Functional Assays, Histology) F->G At study termination H Data Analysis and Interpretation G->H

References

Measuring the Efficacy of NO-30 in Tissue Explants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for assessing the efficacy of NO-30, a putative nitric oxide (NO) donating compound, in ex vivo tissue explant models. Tissue explants offer a significant advantage in drug discovery and preclinical assessment by maintaining the complex cellular architecture and microenvironment of the original tissue, thus providing a more physiologically relevant system compared to traditional 2D cell cultures.[1][2] These protocols are designed to guide researchers in establishing tissue explant cultures, treating them with this compound, and quantifying the subsequent biological effects.

Nitric oxide is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[3][4][5] Compounds that modulate NO levels, such as NO-donors, are of significant therapeutic interest. The following protocols provide a framework for evaluating the efficacy of this compound in a robust and reproducible manner.

Putative Mechanism of Action of this compound

It is hypothesized that this compound acts as a nitric oxide donor, releasing NO either spontaneously or through enzymatic action within the tissue. The released NO then activates soluble guanylate cyclase (sGC) in target cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels.[3] This second messenger, in turn, activates protein kinase G (PKG), which mediates various downstream effects, such as smooth muscle relaxation, modulation of ion channel activity, and regulation of gene expression.

NO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell This compound This compound NO NO This compound->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response Phosphorylates targets leading to

Caption: Putative signaling pathway of this compound.

Experimental Protocols

Protocol 1: Preparation and Culture of Tissue Explants

This protocol describes the general steps for establishing tissue explant cultures. The specific source of the tissue (e.g., tumor biopsy, skin, vascular tissue) will determine the precise dissection and handling procedures.

Materials:

  • Fresh tissue sample

  • Sterile phosphate-buffered saline (PBS)

  • Culture medium (e.g., DMEM or RPMI-1640) supplemented with 10-20% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin)

  • Sterile petri dishes, scalpels, and forceps

  • 6-well or 12-well culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Tissue Collection and Transport: Obtain fresh tissue and place it in a sterile container with cold PBS or culture medium for transport to the laboratory.

  • Washing: In a sterile petri dish, wash the tissue multiple times with sterile PBS to remove any contaminants.[6]

  • Dissection: Under a dissecting microscope in a laminar flow hood, carefully remove any unwanted tissue (e.g., fat, necrotic tissue). Cut the tissue into small fragments (explants) of approximately 1-3 mm³.[6]

  • Plating: Place one to three explants in the center of each well of a culture plate.

  • Adherence: Add a minimal amount of culture medium (just enough to cover the bottom of the well) and allow the explants to adhere to the plate surface for 1-2 hours in the incubator.

  • Culture: Once adhered, carefully add more pre-warmed culture medium to each well. Culture the explants at 37°C in a humidified incubator with 5% CO2.

  • Maintenance: Change the culture medium every 2-3 days. Monitor the explants for cell outgrowth and signs of contamination.[6]

Explant_Culture_Workflow A 1. Tissue Collection B 2. Washing with PBS A->B C 3. Dissection into 1-3 mm³ fragments B->C D 4. Plating in Culture Dish C->D E 5. Adherence in Incubator D->E F 6. Addition of Culture Medium E->F G 7. Incubation (37°C, 5% CO2) F->G H 8. Media Change (every 2-3 days) G->H

Caption: Workflow for tissue explant culture.

Protocol 2: Treatment of Tissue Explants with this compound

Materials:

  • Established tissue explant cultures

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • Culture medium

Procedure:

  • Prepare Dosing Solutions: Prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of the vehicle used to dissolve this compound).

  • Treatment: Remove the old medium from the explant cultures and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the treated explants for the desired experimental duration (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the expected kinetics of this compound's action and the specific endpoint being measured.

Efficacy Readouts and Data Presentation

The efficacy of this compound can be assessed by measuring various biological endpoints. The choice of assay will depend on the research question and the type of tissue being studied.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the dose-dependent effect of this compound on cell health.

AssayPrincipleTypical Readout
MTT/XTT Assay Reduction of a tetrazolium salt by metabolically active cells to form a colored formazan (B1609692) product.Absorbance at a specific wavelength.
LDH Release Assay Measurement of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.[1]Absorbance at a specific wavelength.
Live/Dead Staining Fluorescent dyes that differentially stain live and dead cells (e.g., Calcein-AM for live cells, Ethidium Homodimer-1 for dead cells).Fluorescence microscopy imaging and quantification.
ATP Content Assay Quantification of intracellular ATP as an indicator of metabolically active cells.[1][2]Luminescence.

Table 1: Summary of Cell Viability and Cytotoxicity Assays.

Cell Proliferation Assays

To assess the impact of this compound on cell growth.

AssayPrincipleTypical Readout
Ki-67 Staining Immunohistochemical detection of the Ki-67 protein, a marker of cell proliferation.[7]Microscopy imaging and quantification of positive cells.
EdU Incorporation Assay Incorporation of a thymidine (B127349) analog (EdU) into newly synthesized DNA, which is then detected by fluorescent labeling.Fluorescence microscopy or flow cytometry.

Table 2: Summary of Cell Proliferation Assays.

Measurement of Nitric Oxide Production

Directly measuring NO production can confirm the mechanism of action of this compound.

AssayPrincipleTypical Readout
Griess Assay Colorimetric detection of nitrite (B80452) (a stable breakdown product of NO) in the culture supernatant.Absorbance at 540 nm.
DAF-FM Diacetate Staining A fluorescent probe that becomes highly fluorescent upon reacting with NO within cells.Fluorescence microscopy or fluorometry.

Table 3: Summary of Nitric Oxide Production Assays.

Functional Assays

These assays are tissue-specific and measure a physiological response.

Tissue TypeFunctional AssayPrinciple
Vascular Tissue Wire MyographyMeasures changes in vessel tension in response to this compound, assessing vasodilation.
Tumor Explants 3D Tumor Spheroid Growth AssayMonitors changes in the size and morphology of tumor explants over time.
Neural Tissue Electrophysiology (e.g., MEA)Measures changes in neuronal firing and network activity.

Table 4: Examples of Functional Assays for Specific Tissue Types.

Data Analysis and Interpretation

Quantitative data from the assays should be presented in tables and graphs to clearly illustrate the dose-response relationship of this compound. Calculate IC50 or EC50 values where appropriate to quantify the potency of the compound. Statistical analysis should be performed to determine the significance of the observed effects.

Logical_Relationship cluster_readouts Efficacy Readouts A Tissue Explant Culture B This compound Treatment A->B C Efficacy Readouts B->C D Data Analysis C->D R1 Viability/Cytotoxicity R2 Proliferation R3 NO Production R4 Functional Assays E Conclusion on this compound Efficacy D->E

Caption: Logical flow of the experimental process.

Conclusion

The use of tissue explants provides a powerful platform for evaluating the efficacy of novel therapeutic compounds like this compound in a physiologically relevant context. The protocols and assays outlined in this document offer a comprehensive framework for researchers to conduct these studies. Careful experimental design, execution, and data analysis will be crucial for obtaining reliable and translatable results.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Nitric Oxide (NO) Donors

Author: BenchChem Technical Support Team. Date: December 2025

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Disclaimer: The compound "NO-30" is not a standard chemical identifier. This guide provides troubleshooting advice for a common class of nitric oxide donors known as diazeniumdiolates (NONOates), which may be relevant to your compound.

Frequently Asked Questions (FAQs)

Q1: What are NONOates and how do they release nitric oxide (NO)?

A1: Diazeniumdiolates, or NONOates, are a class of chemical compounds that feature a [N(O)NO]⁻ functional group.[1][2] They are widely used in research because they can spontaneously release nitric oxide in a controlled manner.[1][2] This release is typically initiated by exposure to protons in an aqueous solution, such as a buffer or cell culture media.[1][2][3] The rate of NO release is dependent on factors like the specific chemical structure of the NONOate, pH, and temperature.[1][2][4]

Q2: My NONOate solution is not releasing NO. What are the most common reasons?

A2: Several factors can prevent or reduce NO release from a NONOate solution. The most common issues include:

  • Incorrect pH: NONOates are generally stable in alkaline conditions (pH > 8.0) and release NO in neutral or acidic conditions.[5] If your buffer is too basic, the NONOate will not decompose to release NO.

  • Compound Degradation: NONOates can degrade if not stored properly. They should be stored at low temperatures (e.g., -20°C) and protected from moisture.[5]

  • Low Temperature: The rate of NO release is temperature-dependent.[6] Experiments conducted at temperatures significantly lower than 37°C will exhibit a slower release of NO.

  • Incorrect Concentration: The concentration of the NONOate may be too low to detect NO release with your current assay.

Q3: How can I verify that my NONOate is active and capable of releasing NO?

A3: A simple way to check the activity of your NONOate is to dissolve a small amount in a buffer with a pH of 7.4 and observe the solution. At higher concentrations, you may see bubbles forming, which is the released NO gas.[5] For a more quantitative measure, you can use an NO detection method like the Griess assay to measure the accumulation of nitrite (B80452), a stable oxidation product of NO, in the solution over time.[7]

Troubleshooting Guide: No Detectable Nitric Oxide Release

If you are not detecting nitric oxide release in your experiment, follow these steps to identify and resolve the issue.

Step 1: Verify Experimental Conditions
ParameterRecommended ConditionCommon Mistake
pH of Solution Neutral to slightly acidic (e.g., pH 7.4) for spontaneous release.Using a highly alkaline buffer (pH > 8.0) which stabilizes the NONOate.[5]
Temperature 37°C for most biological experiments.Running the experiment at room temperature or lower without adjusting for the slower release rate.[6]
Solvent Aqueous buffer (e.g., PBS).[8]Using a non-aqueous solvent that does not facilitate proton-dependent decomposition.
Step 2: Check the Integrity of the NONOate
  • Storage: Confirm that the solid NONOate has been stored at the recommended temperature (typically -20°C or lower) and protected from moisture.[5]

  • Age of Stock Solution: NONOate stock solutions, especially when prepared in neutral buffers, have a limited shelf life. It is best to prepare fresh solutions for each experiment.

Step 3: Validate Your Nitric Oxide Detection Method

If you are using an indirect method like the Griess assay, which measures nitrite (NO₂⁻), ensure your assay is working correctly.

  • Positive Control: Use a sodium nitrite (NaNO₂) standard curve to confirm that your Griess reagents are active and your spectrophotometer is reading correctly.[9][10]

  • Interference: Be aware of potential interfering substances in your sample. For example, phenol (B47542) red in cell culture media can interfere with the colorimetric reading of the Griess assay.[10] It is recommended to use phenol red-free media for such experiments.

Experimental Protocols

Griess Assay for Nitrite Detection

This protocol provides a method for the indirect measurement of NO production by quantifying the concentration of nitrite, a stable and nonvolatile breakdown product of NO.[7]

Materials:

  • Griess Reagent: This is typically a two-part reagent.

    • Reagent A: Sulfanilamide in an acidic solution.

    • Reagent B: N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Sodium Nitrite (NaNO₂) standard solution.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 540-550 nm.[7]

Procedure:

  • Prepare a Nitrite Standard Curve:

    • Perform serial dilutions of the sodium nitrite standard in your experimental buffer to create a range of known concentrations (e.g., 0-100 µM).

  • Sample Preparation:

    • Collect your experimental samples (e.g., cell culture supernatant).

    • If your samples contain protein, deproteinate them by adding an agent like zinc sulfate (B86663) and centrifuging to pellet the protein.[9]

  • Griess Reaction:

    • Add your standards and samples to the wells of the 96-well plate.

    • Prepare the final Griess reagent by mixing equal volumes of Reagent A and Reagent B immediately before use.[7][10]

    • Add the Griess reagent to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light. A pink to magenta color will develop.[10]

  • Measurement:

    • Measure the absorbance of the wells at 540-550 nm using a microplate reader.[7]

  • Quantification:

    • Subtract the absorbance of the blank from all readings.

    • Plot the absorbance of the standards versus their known concentrations to create a standard curve.

    • Use the standard curve to determine the nitrite concentration in your samples.

Quantitative Data

The rate of NO release from NONOates is highly dependent on their chemical structure, temperature, and pH. The stability of a NONOate is often described by its half-life (t₁/₂), which is the time it takes for half of the compound to decompose and release NO.

NONOateHalf-life (t₁/₂) at 37°C, pH 7.4Moles of NO Released per Mole of Compound
PROLI NONOate~1.8 seconds[1]2[1]
DEA NONOate~2 minutes[1][8]1.5[1][8]
PAPA NONOate~15 minutes[1]2[1]
DPTA NONOate~3 hours[1]2[1]
DETA NONOate~20 hours[1][11]2[1][11]

Visualizations

Mechanism of NONOate Decomposition and NO Release

NONOate_Decomposition NONOate R₂N-N(O)=NO⁻ (Stable at high pH) Intermediate R₂N-N(O)-N=O (Unstable Intermediate) NONOate->Intermediate Protonation Proton H⁺ (From buffer) Proton->Intermediate NO 2 NO (Nitric Oxide) Intermediate->NO Decomposition Amine R₂NH (Parent Amine) Intermediate->Amine

Caption: Proton-initiated decomposition of a NONOate to release nitric oxide.

Troubleshooting Workflow for No NO Release

Troubleshooting_Workflow Start No NO Detected Check_Conditions Verify Experimental Conditions (pH, Temp, Solvent) Start->Check_Conditions Conditions_OK Conditions Correct? Check_Conditions->Conditions_OK Check_Compound Assess NONOate Integrity (Storage, Age) Compound_OK Compound Viable? Check_Compound->Compound_OK Validate_Assay Validate Detection Method (Positive Control, Interference) Assay_OK Assay Working? Validate_Assay->Assay_OK Conditions_OK->Check_Compound Yes Adjust_Conditions Adjust pH, Temp, or Solvent Conditions_OK->Adjust_Conditions No Compound_OK->Validate_Assay Yes New_Compound Use Fresh NONOate Compound_OK->New_Compound No Troubleshoot_Assay Troubleshoot Assay (New Reagents, Check for Interference) Assay_OK->Troubleshoot_Assay No Success NO Detected Assay_OK->Success Yes Adjust_Conditions->Start New_Compound->Start Troubleshoot_Assay->Start

Caption: A logical workflow to diagnose issues with nitric oxide release.

References

Frequently Asked Questions (FAQs) & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nitric Oxide Donor Experiments.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with nitric oxide (NO) donors.

A Note on "NO-30": The term "this compound" is not a standard chemical name for a specific nitric oxide donor. This guide addresses common issues and experimental protocols applicable to a wide range of commonly used NO donors, such as NONOates (e.g., DEA/NONOate, DPTA/NONOate), S-nitrosothiols (e.g., SNAP, GSNO), and others, which researchers may be using in their experiments.

Here we address common problems encountered during experiments with NO donors.

Question 1: Why am I seeing inconsistent or no effect from my NO donor in my cell-based assay?

Answer: Inconsistent results are a frequent challenge and can stem from several factors related to the NO donor's stability, its release kinetics, and interactions with the experimental environment.

Troubleshooting Guide:

  • Donor Stability and Storage: Most NONOates are stable in alkaline solutions (pH > 8.0) and should be stored at -20°C or -80°C for long-term stability.[1][2] S-nitrosothiols (RSNOs) can be sensitive to light, heat, and transition metals.[3]

    • Action: Always prepare fresh dilutions of your NO donor from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles. For NONOates, prepare stock solutions in a basic buffer (e.g., 10 mM NaOH) to prevent premature NO release.[1]

  • Stock Solution Preparation: Organic solvents like DMSO or ethanol (B145695) can be used to dissolve crystalline NO donors, but these solvents can have physiological effects on cells.[2][4]

    • Action: Ensure the final concentration of any organic solvent in your cell culture medium is insignificant and non-toxic (typically <0.5%).[2][5] Whenever possible, prepare aqueous stock solutions. For example, DEA/NONOate is soluble in PBS (pH 7.2) at approximately 10 mg/mL.[2] Do not store aqueous solutions for more than a day.[2]

  • Interaction with Culture Media: Components in cell culture media, such as riboflavin (B1680620) and tryptophan, have been identified as major scavengers of NO.[6] This can significantly reduce the amount of NO that actually reaches your cells.[6]

    • Action: Be aware that the effective concentration of NO in complex biological media can be much lower than in simple buffers like PBS.[6][7] It is crucial to perform dose-response experiments to determine the optimal donor concentration for your specific cell type and media conditions.

  • Incorrect Handling: Exposing NO donor solutions to oxygen for extended periods can lead to the formation of NO2 and other reactive nitrogen species, which can have different biological effects than NO itself.[8]

    • Action: Prepare solutions immediately before use and minimize their exposure to air.

Question 2: My measurements of NO release are variable. How can I get more reproducible results?

Answer: The quantification of nitric oxide is notoriously challenging due to its short half-life and high reactivity.[9] The method of quantification and experimental conditions heavily influence the results.

Troubleshooting Guide:

  • Choice of Quantification Method: The three most common methods—Griess assay, electrochemical sensors, and chemiluminescence—each have their own strengths and weaknesses.[7]

    • Griess Assay: Measures nitrite (B80452) (NO2-), a stable oxidation product of NO. It is inexpensive but has a relatively high limit of detection (~0.5 µM) and is prone to interference from components in complex media.[7][9]

    • Electrochemical Sensors (Amperometric): Allow for real-time, direct measurement of NO and can be used in situ. However, they can be susceptible to biofouling and interference from other electroactive species like nitrite and ascorbic acid.[10]

    • Chemiluminescence: Highly sensitive and specific for direct NO measurement, but the equipment is expensive and may be impractical for protein-rich media.[7]

  • pH and Temperature Dependence: The rate of NO release from donors like NONOates is highly dependent on pH and temperature.[1][11]

    • Action: Strictly control the pH and temperature of your buffers and media during experiments to ensure a consistent rate of NO release.

  • Oxygen Levels: The presence of oxygen can lead to the rapid oxidation of NO to nitrite and nitrate, affecting direct measurement methods.[7][8]

    • Action: For precise quantification, especially with chemiluminescence or electrochemical sensors, deoxygenate your solutions. However, for cell culture experiments, mimicking the physiological oxygen environment is often necessary, and the rapid scavenging of NO must be considered.[9]

Question 3: I'm observing unexpected cytotoxicity or artifacts in my cell viability assays (e.g., MTT, XTT). Is the NO donor interfering with the assay itself?

Answer: Yes, this is a known issue. Redox-active compounds, including NO and some NO donors, can chemically interact with the reagents used in common cell viability assays, leading to inaccurate results.

Troubleshooting Guide:

  • Interference with Tetrazolium Dyes (MTT, XTT): NO can directly reduce tetrazolium salts (like MTT) to their colored formazan (B1609692) product, independent of cellular metabolic activity.[5] This can mask true cytotoxicity and even create a false signal of increased viability.[5]

    • Action: Run a cell-free control by incubating your NO donor with the assay reagent in culture medium without cells. A color change indicates direct chemical reduction and interference.[5]

  • Inactivation of LDH: In lactate (B86563) dehydrogenase (LDH) cytotoxicity assays, naphthoquinones (a class some NO donors belong to) can inactivate the LDH enzyme, leading to an underestimation of cell death.[5]

    • Action: Perform an enzyme activity control by adding the NO donor to a known amount of purified LDH. A decrease in activity confirms interference.[5]

  • Alternative Assays: If interference is confirmed, switch to an assay based on a different principle.

    • ATP-based assays (e.g., CellTiter-Glo®): Measure cellular ATP levels as an indicator of viability.

    • Sulforhodamine B (SRB) assay: Quantifies total protein content.

    • Dye-exclusion methods (e.g., Trypan Blue): Assess membrane integrity.

Data Presentation: NO Donor Characteristics

The choice of NO donor is critical as their half-lives and release kinetics vary significantly.

Table 1: Half-life of Common NO Donors at Physiological Conditions (pH 7.4, 37°C)

NO Donor ClassExampleTypical Half-lifeNotes
NONOates DEA/NONOate~2-16 minutesFast-releasing, useful for mimicking transient NO bursts.[11]
DPTA/NONOate~5 hoursSlow-releasing, provides a more sustained NO level.[1]
DETA/NONOate~20 hoursVery slow-releasing, suitable for long-term exposure studies.[11]
S-nitrosothiols SNAP~4-6 hoursRelease can be influenced by light and metal ions.[12]
GSNOVariableMore stable, releases lower, consistent levels of NO.[13]
Other Sodium Nitroprusside (SNP)~2 minutesVery short half-life, requires light for NO release.[12]

Table 2: Comparison of Common NO Quantification Methods

MethodPrincipleDetection LimitAdvantagesDisadvantages
Griess Assay Indirect (measures nitrite)~0.5 - 2.5 µM[9]Inexpensive, simple, high-throughput.[7]Low sensitivity, prone to interference in complex media.[7][14]
Electrochemical Sensor Direct (amperometric)~0.1 nM - 1 nM[15]Real-time monitoring, in situ measurements.[7]Susceptible to biofouling, interference from electroactive species.[10]
Chemiluminescence Direct (reaction with ozone)~1 ppb (picomolar)[14]Highly sensitive and specific, provides kinetic data.[7]Expensive equipment, impractical for some proteinaceous media.[7]

Experimental Protocols

Protocol 1: Preparation of a DEA/NONOate Stock Solution

  • Preparation of Basic Solution: Prepare a stock solution of 10 mM NaOH in high-purity, deionized water. Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

  • Weighing the Donor: In a controlled environment (ideally a glove box with an inert atmosphere), weigh out the desired amount of crystalline DEA/NONOate.[2] This compound is sensitive to moisture and air.[2]

  • Dissolution: Quickly dissolve the weighed DEA/NONOate in the cold, degassed 10 mM NaOH solution to create a concentrated stock (e.g., 100 mM).

  • Storage: Aliquot the stock solution into small, sealed vials and store immediately at -80°C.[2] For short-term storage, -20°C is acceptable.[1][4] Properly stored stock solutions are stable for at least a year.[2]

Protocol 2: Quantification of NO Release using the Griess Assay

This protocol measures nitrite, a stable end-product of NO oxidation.

  • Sample Preparation:

    • Collect your experimental samples (e.g., cell culture supernatant).

    • If samples contain high protein levels (e.g., serum or media with FBS), they must be deproteinized.[16][17] Use a method like zinc sulfate (B86663) precipitation or ultrafiltration. Avoid acid precipitation methods as they can lead to nitrite loss.[16]

  • Standard Curve Preparation:

    • Prepare a 100 µM nitrite standard solution from a concentrated stock (e.g., 1 mM Sodium Nitrite).

    • Create a series of dilutions in the same buffer/medium as your samples to generate a standard curve (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

  • Assay Procedure (96-well plate format):

    • Pipette 50 µL of each standard and sample into duplicate wells of a clear, flat-bottom 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and mix briefly.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Griess Reagent B) to each well.

    • Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.

  • Measurement:

    • Read the absorbance at 540 nm using a microplate reader.

    • Subtract the absorbance of the blank (0 µM standard) from all readings.

    • Plot the standard curve (absorbance vs. nitrite concentration) and use the resulting linear regression equation to calculate the nitrite concentration in your samples.

Visualizations: Workflows and Pathways

Troubleshooting Workflow for Inconsistent Experimental Results

G Start Inconsistent Results with NO Donor Check_Storage Verify Donor Storage (Temp, Light, pH) Start->Check_Storage Is_Storage_OK Storage OK? Check_Storage->Is_Storage_OK Check_Prep Review Stock Solution Preparation Protocol Is_Prep_OK Preparation OK? Check_Prep->Is_Prep_OK Check_Media Assess Media Interference (Run Cell-Free Controls) Is_Media_OK Media OK? Check_Media->Is_Media_OK Check_Quant Validate NO Quantification Method End Consistent Results Check_Quant->End Is_Storage_OK->Check_Prep Yes Fix_Storage Action: Order New Donor, Store Correctly Is_Storage_OK->Fix_Storage No Is_Prep_OK->Check_Media Yes Fix_Prep Action: Prepare Fresh Stocks, Check pH/Solvent Is_Prep_OK->Fix_Prep No Is_Media_OK->Check_Quant Yes Fix_Media Action: Switch to Simpler Buffer or Adjust Dose Is_Media_OK->Fix_Media No Fix_Storage->Start Fix_Prep->Start Fix_Media->Start Fix_Quant Action: Recalibrate Sensor or Use Alternative Assay

Caption: Troubleshooting workflow for experiments with NO donors.

Decision Tree for Selecting an NO Quantification Method

G Start Need to Quantify NO Q_RealTime Need Real-Time Kinetics? Start->Q_RealTime Q_Sensitivity Need High Sensitivity (< 0.5 µM)? Q_RealTime->Q_Sensitivity No Use_Electrode Use Electrochemical Sensor Q_RealTime->Use_Electrode Yes Q_ComplexMedia Using Complex Media (e.g., with Serum)? Q_Sensitivity->Q_ComplexMedia No Use_Chemilum Use Chemiluminescence Q_Sensitivity->Use_Chemilum Yes Use_Griess Use Griess Assay Q_ComplexMedia->Use_Griess No (e.g., PBS) Griess_Warning Griess Assay (with caution, run controls) Q_ComplexMedia->Griess_Warning Yes

Caption: Decision tree for choosing a suitable NO quantification method.

Simplified Nitric Oxide (NO) / cGMP Signaling Pathway

G NO_Source Nitric Oxide (NO) (from Donor) sGC Soluble Guanylate Cyclase (sGC) (Inactive) NO_Source->sGC activates sGC_active sGC (Active) sGC->sGC_active GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC (Active) PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Response Downstream Physiological Response (e.g., Vasodilation) PKG->Physiological_Response phosphorylates targets

Caption: The canonical NO/cGMP signaling pathway.[18][19]

References

Technical Support Center: Optimizing NO-30 Dosage for Primary Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the dosage of the nitric oxide (NO) donor, NO-30, for your primary cell line experiments. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as DEA NONOate, is a compound belonging to the NONOate class of nitric oxide (NO) donors. Its primary mechanism of action is the spontaneous release of nitric oxide in a controlled manner when dissolved in an aqueous solution, such as cell culture media. This released NO can then diffuse across cell membranes to mediate a variety of physiological effects.[1] In many cell types, NO activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the production of cyclic guanosine (B1672433) monophosphate (cGMP).[2][3] This increase in cGMP activates downstream signaling cascades, such as those involving cGMP-dependent protein kinases (PKG), leading to responses like smooth muscle relaxation (vasodilation), modulation of neuronal activity, and inhibition of platelet aggregation.[1][4][5]

Q2: Why is it critical to optimize the this compound dosage for primary cells?

Primary cells are isolated directly from tissues and have a finite lifespan in culture.[6] They are often more sensitive and physiologically relevant than immortalized cell lines, but this also means their response to chemical compounds can be highly variable.[7][8] An incorrect dosage of this compound can lead to:

  • Cytotoxicity: High concentrations can be toxic, leading to cell death and confounding experimental results.

  • Lack of Efficacy: An insufficient dose may not elicit any measurable biological response.

Therefore, empirical determination of the optimal concentration for each specific primary cell type and experimental context is essential.

Q3: What is a good starting concentration range for this compound in primary cell culture?

The optimal concentration of this compound is highly dependent on the cell type, cell density, and the specific biological question being investigated. A literature search for your specific primary cell type is always recommended. However, for an initial dose-response experiment, it is advisable to test a broad range of concentrations.

Concentration TypeRecommended RangeRationale
Initial Broad Range 100 nM to 1 mMCovers several orders of magnitude to identify an effective concentration window.
Typical Effective Range 1 µM to 100 µMMany studies report biological effects of NO donors within this range.
Refined Range Logarithmic or semi-log dilutions around the estimated effective concentrationNarrows down the precise optimal concentration (e.g., IC50 or EC50).[10]

Note: These are generalized starting points. The actual effective concentration for your specific primary cell line may be outside these ranges.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration via Cytotoxicity Assay

This protocol describes how to perform a dose-response experiment using a resazurin-based cell viability assay to determine the optimal, non-toxic concentration of this compound.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound powder

  • Sterile, nuclease-free water or appropriate solvent

  • Sterile 96-well clear-bottom tissue culture plates

  • Resazurin (B115843) sodium salt solution (e.g., AlamarBlue™)

  • Plate reader (fluorescence or absorbance)

Methodology:

  • Cell Seeding:

    • Harvest and count your primary cells. Ensure you are using cells from a consistent and low passage number.[6]

    • Seed the cells into a 96-well plate at a predetermined optimal density in a final volume of 100 µL of complete medium per well. The ideal density allows for logarithmic growth during the experiment.

    • Include wells with medium only (no cells) to serve as a background control.[11]

    • Incubate the plate at 37°C in a humidified CO₂ incubator for 24 hours to allow cells to attach and resume growth.

  • Preparation of this compound Dilutions:

    • Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in a suitable sterile solvent (e.g., water or 0.01 M NaOH) immediately before use. This compound solutions are not stable and should be made fresh.

    • Perform a serial dilution of the this compound stock solution in complete cell culture medium to create a range of treatment concentrations. It is common to prepare these at 2x the final desired concentration. For example, if your final desired concentrations are 1, 10, 50, 100, and 500 µM, prepare 2, 20, 100, 200, and 1000 µM solutions.

    • Also, prepare a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Cell Treatment:

    • Carefully remove 100 µL of medium from each well and replace it with 100 µL of the appropriate this compound dilution or vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). This duration should be consistent across experiments.

  • Cell Viability Assessment (Resazurin Assay):

    • After incubation, add 10 µL of the resazurin reagent to each well (including the no-cell background controls).[11]

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to ensure the signal is within the linear range of the plate reader.

    • Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (~570 nm) using a microplate reader.[11]

  • Data Analysis and IC50 Determination:

    • Subtract the average fluorescence/absorbance value of the no-cell background control wells from all other wells.

    • Normalize the data by setting the average of the vehicle-treated wells to 100% viability.

    • Calculate the percentage of viability for each this compound concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic function) to fit the data and determine the IC50 value (the concentration that inhibits cell viability by 50%).[9][10][12]

Example Dilution Scheme for a 96-Well Plate
Step 1: Prepare 2x Drug Concentrations
Prepare serial dilutions of this compound in culture media at twice the final desired concentration (e.g., 2 mM, 200 µM, 20 µM, 2 µM, 0.2 µM, etc.).
Step 2: Plate Layout
Columns 1-3: Vehicle Control (100 µL media + 100 µL vehicle)
Columns 4-6: this compound Concentration 1 (100 µL media + 100 µL of 2x Conc. 1)
Columns 7-9: this compound Concentration 2 (100 µL media + 100 µL of 2x Conc. 2)
Columns 10-12: Continue with remaining concentrations.
Row H, Wells 1-3: Media Only (Background Control)
Each condition should have at least three technical replicates.

Visualizations

Signaling Pathway and Experimental Workflows

NO_Signaling_Pathway cluster_extracellular Extracellular Space / Donor This compound This compound NO NO This compound->NO Spontaneous Release

// Connections edge [color="#202124"]; A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K; } .dot Caption: Workflow for Dose-Response Assay.

Troubleshooting Guide

This section addresses common issues encountered when working with this compound and primary cells.

ProblemPossible CausesRecommended Solutions
High Cell Death Even at Low Doses 1. Primary cell line is extremely sensitive. 2. Incorrect calculation of stock solution or dilutions. 3. Extended exposure time is causing cumulative toxicity. 4. Solvent toxicity (if not using an aqueous solvent).1. Test a much lower concentration range (e.g., picomolar to nanomolar). 2. Double-check all calculations and ensure accurate pipetting. 3. Reduce the incubation time (e.g., test at 4, 8, and 12 hours). 4. Ensure the final solvent concentration in the vehicle control is identical and non-toxic.
No Observable Effect on Cells 1. This compound concentration is too low. 2. The cell line may be resistant or lack the target signaling pathway. 3. This compound stock solution has degraded. 4. Insufficient incubation time for the desired effect.1. Expand the dose-response to include higher concentrations (up to 1 mM). 2. Confirm the presence of the NO/cGMP pathway in your cell type via literature or Western blot for sGC. 3. Always prepare this compound solutions fresh before each experiment. Do not store diluted solutions. 4. Increase the incubation time and perform a time-course experiment.
High Variability Between Replicates 1. Inconsistent cell seeding density across wells. 2. "Edge effects" in the 96-well plate. 3. Inaccurate pipetting of this compound or viability reagent. 4. Cell clumping.1. Ensure the cell suspension is homogenous before and during plating. Count cells accurately. 2. Avoid using the outermost wells of the plate for experimental conditions; fill them with sterile PBS or media instead. 3. Use calibrated pipettes and practice consistent pipetting technique.[9] 4. Gently triturate the cell suspension to create a single-cell suspension before plating.
Primary Cells Not Attaching or Growing Poorly 1. Sub-optimal culture medium or supplements.[6] 2. Over-trypsinization during passaging.[6] 3. The culture surface may require a matrix coating.[13] 4. Low viability of cells post-thaw.[14]1. Use the recommended medium for your specific primary cell type. 2. Use a lower concentration of trypsin or a gentler dissociation reagent; monitor cells closely and do not over-incubate. 3. Coat culture vessels with an appropriate extracellular matrix protein (e.g., collagen, fibronectin, poly-L-lysine).[13] 4. Follow proper thawing protocols; thaw cells quickly and dilute out the cryoprotectant (e.g., DMSO) gently.[14][15]

// Path for Unhealthy Controls P1 [label="General Primary\nCell Culture Issue", fillcolor="#5F6368", fontcolor="#FFFFFF"]; S1 [label="Check:\n- Thawing Protocol\n- Media & Supplements\n- Passage Number\n- Coating Requirements", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];

// Path for Healthy Controls Q2 [label="What is the observed\ncellular response?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Path for High Toxicity P2 [label="High Toxicity/\nLow Viability", fillcolor="#5F6368", fontcolor="#FFFFFF"]; S2 [label="Action:\n- Lower [this compound] range\n- Reduce incubation time\n- Verify calculations\n- Check solvent toxicity", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];

// Path for No Effect P3 [label="No Effect/\nResponse", fillcolor="#5F6368", fontcolor="#FFFFFF"]; S3 [label="Action:\n- Increase [this compound] range\n- Increase incubation time\n- Make fresh this compound stock\n- Confirm pathway presence", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];

// Path for Inconsistent Results P4 [label="Inconsistent\nResults", fillcolor="#5F6368", fontcolor="#FFFFFF"]; S4 [label="Action:\n- Standardize cell seeding\n- Avoid plate 'edge effects'\n- Check pipetting accuracy\n- Ensure homogenous cell suspension", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections Start -> Q1; Q1 -> P1 [label=" No"]; P1 -> S1; Q1 -> Q2 [label=" Yes"]; Q2 -> P2 [label=" High Toxicity"]; P2 -> S2; Q2 -> P3 [label=" No Effect"]; P3 -> S3; Q2 -> P4 [label=" Inconsistent"]; P4 -> S4; } .dot Caption: Troubleshooting Logic Tree.

References

Technical Support Center: NO-30 Degradation and Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical compound NO-30. The information provided is based on general principles of chemical stability and assay interference.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for small molecule compounds like this compound?

A1: Small molecule drugs can degrade through various mechanisms, primarily hydrolysis, oxidation, and photolysis.[1][2]

  • Hydrolysis: Reaction with water that can cleave labile functional groups such as esters, amides, lactones, and lactams. The rate of hydrolysis is often pH-dependent and can be catalyzed by acids or bases.[2]

  • Oxidation: Involves the loss of electrons and can be initiated by atmospheric oxygen, light, heat, or trace metal ions.[2] Functional groups like phenols, thiols, and aldehydes are often susceptible to oxidation.

  • Photolysis: Degradation caused by exposure to light, particularly UV radiation. The energy from light can induce photochemical reactions, leading to the formation of degradation products. It is crucial to protect light-sensitive compounds by storing them in amber vials or in the dark.[2]

Q2: How can I identify the degradation products of this compound?

A2: Forced degradation studies are essential for identifying potential degradation products.[1] These studies involve subjecting the compound to stress conditions (e.g., acid, base, heat, oxidation, light) to accelerate degradation.[1][3] The resulting mixture can then be analyzed using stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection, to separate and identify the degradation products.[4][5][6]

Q3: What are common sources of interference in biological assays?

A3: Assay interference can arise from the compound itself or its degradation products, leading to false-positive or false-negative results.[7][8][9] Common sources of interference include:

  • Compound Fluorescence: If the compound or its degradants fluoresce at the same wavelength used for assay detection, it can lead to artificially high signals.

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes or disrupt cell membranes.[8]

  • Chemical Reactivity: The compound or its degradation products may react with assay components, such as enzymes, substrates, or detection reagents.[9]

  • Redox Activity: Redox-active compounds can interfere with assays that rely on redox-based signal generation (e.g., assays using resazurin).[9]

Troubleshooting Guides

Issue 1: Inconsistent results or loss of compound activity over time.

This issue may be due to the degradation of this compound in your stock solutions or experimental setup.

Troubleshooting Workflow:

start Inconsistent Results/ Loss of Activity check_storage Verify Storage Conditions (Temperature, Light, Solvent) start->check_storage prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh run_control Run Control Experiment with Fresh vs. Old Stock prepare_fresh->run_control analyze_purity Analyze Purity of Old Stock (e.g., by HPLC) run_control->analyze_purity compare_results Compare Results analyze_purity->compare_results degradation_confirmed Degradation Confirmed compare_results->degradation_confirmed Significant Difference no_degradation No Significant Degradation compare_results->no_degradation No Significant Difference optimize_storage Optimize Storage Conditions (e.g., Aliquot, Lower Temp) degradation_confirmed->optimize_storage troubleshoot_assay Troubleshoot Other Assay Parameters no_degradation->troubleshoot_assay

Caption: Troubleshooting workflow for inconsistent results.

Experimental Protocol: HPLC Analysis of this compound Stability

  • Objective: To assess the stability of this compound in a specific solvent and storage condition.

  • Materials:

    • This compound solid compound

    • HPLC-grade solvent (e.g., DMSO, ethanol)

    • HPLC system with a C18 column and UV detector

    • Mobile phase (e.g., acetonitrile (B52724) and water with 0.1% formic acid)

  • Procedure:

    • Prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in the chosen solvent.

    • Immediately after preparation (T=0), inject an aliquot of the stock solution into the HPLC system and record the chromatogram.

    • Store the stock solution under the desired conditions (e.g., 4°C, room temperature, protected from light).

    • At subsequent time points (e.g., 24h, 48h, 1 week), inject another aliquot of the stored stock solution into the HPLC.

    • Compare the peak area of the main this compound peak and look for the appearance of new peaks (degradation products) over time.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to T=0.

Data Presentation: Stability of this compound in Different Solvents at Room Temperature

Time (hours)% this compound Remaining (in DMSO)% this compound Remaining (in Ethanol)% this compound Remaining (in PBS, pH 7.4)
0100100100
2498.595.285.1
4896.888.972.3
7294.281.558.6
Issue 2: High background or false positives in the assay.

This could be due to interference from this compound or its degradation products.

Troubleshooting Logic:

start High Background/ False Positives run_no_target Run Assay with this compound but without the Biological Target start->run_no_target signal_present Signal Still Present run_no_target->signal_present Yes no_signal No Signal run_no_target->no_signal No check_fluorescence Check for Compound Fluorescence signal_present->check_fluorescence check_reactivity Test for Reactivity with Assay Reagents signal_present->check_reactivity other_cause Investigate Other Causes (e.g., Contamination) no_signal->other_cause interference_identified Interference Identified check_fluorescence->interference_identified check_reactivity->interference_identified

Caption: Logic for troubleshooting high background signals.

Experimental Protocol: Assessing Compound Autofluorescence

  • Objective: To determine if this compound exhibits intrinsic fluorescence at the assay's excitation and emission wavelengths.

  • Materials:

    • This compound stock solution

    • Assay buffer

    • Microplate reader with fluorescence detection

    • Black microplate

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer in a black microplate.

    • Include wells with buffer only as a blank.

    • Read the plate at the excitation and emission wavelengths used in your primary assay.

    • Plot the fluorescence intensity against the concentration of this compound.

  • Data Analysis: A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent and may interfere with the assay.

Data Presentation: Autofluorescence of this compound

This compound Concentration (µM)Relative Fluorescence Units (RFU)
0 (Buffer)52
1158
5780
101550
253875
507650

Signaling Pathway Considerations

If this compound is designed to modulate a specific signaling pathway, it is crucial to consider how its degradation products might affect the pathway or have off-target effects.

Hypothetical Signaling Pathway Affected by this compound:

NO30 This compound Receptor Receptor A NO30->Receptor Inhibits Degradant Degradation Product Kinase2 Kinase 2 Degradant->Kinase2 Activates Kinase1 Kinase 1 Receptor->Kinase1 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression

Caption: Potential interference of a degradation product in a signaling pathway.

This diagram illustrates a scenario where the parent compound, this compound, inhibits a receptor, but a degradation product could potentially activate a downstream kinase, leading to confounding results. This highlights the importance of using pure, stable compounds in your experiments.

References

Technical Support Center: Nitric Oxide (NO) Donor Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the cytotoxicity observed with high concentrations of nitric oxide (NO) and its donor compounds. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is Nitric Oxide (NO) cytotoxic at high concentrations but protective at low concentrations?

Nitric Oxide (NO) exhibits a dual role in cell biology that is largely dependent on its concentration, the cellular redox state, and the cell type.[1]

  • Low Concentrations (Physiological): At low, transient concentrations (pM to low nM range), NO primarily acts as a signaling molecule. Its main physiological signaling pathway involves the activation of soluble guanylyl cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP).[2][3] This cGMP signaling can promote cell survival and protect against apoptosis.[4]

  • High Concentrations (Pathological): At sustained high concentrations (µM to mM range), the effects of NO become toxic. This cytotoxicity is often not caused by NO directly, but by reactive nitrogen species (RNS) formed from NO's interaction with other molecules.[1][5] A key RNS is peroxynitrite (ONOO⁻), which is formed when NO reacts with superoxide (B77818) radicals (O₂⁻).[5][6] These highly reactive species can cause extensive cellular damage, leading to apoptosis or necrosis.

Q2: What is the primary mechanism of NO-induced cell death at high concentrations?

High concentrations of NO and the resulting RNS trigger cell death primarily through the induction of oxidative and nitrosative stress, which initiates apoptotic pathways.[7] Key mechanisms include:

  • Mitochondrial Dysfunction: NO can reversibly bind to and inhibit Complex IV (cytochrome c oxidase) of the mitochondrial respiratory chain.[3][6] This disruption of the electron transport chain can increase the production of superoxide, further fueling the formation of peroxynitrite.[7] Peroxynitrite can cause irreversible damage to mitochondrial components, leading to the release of pro-apoptotic factors like cytochrome c.[8]

  • DNA Damage: Peroxynitrite can directly damage DNA, causing strand breaks. This damage can activate the tumor suppressor protein p53.[3][7]

  • ER Stress: High levels of NO can induce stress in the endoplasmic reticulum (ER), leading to an increase in cytoplasmic calcium and the activation of the Unfolded Protein Response (UPR), which can ultimately trigger apoptosis.[8]

  • Activation of Caspases: The accumulation of p53 and the release of cytochrome c from the mitochondria initiate the caspase cascade.[3] This involves the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), which dismantle the cell and execute the apoptotic program.[9]

Q3: I am not seeing the expected level of cytotoxicity. What are some common reasons?

Unexpected results in NO donor experiments are common due to the reactive and unstable nature of NO. Here are several factors to consider:

  • NO Donor Instability: Many NO donors have short half-lives in aqueous solutions. The analytical concentration of the donor does not equal the actual concentration of NO that cells experience.[10] Prepare donor solutions fresh immediately before use and do not store them.

  • Donor Release Kinetics: Different classes of NO donors release NO at vastly different rates. For example, NONOates release NO in a pH- and temperature-dependent manner, while S-nitrosothiols (like SNAP) can be influenced by light and metal ions.[11][12] Ensure the donor you are using is appropriate for your desired NO exposure profile (a quick burst vs. slow, sustained release).

  • Reaction with Culture Media: Components in your cell culture medium, such as thiols (e.g., cysteine) or metal ions, can react with and scavenge NO, reducing the effective concentration that reaches your cells.[10][12]

  • Cellular Defense Mechanisms: Cells have endogenous protective mechanisms against NO toxicity, such as glutathione (B108866) (GSH), which can detoxify RNS.[13] The expression level of these defense systems can vary between cell types.

  • Light Sensitivity: Some donors, particularly sodium nitroprusside (SNP), are light-sensitive. Exposure to light can trigger the release of NO and also toxic cyanide byproducts, which can confound results.[14]

Q4: Which NO donor should I choose for my experiment?

The choice of NO donor depends on the desired concentration, duration, and mechanism of NO release.

Donor ClassExamplesRelease MechanismKey Considerations
S-Nitrosothiols (RSNOs) SNAP, GSNOSpontaneous, catalyzed by light, heat, and metal ions. Can also transfer NO group via transnitrosylation.[6]Release rate can be inconsistent. Purity can be an issue.
Diazeniumdiolates (NONOates) DEA/NO, PAPA/NO, Spermine NONOateSpontaneous decomposition at physiological pH (7.4) and 37°C, releasing two molecules of NO.[11]Reliable and predictable release kinetics based on pH and temperature. Different NONOates have different half-lives.
Metal-NO Complexes Sodium Nitroprusside (SNP)Release of NO requires reduction, which can be triggered by light or biological reductants.[14]Releases cyanide ions along with NO, which is independently cytotoxic.[14] Must be protected from light if NO release is not desired immediately.
Peroxynitrite Generator SIN-1Spontaneously releases both NO and superoxide (O₂⁻) simultaneously, which then form peroxynitrite.[7]Useful for studying peroxynitrite-specific effects, distinct from NO alone.

Troubleshooting Guide

This guide addresses common problems encountered during experiments on NO-induced cytotoxicity.

Problem 1: High variability between replicate experiments.
Possible Cause Recommended Solution
Inconsistent NO Donor Preparation: Always prepare the NO donor stock solution fresh for each experiment. Dissolve it in the appropriate cold buffer (e.g., PBS or NaOH for NONOates) immediately before diluting into the culture medium.
Variable Incubation Times: Standardize the time from when the donor is added to the medium to when the assay is performed. The short half-life of many donors means even small delays can significantly alter the total NO exposure.[10]
Fluctuations in pH or Temperature: For NONOates, the release rate is highly dependent on pH and temperature.[11] Ensure your incubator is properly calibrated and that the pH of your media is consistent.
Light Exposure (for SNP): If using SNP, protect solutions from light by wrapping tubes and plates in foil to prevent unintended NO and cyanide release.[14]
Problem 2: Observed cytotoxicity is much lower than expected from the literature.
Possible Cause Recommended Solution
NO Scavenging by Media: Components in serum-rich media can scavenge NO. Consider reducing serum concentration during the treatment period or using a defined, serum-free medium if compatible with your cells.
Rapid Donor Decomposition: The chosen donor may have a very short half-life, delivering a brief pulse of NO that is insufficient to induce apoptosis. Consider a donor with a longer half-life (e.g., DETA/NO) for sustained exposure.[11]
High Cellular Resistance: The cell line may have robust antioxidant defenses (e.g., high levels of glutathione).[13] Measure intracellular GSH levels or consider depleting GSH with an agent like diethylmaleate (DEM) as a positive control experiment.
Incorrect Donor Concentration: The analytical concentration of the donor is not the effective NO concentration.[10] It may be necessary to perform a dose-response curve starting from much higher concentrations than anticipated.
Problem 3: Observed cytotoxicity is much higher than expected, even at low concentrations.
Possible Cause Recommended Solution
Toxic Byproducts: If using SNP, cytotoxicity may be due to cyanide release, not NO.[14] Run a control with a different class of NO donor to confirm the effect is NO-dependent.
Contaminated Donor: The NO donor chemical may have degraded or be contaminated. Purchase high-purity donors from a reputable source and store them under the recommended conditions (e.g., desiccated, at -20°C, protected from light).
High Superoxide Production: Your cells may be under stress and producing high levels of endogenous superoxide, which reacts with NO to form highly toxic peroxynitrite.[6] Measure cellular ROS/RNS production as a confounding variable.
Highly Sensitive Cell Line: The cell line being used may be particularly sensitive to NO-induced damage. Check literature for reports on your specific cell type.

Visual Guides and Protocols

Signaling Pathway for NO-Induced Apoptosis

NO_Cytotoxicity_Pathway cluster_extracellular Extracellular / Donor cluster_cellular Cellular Environment cluster_mito Mitochondrion cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm High_NO_Donor High Concentration NO Donor (e.g., NONOate, SNAP) NO High [NO•] High_NO_Donor->NO ONOO Peroxynitrite (ONOO⁻) NO->ONOO O2 Superoxide (O2•⁻) O2->ONOO Mito_Dys Mitochondrial Dysfunction ONOO->Mito_Dys Inhibition of respiratory chain DNA_Damage DNA Damage ONOO->DNA_Damage Nitrosative Stress CytC Cytochrome c Release Mito_Dys->CytC Apoptosome Apoptosome Formation CytC->Apoptosome p53 p53 Activation DNA_Damage->p53 Casp3 Caspase-3 Activation p53->Casp3 via Bax Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Pro-apoptotic signaling pathway induced by high concentrations of Nitric Oxide (NO).

General Experimental Workflow for Cytotoxicity Assay

Experimental_Workflow A 1. Seed Cells Plate cells in a multi-well plate and allow to adhere overnight. B 2. Prepare Donor Solution Prepare fresh NO donor stock solution in appropriate cold buffer just before use. A->B C 3. Treat Cells Dilute donor stock into pre-warmed culture medium and add to cells. Include vehicle-only controls. B->C D 4. Incubate Incubate for the desired treatment duration (e.g., 24, 48 hours). C->D E 5. Perform Viability Assay Add viability reagent (e.g., MTT, MTS) and incubate as per manufacturer's protocol. D->E F 6. Measure Signal Read absorbance or fluorescence using a plate reader. E->F G 7. Analyze Data Normalize results to vehicle control. Calculate % viability and IC50 values. F->G

Caption: General workflow for assessing cytotoxicity of NO donors in cultured cells.

Troubleshooting Logic Diagram

Troubleshooting_Tree Start Unexpected Cytotoxicity Result Q1 Is variability high between replicates? Start->Q1 A1 Check donor prep (freshness), incubation timing, and potential light exposure (for SNP). Q1->A1 Yes Q2 Is cytotoxicity too low? Q1->Q2 No A2 Increase donor concentration. Use a donor with a longer half-life. Check for media interference. Q2->A2 Yes Q3 Is cytotoxicity too high? Q2->Q3 No A3 Check for toxic byproducts (e.g., cyanide from SNP). Verify purity of donor compound. Q3->A3 Yes

Caption: A decision tree for troubleshooting unexpected NO donor cytotoxicity results.

Detailed Experimental Protocol

Assessing NO Donor Cytotoxicity using an MTS Assay

This protocol provides a general method for evaluating the effect of an NO donor on the viability of adherent mammalian cells.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • 96-well clear-bottom, black-walled tissue culture plates

  • NO Donor (e.g., Spermine NONOate, SNAP)

  • Appropriate solvent for donor (e.g., cold 10 mM NaOH for NONOates, DMSO for SNAP)

  • Phosphate-Buffered Saline (PBS)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Preparation of NO Donor:

    • Crucial Step: Prepare the stock solution of the NO donor immediately before use.

    • For Spermine NONOate: Weigh the powder in a fume hood and dissolve in ice-cold 10 mM NaOH to create a concentrated stock (e.g., 100 mM). Keep on ice.

    • For SNAP: Dissolve in high-quality, anhydrous DMSO to create a concentrated stock. Protect from light.

  • Cell Treatment:

    • Prepare serial dilutions of the NO donor stock in pre-warmed (37°C) complete culture medium to achieve 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the NO donor or vehicle control.

    • Include "vehicle control" wells (containing the same concentration of NaOH or DMSO as the highest dose) and "untreated control" wells (medium only).

    • Also include "no cell" blank wells (medium only) for background subtraction.

  • Incubation:

    • Return the plate to the incubator (37°C, 5% CO₂) for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • After the incubation period, add 20 µL of the MTS reagent directly to each well.

    • Gently tap the plate to mix.

    • Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The incubation time will depend on the metabolic activity of the cell line and should be optimized.

  • Data Acquisition:

    • Measure the absorbance of each well at 490 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

    • Plot the % viability against the log of the NO donor concentration to generate a dose-response curve and calculate the IC50 value (the concentration that inhibits cell viability by 50%).

References

Technical Support Center: NO-30 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NO-30, a novel S-nitrosothiol-based nitric oxide (NO) donor designed for controlled in vivo applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter with this compound, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Lower-Than-Expected Biological Effect

Q: We are administering this compound according to the recommended dose but observe minimal or no physiological response (e.g., vasodilation, anti-inflammatory effect). What could be the cause?

A: Lower-than-expected efficacy is a common issue and can stem from several factors related to the compound's stability, formulation, or administration. The key is to systematically investigate the potential points of failure from preparation to post-administration.

Potential Causes and Troubleshooting Steps:

  • Premature Decomposition: this compound, like other S-nitrosothiols, is sensitive to heat, light, and transition metals, which can cause premature NO release before it reaches the target site.[1]

    • Solution: Always prepare this compound solutions fresh using cold, metal-free buffers (e.g., phosphate (B84403) buffer treated with Chelex). Protect the solution from light by wrapping vials in aluminum foil.

  • Improper Formulation: The vehicle used for administration can significantly impact the stability and release profile of this compound.

    • Solution: For intravenous administration, ensure the pH of the vehicle is neutral to slightly basic (pH 7.4-8.0), as acidic conditions can accelerate decomposition.[2][3] Consider using a stabilizing matrix, such as a polyethylene (B3416737) glycol (PEG) gel for topical or subcutaneous delivery, to control the release rate.[4]

  • Incorrect Administration Route: The chosen route may not be optimal for your target tissue or experimental model.

    • Solution: Review the intended application. For systemic vascular effects, intravenous (IV) infusion is often most effective.[5] For localized effects, consider subcutaneous (SQ) or topical administration to minimize systemic dilution and rapid clearance.

  • Rapid Scavenging of NO: Once released, NO has a very short half-life in the blood (less than a second) primarily due to scavenging by hemoglobin.[6]

    • Solution: While direct scavenging is difficult to prevent, ensure the dose is adequate. You may need to perform a dose-response study to find the optimal concentration for your model. Confirm NO delivery by measuring downstream markers like cGMP or stable metabolites (nitrite/nitrate) in plasma.

Below is a workflow to troubleshoot this issue:

G start Low Biological Effect Observed check_prep Verify Solution Preparation: - Freshly made? - Protected from light/heat? - Metal-free buffer? start->check_prep check_form Assess Formulation: - Correct pH (7.4-8.0)? - Appropriate vehicle for route? check_prep->check_form Prep OK outcome_good Problem Solved check_prep->outcome_good Prep Error Found (Correct & Retry) check_admin Review Administration: - Correct route (IV, IP, SQ)? - Accurate dosing? check_form->check_admin Formulation OK check_form->outcome_good Formulation Error Found (Correct & Retry) measure_no Quantify NO Delivery: - Measure plasma nitrite (B80452)/nitrate (B79036). - Assess cGMP levels in target tissue. check_admin->measure_no Admin OK check_admin->outcome_good Admin Error Found (Correct & Retry) measure_no->outcome_good NO Delivery Confirmed (Re-evaluate hypothesis) outcome_bad Contact Technical Support measure_no->outcome_bad NO Delivery Low (Consult on advanced formulation)

Caption: Troubleshooting workflow for low this compound efficacy.
Issue 2: High Variability in Experimental Results

Q: Why are we seeing significant result variability between animals in the same treatment group?

A: In vivo experiments are susceptible to variability. For NO donors, this is often magnified due to their inherent instability and the dynamic nature of NO biology.

Potential Causes and Troubleshooting Steps:

  • Inconsistent Formulation Preparation: Small differences in pH, temperature, or preparation time between batches can lead to varying concentrations of active this compound.

    • Solution: Standardize the preparation protocol strictly. Prepare a single stock solution for each experiment's treatment group rather than individual doses, if possible.

  • Variable Administration Technique: Inconsistent injection speeds (for IV) or depths (for SQ) can alter the pharmacokinetics.

    • Solution: Ensure all personnel are thoroughly trained on the administration protocol. For continuous effects, consider using an osmotic pump for consistent, long-term delivery.[7]

  • Biological Differences: Factors such as animal age, weight, stress levels, and underlying health can influence the response to NO.

    • Solution: Randomize animals into treatment groups. Ensure consistent animal handling to minimize stress. Record baseline physiological parameters before administration to identify potential outliers.

Issue 3: Difficulty Confirming NO Delivery In Vivo

Q: We are not sure if this compound is successfully releasing NO at the target site. How can we measure this?

A: Directly measuring NO in vivo is challenging due to its short half-life.[6] Therefore, delivery is typically confirmed by measuring more stable surrogate markers.[8]

Recommended Measurement Methods:

  • Griess Assay for Nitrite/Nitrate: The most common method. NO is rapidly oxidized to nitrite (NO₂⁻) and nitrate (NO₃⁻) in biological fluids.[6] Measuring the total concentration of these metabolites (NOx) in plasma or tissue homogenates provides an index of total NO production.

  • Chemiluminescence: A highly sensitive method that can directly measure NO, as well as nitrite, nitrate, and S-nitrosothiols, after chemical reduction.[9][10] It is considered a gold standard for quantifying NO products.

  • cGMP Measurement: NO's primary biological target is soluble guanylate cyclase (sGC), which produces cyclic guanosine (B1672433) monophosphate (cGMP).[11][12] Measuring cGMP levels in the target tissue via ELISA or RIA is a reliable indicator of target engagement and biological activity.

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: A specialized technique that can directly detect NO by forming a complex with a spin-trap agent. It is one of the few methods for direct detection in vivo.[9]

The choice of method depends on available equipment and the specific question being asked.

G start Need to Confirm NO Delivery q1 Primary Goal? start->q1 a1 Measure Stable Metabolites (Nitrite/Nitrate) q1->a1 Total NO exposure a2 Measure Downstream Signal (cGMP levels) q1->a2 Biological effect a3 Use Advanced Technique (EPR, Probes) q1->a3 Direct NO detection m1a Griess Assay a1->m1a Method m1b Chemiluminescence a1->m1b Method m2a ELISA / RIA a2->m2a Method m3a EPR Spectroscopy a3->m3a Method

Caption: Decision tree for selecting an NO measurement method.

Data & Dosing Tables

The following tables provide synthesized but representative data for this compound based on common characteristics of S-nitrosothiol donors. These values should be used as starting points and optimized for your specific model and experimental conditions.

Table 1: Pharmacokinetic Properties of this compound

Parameter IV Bolus (in Saline) IV Infusion (in Saline) SQ Injection (in PEG Gel)
Bioavailability 100% 100% ~70%
T½ (Half-life) < 2 min Not Applicable ~ 45 min
Tmax (Time to Peak) < 1 min End of Infusion ~ 15 min
Cmax (Peak Conc.) High, transient Stable, moderate Low, sustained

| Primary Clearance | Renal (as metabolites) | Renal (as metabolites) | Renal (as metabolites) |

Table 2: Recommended Starting Doses for Common Animal Models

Animal Model Administration Route Dose Range (mg/kg) Notes
Mouse (25g) IV (bolus) 0.5 - 2.0 For acute, transient effects.
Mouse (25g) IP (bolus) 1.0 - 5.0 Slower absorption than IV.
Rat (250g) IV (infusion) 0.1 - 0.5 mg/kg/min For sustained systemic effects.

| Rat (250g) | SQ (local) | 2.0 - 10.0 | For localized, sustained release. |

Key Experimental Protocols

Protocol 1: Preparation and IV Administration of this compound

This protocol details the preparation of this compound for acute intravenous administration.

Materials:

  • This compound lyophylized powder

  • Sterile, cold (4°C) saline solution (0.9% NaCl)

  • Sterile, low-retention microcentrifuge tubes

  • Aluminum foil

  • Syringes and appropriate gauge needles for IV injection

Methodology:

  • Preparation (Perform under low light):

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the this compound powder with cold, sterile saline to a stock concentration of 10 mg/mL. Mix gently by inverting the tube; do not vortex.

    • Wrap the stock solution vial immediately in aluminum foil to protect it from light. Keep on ice.

    • Dilute the stock solution to the final desired concentration for injection using cold saline immediately before use.

  • Administration:

    • Anesthetize the animal according to your approved institutional protocol.

    • Administer the prepared this compound solution via the tail vein at a slow, consistent rate (e.g., over 30-60 seconds).

    • Administer an equivalent volume of the vehicle (saline) to the control group.

    • Proceed with downstream measurements at the predetermined time points.

Protocol 2: Quantification of Plasma Nitrite/Nitrate (NOx) using the Griess Assay

This protocol provides a method to assess total NO production by measuring its stable metabolites.

Materials:

  • Blood collection tubes with anticoagulant (e.g., EDTA)

  • Refrigerated centrifuge

  • Griess Reagent Kit (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Nitrate reductase enzyme

  • Sodium nitrite standard

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

Methodology:

  • Sample Collection:

    • Collect blood from animals at desired time points post-NO-30 administration.

    • Immediately centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate plasma.

    • Collect the plasma supernatant and store at -80°C until analysis.

  • Assay Procedure:

    • Thaw plasma samples on ice. Deproteinize samples if necessary (e.g., by zinc sulfate (B86663) precipitation or ultrafiltration) as proteins can interfere with the assay.[9]

    • To measure total NOx, first convert nitrate to nitrite by incubating the plasma sample with nitrate reductase according to the kit manufacturer's instructions.

    • Prepare a standard curve using the sodium nitrite standard provided in the kit.

    • Add 100 µL of Griess Reagent to each well containing 100 µL of standard or sample.

    • Incubate at room temperature for 10-15 minutes in the dark. A purple color will develop.

    • Read the absorbance at 540 nm on a microplate reader.

    • Calculate the NOx concentration in your samples by comparing their absorbance to the standard curve.

Signaling Pathway

This compound exerts its primary biological effects through the canonical Nitric Oxide signaling pathway. Upon release, NO diffuses into target cells, such as vascular smooth muscle, and activates soluble Guanylate Cyclase (sGC).[12] This enzyme converts GTP to the second messenger cGMP, which in turn activates Protein Kinase G (PKG).[11][13] PKG phosphorylates various downstream targets, leading to a decrease in intracellular calcium and resulting in physiological responses like smooth muscle relaxation (vasodilation).

G cluster_0 Extracellular Space cluster_1 Target Cell (e.g., Smooth Muscle) NO30 This compound NO Nitric Oxide (NO) NO30->NO Release NO_intracellular NO NO->NO_intracellular Diffusion sGC_inactive sGC (Inactive) sGC_active sGC (Active) sGC_inactive->sGC_active Activates cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG PKG cGMP->PKG Activates Response Physiological Response (e.g., Muscle Relaxation) PKG->Response Phosphorylates Targets NO_intracellular->sGC_inactive

Caption: The canonical NO/sGC/cGMP signaling pathway.

References

Technical Support Center: Managing NO-30 Solubility in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of compound precipitation in cell culture media, with a focus on a hypothetical hydrophobic compound, "NO-30".

Frequently Asked Questions (FAQs)

Q1: Why is my compound, this compound, precipitating in the cell culture medium?

Precipitation of a compound like this compound in culture media can be triggered by several factors:

  • Poor Aqueous Solubility: Many experimental compounds are hydrophobic and have low solubility in aqueous-based culture media.[1][2]

  • High Final Concentration: The concentration of this compound in the media may surpass its solubility limit.[1][3]

  • Solvent Shock: When a compound dissolved in a non-aqueous solvent (e.g., DMSO) is rapidly diluted into the aqueous media, it can "crash out" of solution.[3][4] This occurs because the localized concentration of the compound exceeds its solubility before it can be evenly dispersed.

  • Media Components: Interactions with proteins, salts, and other components in the media can reduce the compound's solubility.[3][4]

  • Temperature and pH: Changes in temperature, such as moving from room temperature to a 37°C incubator, or shifts in pH due to CO2 concentration or cellular metabolism, can affect compound stability and solubility.[3][4]

  • Improper Storage: Repeated freeze-thaw cycles of the stock solution can lead to the compound falling out of solution over time.[3][4]

Q2: What is "solvent shock" and how can I prevent it?

Solvent shock is a primary cause of precipitation for compounds dissolved in organic solvents like DMSO.[4] It happens when the concentrated stock solution is added too quickly to the aqueous culture medium, causing a rapid change in solvent polarity and leading to precipitation.[3][4]

To avoid solvent shock:

  • Use a stepwise dilution: First, create an intermediate dilution of the stock solution in a small volume of pre-warmed media. Then, add this intermediate dilution to the final culture volume.[3]

  • Add the compound dropwise while stirring: Slowly add the stock solution to the media while gently agitating the vessel to ensure rapid and even distribution.[1][3]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[1][2] The tolerance to DMSO can vary between different cell lines, so it is advisable to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.[2]

Q4: Can I dissolve this compound directly in the cell culture medium?

Directly dissolving a hydrophobic compound like this compound in cell culture medium is generally not recommended due to its poor aqueous solubility.[2] This will likely result in incomplete dissolution and the formation of precipitates.[2]

Troubleshooting Guide: this compound Precipitation

If you are observing precipitation of this compound, follow these steps to diagnose and resolve the issue.

Observation 1: Immediate Precipitation Upon Addition to Media
Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound exceeds its aqueous solubility limit.[1]Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration.
Rapid Dilution (Solvent Shock) Adding a concentrated stock solution directly to a large volume of media causes rapid solvent exchange.[1]Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media.[1]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.[1]Always use pre-warmed (37°C) cell culture media for dilutions.[1]
High Solvent Concentration High final concentrations of solvents like DMSO can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final solvent (e.g., DMSO) concentration in the culture medium below 0.5%, and ideally below 0.1%.[1]
Observation 2: Precipitation Over Time in the Incubator
Potential Cause Explanation Recommended Solution
Temperature Shift Moving from room temperature to 37°C can affect solubility.[4]Pre-warm the cell culture media to 37°C before adding the compound. Ensure the incubator temperature is stable.[4]
pH Shift in Media The CO2 environment or cellular metabolism can alter the pH of the medium, affecting the solubility of pH-sensitive compounds.[4]Ensure the media is properly buffered for the incubator's CO2 concentration (e.g., using HEPES). Monitor the pH of your culture medium, especially in dense cultures.
Interaction with Media Components Salts, proteins, and other components in the media can interact with the compound over time, reducing its solubility.[4]Evaluate solubility in a simpler buffer (e.g., PBS) to identify if media components are the cause.[4] Consider if a different basal media formulation is an option.[1]
Compound Instability The compound may be degrading over time into less soluble byproducts.[1]Assess the stability of this compound under your specific culture conditions. Consider preparing fresh media with the compound more frequently.[1]
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[1]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Dilution into Culture Media

Objective: To prepare a working solution of this compound in cell culture media while minimizing the risk of precipitation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or vials

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[1]

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to prevent degradation and precipitation caused by repeated freeze-thaw cycles.[3] Store at an appropriate temperature as recommended for the compound.

  • Inspect Before Use: Before each use, visually inspect the stock solution to ensure the compound is fully dissolved. If crystals are present, gently warm the solution (e.g., in a 37°C water bath) and vortex until clear.[3]

  • Pre-warm Media: Ensure your complete cell culture medium is pre-warmed to 37°C before adding the compound.[3]

  • Perform Stepwise or Dropwise Dilution:

    • Stepwise: Create an intermediate dilution by adding the required volume of the stock solution to a smaller volume of pre-warmed media. Gently mix. Then, add this intermediate dilution to the final volume of media.

    • Dropwise: While gently vortexing or swirling the pre-warmed media, add the calculated volume of the this compound stock solution drop by drop.[2]

  • Final Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.[2]

Protocol 2: Determining the Maximum Soluble Concentration of this compound

Objective: To determine the highest concentration of this compound that remains soluble in the cell culture medium under experimental conditions.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a multi-well plate

Procedure:

  • Prepare a Series of Dilutions: Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. It is recommended to test a range of concentrations above and below your intended working concentration.

  • Incubate Under Experimental Conditions: Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for a duration matching your experiment's endpoint.[4]

  • Visual Inspection: At various time points (e.g., immediately, 1 hour, 4 hours, 24 hours), visually inspect each dilution for any signs of precipitation, such as cloudiness, crystals, or sediment.[4] A sample can also be viewed under a microscope to detect fine precipitates.[4]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear without any visible precipitate throughout the incubation period is considered the maximum soluble concentration under these conditions.[4]

Visual Guides

Precipitation_Troubleshooting_Workflow This compound Precipitation Troubleshooting Workflow start Precipitation Observed? immediate Immediate Precipitation? start->immediate Yes over_time Precipitation Over Time? start->over_time No check_conc High Final Concentration? immediate->check_conc Yes check_ph pH Shift? over_time->check_ph Yes reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_dilution Rapid Dilution? check_conc->check_dilution No end Problem Solved reduce_conc->end slow_dilution Use Stepwise/Dropwise Dilution check_dilution->slow_dilution Yes check_temp Media Cold? check_dilution->check_temp No slow_dilution->end warm_media Pre-warm Media to 37°C check_temp->warm_media Yes check_temp->end No warm_media->end buffer_media Use Buffered Media (HEPES) check_ph->buffer_media Yes check_stability Compound Instability? check_ph->check_stability No buffer_media->end fresh_media Prepare Fresh Media More Frequently check_stability->fresh_media Yes check_evap Evaporation? check_stability->check_evap No fresh_media->end humidify Ensure Proper Humidification check_evap->humidify Yes check_evap->end No humidify->end

Caption: A workflow diagram for troubleshooting this compound precipitation.

Stock_Preparation_Workflow Recommended Workflow for Preparing this compound Working Solution start Start: Prepare this compound Solution dissolve Dissolve this compound in 100% DMSO (High Concentration Stock) start->dissolve aliquot Aliquot into Single-Use Tubes & Store Appropriately dissolve->aliquot inspect_stock Inspect Stock for Crystals (Warm/Vortex if Needed) aliquot->inspect_stock prewarm_media Pre-warm Culture Media to 37°C inspect_stock->prewarm_media dilution_step Add Stock to Media (Dropwise while Swirling) prewarm_media->dilution_step final_inspect Visually Inspect Final Solution for Precipitation dilution_step->final_inspect end Add to Cells final_inspect->end

Caption: A workflow for preparing this compound working solution.

References

Technical Support Center: Validating NO-30 Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for validating the activity of the selective IKKβ inhibitor, NO-30, before its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the IκB kinase β (IKKβ) enzyme. By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). This keeps the transcription factor NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory and survival genes.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is typically supplied as a lyophilized powder. For stock solutions, we recommend using dimethyl sulfoxide (B87167) (DMSO). Store the lyophilized powder and DMSO stock solution at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.

Q3: What are the essential quality control (QC) checks to perform on a new batch of this compound?

A3: Before starting any experiment, it is crucial to verify the identity and purity of your this compound batch. We recommend the following QC checks:

  • Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to confirm the purity is above the required threshold (typically >98%).

  • Identity Confirmation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight of the compound matches that of this compound.

  • Activity Assay: Perform a dose-response experiment using a validated assay (e.g., NF-κB reporter assay) to determine the IC50 value and compare it to the value reported in the certificate of analysis.

Q4: How can I confirm that this compound is active in my specific cell line?

A4: To confirm this compound activity in your cell line, you should perform a functional assay. A common method is to stimulate the cells with an NF-κB activator (like TNF-α or LPS) in the presence of varying concentrations of this compound. You can then measure a downstream endpoint, such as the expression of an NF-κB target gene (e.g., IL-6 or TNF-α) by qPCR or ELISA, or use a reporter assay. A dose-dependent inhibition of the endpoint will confirm the activity of this compound.

Q5: What are the appropriate positive and negative controls for an experiment using this compound?

A5: Proper controls are essential for interpreting your results.[2][3][4]

  • Negative Controls:

    • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This controls for any effects of the solvent itself.

    • Unstimulated Control: Cells that do not receive the NF-κB stimulus (e.g., TNF-α). This provides a baseline for pathway activation.

  • Positive Controls:

    • Stimulated Control: Cells treated with the NF-κB stimulus but without this compound. This demonstrates the maximum activation of the pathway in your experiment.

    • Reference Inhibitor: If available, use another known IKKβ inhibitor to compare the efficacy of this compound.

Troubleshooting Guide

Q: I am not observing any inhibition of NF-κB signaling with this compound. What could be the problem?

A: This is a common issue that can arise from several factors.[5][6][7] Follow this troubleshooting workflow to identify the potential cause:

G start No inhibition observed check_compound Is the compound properly stored and handled? start->check_compound Start Here check_protocol Was the experimental protocol followed correctly? check_compound->check_protocol Yes solution1 Solution: Use a fresh aliquot of this compound. Verify stock concentration. check_compound->solution1 No check_cells Are the cells healthy and responsive? check_protocol->check_cells Yes solution2 Solution: Review protocol for errors in timing, concentrations, or procedure. check_protocol->solution2 No check_stimulus Is the NF-κB stimulus (e.g., TNF-α) active? check_cells->check_stimulus Yes solution3 Solution: Perform cell viability assay (e.g., MTT). Check for contamination. check_cells->solution3 No check_readout Is the readout system (e.g., reporter, qPCR) working? check_stimulus->check_readout Yes solution4 Solution: Test stimulus activity with a positive control cell line or assay. check_stimulus->solution4 No solution5 Solution: Run positive and negative controls for the readout system. check_readout->solution5 No

Caption: Troubleshooting workflow for lack of this compound activity.

Q: The inhibitory effect of this compound varies significantly between experiments. Why is this happening?

A: High variability can compromise your results. Consider these potential causes:

  • Inconsistent Cell Conditions: Ensure cells are at a consistent passage number and confluency. Over-confluent or stressed cells can respond differently.

  • Compound Instability: Avoid multiple freeze-thaw cycles of your this compound stock. Prepare single-use aliquots.

  • Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate concentrations.

  • Variable Incubation Times: Adhere strictly to the incubation times specified in your protocol.

Quantitative Data Summary

For a new batch of this compound, you should expect results similar to those presented below.

Table 1: Biochemical and Cell-Based Potency of this compound

Assay Type System Stimulus Readout IC50 (nM)
Biochemical Recombinant IKKβ ATP Phosphorylation 15.2 ± 2.1
Cell-Based HEK293 NF-κB Reporter TNF-α (10 ng/mL) Luciferase Activity 45.8 ± 5.5

| Functional | A549 Cells | IL-1β (1 ng/mL) | IL-6 Secretion | 60.3 ± 7.9 |

Table 2: Cytotoxicity Profile of this compound

Cell Line Incubation Time Assay CC50 (µM)
HEK293 24 hours MTT Assay > 50
A549 24 hours MTT Assay > 50

| HepG2 | 24 hours | MTT Assay | 35.4 ± 4.1 |

Detailed Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Assay

This assay quantitatively measures the activity of the NF-κB pathway in response to a stimulus and its inhibition by this compound.

Materials:

  • HEK293 cells stably expressing an NF-κB-driven luciferase reporter construct.

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • This compound stock solution (10 mM in DMSO).

  • TNF-α (recombinant human).

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • Luminometer.

Procedure:

  • Seed 20,000 cells per well in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Incubate for 1 hour at 37°C.

  • Add 10 µL of TNF-α to each well to a final concentration of 10 ng/mL (excluding the unstimulated control wells).

  • Incubate the plate for 6 hours at 37°C.

  • Allow the plate to equilibrate to room temperature.

  • Add 100 µL of luciferase assay reagent to each well.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: IL-6 Secretion ELISA

This protocol measures the secretion of the pro-inflammatory cytokine IL-6, an NF-κB target gene product, from stimulated cells.

Materials:

  • A549 cells (or other relevant cell line).

  • Complete culture medium.

  • This compound stock solution.

  • IL-1β (recombinant human).

  • 24-well cell culture plates.

  • Human IL-6 ELISA kit.

  • Microplate reader.

Procedure:

  • Seed 100,000 A549 cells per well in a 24-well plate and incubate overnight.

  • Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 ng/mL of IL-1β for 24 hours.

  • Collect the cell culture supernatants.

  • Perform the IL-6 ELISA on the supernatants according to the manufacturer's instructions.

  • Measure absorbance at 450 nm.

  • Calculate the concentration of IL-6 from a standard curve and determine the IC50 of this compound.

Visualizations

Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates IkBa_p P-IκBα NFkB p65/p50 (NF-κB) IkBa->NFkB Inhibits IkBa_NFkB IkBa->IkBa_NFkB NFkB->IkBa_NFkB NFkB_n p65/p50 NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation NO30 This compound NO30->IKK_complex IkBa_NFkB->IkBa_p DNA DNA (κB sites) NFkB_n->DNA Transcription Gene Transcription (e.g., IL-6, TNF-α) DNA->Transcription

Caption: The NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow

G start Start: Receive New this compound Batch qc Step 1: Quality Control (Purity, Identity) start->qc potency Step 2: Determine IC50 (Biochemical/Cell-Based Assay) qc->potency cytotoxicity Step 3: Assess Cytotoxicity (e.g., MTT Assay) potency->cytotoxicity functional Step 4: Confirm Activity in Target System (e.g., ELISA) cytotoxicity->functional experiment Proceed with Main Experiment functional->experiment

Caption: Standard workflow for validating a new batch of this compound.

References

Technical Support Center: NO-30 Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize variability in NO-30 based assays.

Section 1: Understanding the this compound Assay & Nitric Oxide (NO) Signaling

This section covers the fundamental principles of the hypothetical this compound assay, a colorimetric method for quantifying nitric oxide, and the biological pathway it measures.

FAQ: What is the core principle of the this compound assay?

The this compound assay is designed to quantify nitric oxide (NO) concentration indirectly. Since NO has a very short half-life (around 5 seconds), the assay measures its stable breakdown products, nitrate (B79036) (NO₃⁻) and nitrite (B80452) (NO₂⁻).[1] The protocol typically involves a two-step process: first, the enzymatic conversion of nitrate to nitrite by nitrate reductase, and second, the colorimetric detection of total nitrite using the Griess reagent. The intensity of the resulting color, measured by an absorbance plate reader, is directly proportional to the total NO concentration in the original sample.

FAQ: What is the signaling pathway of Nitric Oxide?

Nitric Oxide is a critical signaling molecule involved in various physiological processes, most notably vasodilation.[1][2] It diffuses from its source (e.g., endothelial cells) to target cells like vascular smooth muscle. There, it activates the enzyme soluble guanylate cyclase (sGC), which catalyzes the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] Elevated cGMP levels then activate a cascade of downstream protein kinases, ultimately leading to smooth muscle relaxation and vasodilation.[1]

NO_Signaling_Pathway cluster_source Source Cell cluster_target Target Cell (e.g., Smooth Muscle) L-Arginine L-Arginine NOS NOS L-Arginine->NOS + O2 NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Relax Smooth Muscle Relaxation PKG->Relax phosphorylates targets

Caption: Nitric Oxide (NO) signaling pathway leading to smooth muscle relaxation.

Section 2: FAQs on Assay Variability

Addressing the root causes of variability is crucial for obtaining reliable and reproducible data.

FAQ: What are the primary sources of variability in bioassays?

Variability in assays can be broadly categorized into biological and technical (or analytical) variation.[3]

  • Biological Variability: Inherent differences between samples, such as inter-individual variations in human subjects or heterogeneity within a tissue biopsy.[3][4]

  • Technical Variability: Errors introduced during the experimental process. Major sources include:

    • Reagents: Inconsistent quality, improper storage, and lot-to-lot differences can significantly impact results.[5][6][7][8]

    • Analyst: Differences in pipetting technique, timing, and experience levels among laboratory personnel.[9]

    • Environment: Fluctuations in laboratory temperature and humidity.[5]

    • Equipment: Improperly calibrated pipettes, plate readers, or automated washers.[5]

    • Protocol Execution: Inconsistent incubation times, insufficient washing, or well-to-well contamination.[10][11]

FAQ: What is an acceptable level of variability?

For most cell-based and biochemical assays, the coefficient of variation (CV%) for replicate measurements is a key indicator of precision. A lower CV is always better, but general guidelines are:

  • Intra-assay CV (within a plate): Should ideally be <10% .

  • Inter-assay CV (between plates/days): Should ideally be <15% .

Assay development goals often target a CV below 20% to be considered robust.[12]

FAQ: How can I differentiate between biological and technical variability?

Distinguishing between these sources is key to troubleshooting.[5]

  • To assess technical variability: Run the same control sample in multiple replicates on the same plate. The variation observed here is almost exclusively technical.

  • To assess biological variability: Process multiple distinct biological samples. The total variation will be a combination of biological and technical variance. By keeping the technical process consistent, you can better estimate the true biological differences.

Section 3: Troubleshooting Guide

This guide addresses specific, common problems encountered during this compound assays in a question-and-answer format.

Problem 1: High Well-to-Well Variability (Poor Duplicates/Reproducibility)

Q: My replicate wells show a high CV% (>15%). What are the common causes and how do I fix it?

A: High well-to-well variability is one of the most frequent issues and typically points to inconsistencies in the assay procedure. Follow this troubleshooting workflow:

Troubleshooting_Workflow cluster_checks Troubleshooting Steps start High CV% Observed (>15%) pipette 1. Check Pipetting Technique - Pre-wet tips? - Consistent angle/depth? - Air bubbles? start->pipette reagents 2. Check Reagent & Sample Prep - Were all reagents vortexed? - Are samples homogenous? pipette->reagents Technique OK end_node Re-run Assay with Corrective Actions pipette->end_node Error Found (Correct & Re-run) washing 3. Check Washing Steps - Uniform washing across plate? - Residual buffer in wells? reagents->washing Prep OK reagents->end_node Error Found (Correct & Re-run) temp 4. Check for Edge Effects - Were plates sealed? - Was there even temperature during incubation? washing->temp Washing OK washing->end_node Error Found (Correct & Re-run) temp->end_node All Checks OK temp->end_node Error Found (Correct & Re-run)

Caption: Logical workflow for troubleshooting high assay variability.

  • Pipetting Error: This is the most common cause. Ensure pipettes are calibrated. Use fresh tips for each sample and standard. Pre-wet the pipette tip, and dispense liquid against the side of the well to avoid splashing.[13]

  • Non-Homogenous Samples or Reagents: Thoroughly mix all samples and reagents before pipetting.[10] Particulate matter in samples can also cause issues; centrifuge samples if necessary.

  • Inadequate Plate Washing: Ensure all wells are washed uniformly and completely. Residual wash buffer can dilute subsequent reagents.[10]

  • Edge Effects: Wells on the edge of the plate can evaporate faster or experience temperature differences.[13][14] To mitigate this, use a plate sealer during incubations and consider filling the outer wells with PBS or water to create a humidity buffer.[14]

Problem 2: No Signal or Very Low Signal

Q: My standard curve is flat and my samples show no signal. What went wrong?

A: A complete lack of signal usually points to a critical failure in the assay chemistry or procedure.

  • Incorrect Reagent Preparation or Addition: Double-check all calculations for dilutions of standards and reagents. Ensure reagents were added in the correct order as specified by the protocol.

  • Degraded Reagents: The nitrate reductase enzyme or the Griess reagent may have expired or been stored improperly. Use a fresh set of reagents to test this possibility.

  • Incompatible Buffers: Components in your sample buffer (e.g., high concentrations of certain proteins or preservatives) might be inhibiting the enzyme or interfering with the colorimetric reaction.

  • Incorrect Plate Reader Settings: Verify that you are reading absorbance at the correct wavelength for the Griess reaction (typically ~540 nm).

Problem 3: High Background Signal

Q: My "zero standard" or negative control wells are showing a high signal. Why is this happening?

A: High background noise reduces the dynamic range of the assay and can mask true low-level signals.

  • Contaminated Reagents: Buffers, water, or reagents may be contaminated with nitrite. Prepare all solutions with fresh, high-purity water.

  • Insufficient Washing: If the assay involves wash steps, they may not be sufficient to remove all unbound components. Increase the number or duration of washes.[10]

  • Substrate Incubation Issues: For colorimetric assays, allowing the substrate to develop for too long or exposing the plate to light during incubation can increase background.[10]

Section 4: Data Presentation & Quality Control

Quantitative metrics are essential for validating assay performance and ensuring data reliability.

Table 1: Key Assay Performance & Quality Control Metrics
MetricDescriptionRecommended ValueRationale
Coefficient of Variation (CV%) (Standard Deviation / Mean) * 100. Measures the precision of replicate samples.<15% (Inter-assay) <10% (Intra-assay)A low CV% indicates high precision and reproducibility of the measurement process.[12]
Z-Factor 1 - [(3σp + 3σn) / |μp - μn|]. Measures the separation between positive and negative controls.> 0.4A Z-factor between 0.5 and 1.0 indicates an excellent assay, suitable for high-throughput screening.[12]
Signal-to-Background (S/B) Ratio Mean signal of positive control / Mean signal of negative control.> 3Indicates that the positive signal is clearly distinguishable from the background noise.
Signal Window (SW) (μp - 3σp) - (μn + 3σn). A measure of the dynamic range of the assay.> 2A value greater than 2 indicates a robust separation between the distributions of the positive and negative controls.

σp/μp = Std. Dev./Mean of Positive Control; σn/μn = Std. Dev./Mean of Negative Control

Table 2: Common Sources of Variance and Their Potential Impact
Source of VariationTypeEstimated Impact on Total VarianceMitigation Strategy
Analyst/Operator TechnicalHighStandardized training, consistent pipetting technique, use of automated liquid handlers.[9]
Reagent Lot-to-Lot Changes TechnicalHighValidate each new reagent lot against the old lot using control samples before use.[8][15]
Pipetting & Liquid Handling TechnicalMedium-HighCalibrate pipettes regularly, use reverse pipetting for viscous liquids, ensure proper mixing.[13]
Biological Heterogeneity BiologicalVariesIncrease sample size (n), pool samples where appropriate to average out inter-individual noise.[4]
Incubation Time & Temperature TechnicalMediumUse calibrated incubators, ensure consistent timing for all plates and wells, seal plates to prevent evaporation.[11][16]
Instrument Calibration TechnicalLow-MediumPerform regular maintenance and calibration of plate readers, washers, and liquid handlers.[5]

Section 5: Experimental Protocols

Detailed methodologies are provided for running and optimizing the this compound assay.

Protocol 1: Standard this compound Assay Procedure (Griess Assay)

This protocol is a generalized workflow for the colorimetric detection of nitrite.

  • Sample & Standard Preparation:

    • Prepare a nitrite standard curve (e.g., 0-100 µM) by diluting a stock solution in the same buffer as your samples.

    • Load 50 µL of standards and samples into a 96-well flat-bottom plate in triplicate.

  • Optional: Nitrate Conversion (for total NO measurement):

    • Add 25 µL of Nitrate Reductase enzyme and its cofactor to each well.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Griess Reaction:

    • Add 100 µL of Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for 10 minutes, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Analysis:

    • Subtract the absorbance of the zero standard (blank) from all other readings.

    • Plot the standard curve (Absorbance vs. Nitrite Concentration) and determine the concentration of nitrite in the samples using the resulting linear regression equation.

Protocol 2: Assay Optimization Workflow

To ensure robustness, key assay parameters should be optimized for your specific experimental conditions.[12][17]

Optimization_Workflow start Define Assay Parameters (e.g., Reagent Concentrations, Incubation Times) matrix_test Perform Matrix Experiment - Titrate Reagent 1 vs. Reagent 2 - Test different incubation times start->matrix_test analyze Analyze Results using QC Metrics - Calculate CV%, Z-Factor, S/B Ratio for each condition matrix_test->analyze select Select Optimal Conditions (e.g., Lowest CV%, Highest Z-Factor) analyze->select validate Validate Final Protocol - Run with multiple controls - Confirm inter-assay precision select->validate end_node Finalized & Robust Assay Protocol validate->end_node

Caption: A systematic workflow for optimizing assay parameters.

  • Identify Key Parameters: Determine which variables are most likely to impact performance (e.g., concentration of nitrate reductase, incubation time, sample volume).

  • Design a Matrix Experiment: Test different combinations of these parameters. For example, test three different enzyme concentrations at three different incubation times.

  • Execute and Analyze: Run the experiment using high and low controls to assess performance for each condition. Calculate the CV%, Z-Factor, and S/B ratio for every combination.

  • Select Optimal Conditions: Choose the combination of parameters that provides the best balance of signal strength, low background, and minimal variability (e.g., highest Z-factor and lowest CV%).

  • Validate: Confirm the chosen conditions by running the full protocol on multiple days to ensure inter-assay reproducibility.[18]

References

Technical Support Center: Troubleshooting Nitric Oxide (NO) Donor Interference in Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with nitric oxide (NO) donor compounds, such as DPTA NONOate (also known as NO-30 in some contexts), in fluorescence-based assays. The following information will help you identify, troubleshoot, and mitigate potential artifacts in your experimental results.

Frequently Asked Questions (FAQs)

Q1: Can NO donors interfere with my fluorescence-based assay?

A1: Yes, it is possible for NO donors to interfere with fluorescence readouts. This interference can manifest in two primary ways:

  • Autofluorescence: The NO donor compound itself may absorb light at the excitation wavelength and emit fluorescence at the emission wavelength of your assay's fluorophore, leading to falsely elevated signals.

  • Fluorescence Quenching: The NO donor or its degradation products may absorb light at the excitation or emission wavelengths of your fluorophore without re-emitting it. It can also interact with the excited fluorophore, causing non-radiative decay and resulting in a decreased fluorescence signal, which could lead to false-negative results.[1][2][3]

Q2: What are the initial steps to identify potential interference from an NO donor?

A2: The first step is to determine if the NO donor exhibits any spectral activity in the range of your assay. This can be achieved by running control experiments without the biological components of your assay.

Q3: My assay is showing unexpected results in the presence of my NO donor. How can I troubleshoot this?

A3: A systematic approach is essential. Begin by confirming the nature of the interference (autofluorescence or quenching) by following the protocols outlined in the "Troubleshooting Guides" section below. If interference is confirmed, you can implement strategies to mitigate its effects, such as adjusting wavelengths, subtracting background fluorescence, or choosing an alternative NO donor with different spectral properties.

Q4: Do components of cell culture media or biological samples cause interference in NO detection assays?

A4: Yes, several components can interfere. Phenol red, a common pH indicator, is fluorescent and can increase background signals. Vitamins, serum, and bovine serum albumin (BSA) can also interfere and potentially lower the sensitivity of NO detection.[4] Additionally, antioxidants and reducing agents like ascorbic acid (vitamin C) can react directly with some fluorescent probes, leading to false-positive signals.[4][5]

Troubleshooting Guides

Problem 1: High background fluorescence or autofluorescence from the NO donor.
  • Symptoms: Elevated fluorescence readings in wells containing the NO donor, even in the absence of the fluorescent probe or substrate. Difficulty distinguishing the signal from the background noise.

  • Possible Causes: The chemical structure of the NO donor may have intrinsic fluorescent properties at the excitation and emission wavelengths used in your assay.

  • Solutions:

    • Run a Compound-Only Control: Measure the fluorescence of the NO donor in the assay buffer at various concentrations used in your experiment.

    • Background Subtraction: If the NO donor is fluorescent, subtract the signal from the compound-only control from your experimental wells.

    • Optimize Filter Sets: If possible, use narrower bandpass filters to reduce the collection of off-target fluorescence.

    • Choose a Different Fluorophore: Select a fluorescent probe with excitation and emission spectra that do not overlap with the spectral properties of the NO donor.

Problem 2: Quenching of the fluorescent signal by the NO donor.
  • Symptoms: A decrease in fluorescence signal in the presence of the NO donor that is not attributable to the biological activity being measured.

  • Possible Causes: The NO donor may be absorbing light at the excitation or emission wavelength of the fluorophore (inner filter effect) or interacting directly with the fluorophore to cause quenching.[2]

  • Solutions:

    • Run a Quenching Control Assay: Prepare solutions of your fluorescent probe at the assay concentration with and without the NO donor and measure the fluorescence. A significant decrease in the presence of the NO donor indicates quenching.

    • Reduce Compound Concentration: If possible, lower the concentration of the NO donor to a range where quenching is minimized.

    • Change the Fluorophore: A different fluorescent dye may be less susceptible to quenching by your specific NO donor.

Quantitative Data Summary

The selection of an appropriate NO donor is critical and can depend on the desired rate and duration of NO release. The table below summarizes the properties of common NO donors.

NO DonorHalf-life (at 37°C, pH 7.4)Moles of NO Released per Mole of Compound
DPTA NONOate 3 hours2
Spermine NONOate 39 minutes2
DEA NONOate 2 minutes2
SNAP 4.5 hours1
Sodium Nitroprusside < 2 minutes1

Data compiled from various sources.[6][7]

Experimental Protocols

Protocol 1: Assessing Autofluorescence of an NO Donor

Objective: To determine if the NO donor is fluorescent at the excitation and emission wavelengths used in your assay.

Materials:

  • 96-well black microplate

  • Your assay buffer

  • NO donor stock solution

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare serial dilutions of your NO donor in the assay buffer to cover the concentration range used in your experiments.

  • Add a constant volume of each dilution to the wells of the microplate.

  • Include wells with assay buffer only as a blank control.

  • Read the fluorescence on a microplate reader at the excitation and emission wavelengths used for your primary assay.

Data Analysis:

  • Subtract the average fluorescence of the blank wells from all other wells.

  • Plot the background-subtracted fluorescence intensity against the NO donor concentration. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Assessing Fluorescence Quenching by an NO Donor

Objective: To determine if the NO donor is quenching the signal from your fluorescent probe.

Materials:

  • 96-well black microplate

  • Your assay buffer

  • NO donor stock solution

  • Your fluorescent probe/substrate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in your experiments.

  • In the microplate, prepare the following:

    • Fluorophore Control: Fluorescent probe solution with vehicle control (e.g., DMSO).

    • Test Wells: Fluorescent probe solution mixed with various concentrations of the NO donor.

  • Measure the fluorescence of all wells at the appropriate excitation and emission wavelengths.

Data Analysis:

  • Compare the fluorescence intensity of the "Test Wells" to the "Fluorophore Control." A concentration-dependent decrease in fluorescence in the test wells indicates quenching.

Visualizations

Signaling Pathway: NO-sGC-cGMP Pathway

Nitric oxide is a key signaling molecule that activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent downstream effects.

NO_Signaling_Pathway NO_Donor NO Donor (e.g., DPTA NONOate) NO Nitric Oxide (NO) NO_Donor->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PDE Phosphodiesterase (PDE) cGMP->PDE inhibits PKG Protein Kinase G (PKG) cGMP->PKG activates GMP GMP PDE->GMP Downstream Downstream Cellular Effects PKG->Downstream

Caption: The NO-sGC-cGMP signaling pathway.

Experimental Workflow: Troubleshooting NO Donor Interference

This workflow outlines the steps to identify and address potential interference from NO donors in fluorescence assays.

Troubleshooting_Workflow Start Start: Unexpected Assay Results with NO Donor Check_Autofluorescence Run Autofluorescence Control Start->Check_Autofluorescence Is_Autofluorescent Is NO Donor Autofluorescent? Check_Autofluorescence->Is_Autofluorescent Subtract_Background Subtract Background Fluorescence Is_Autofluorescent->Subtract_Background Yes Check_Quenching Run Quenching Control Is_Autofluorescent->Check_Quenching No Subtract_Background->Check_Quenching Is_Quenching Is NO Donor Quenching? Check_Quenching->Is_Quenching Mitigate_Quenching Mitigation Strategies: - Lower Concentration - Change Fluorophore Is_Quenching->Mitigate_Quenching Yes Proceed Proceed with Corrected Assay Is_Quenching->Proceed No Mitigate_Quenching->Proceed

Caption: Workflow for troubleshooting NO donor interference.

Logical Relationship: Interference Decision Tree

This decision tree helps in diagnosing the type of interference observed.

Interference_Decision_Tree Signal_Change Signal Change with NO Donor? Signal_Increase Signal Increase? Signal_Change->Signal_Increase Yes No_Interference No Direct Interference Signal_Change->No_Interference No Signal_Decrease Signal Decrease? Signal_Increase->Signal_Decrease No Autofluorescence Likely Autofluorescence Signal_Increase->Autofluorescence Yes Quenching Likely Quenching Signal_Decrease->Quenching Yes Signal_Decrease->No_Interference No

Caption: Decision tree for identifying fluorescence interference.

References

Validation & Comparative

A Head-to-Head Comparison: NO-30 (SNAT) vs. SNAP as Nitric Oxide Donors for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate nitric oxide (NO) donor is critical for obtaining reliable and reproducible experimental results. This guide provides a comprehensive comparison of two S-nitrosothiol (RSNO) NO donors: the well-established S-Nitroso-N-acetylpenicillamine (SNAP) and a novel, highly lipophilic donor, S-nitroso-adamantanethiol (SNAT), which has been identified in research contexts as NO-30 or BIO30.

This comparison focuses on their chemical properties, nitric oxide release kinetics, and the experimental methodologies used to characterize them, providing the necessary data to inform your choice of NO donor for specific research applications.

Chemical Structure and Properties

Both SNAP and SNAT belong to the class of S-nitrosothiols, which release nitric oxide through the cleavage of the S-NO bond. However, their distinct chemical structures lead to significant differences in their physicochemical properties, most notably their lipophilicity.

S-Nitroso-N-acetylpenicillamine (SNAP) is derived from the amino acid penicillamine (B1679230) and is a relatively polar molecule, soluble in water and DMSO.[1] Its chemical formula is C7H12N2O4S, with a molecular weight of approximately 220.25 g/mol . It typically appears as a green solid.

S-nitroso-adamantanethiol (SNAT) , also known as this compound or BIO30 in some research settings, is a tertiary nitrosothiol featuring a bulky, lipophilic adamantane (B196018) group. This structural feature confers high lipophilicity, making it suitable for incorporation into polymeric materials for sustained NO release applications.

Nitric Oxide Release Kinetics: A Quantitative Comparison

The efficacy of an NO donor in a biological system is largely determined by its rate of nitric oxide release, often characterized by its half-life (t½) under physiological conditions (pH 7.4, 37 °C).

ParameterThis compound (SNAT)SNAP
NO Release Profile Sustained release over an extended period (up to 42 days when impregnated in PVC tubing)Relatively rapid release
Half-life (t½) Not reported in solution; designed for long-term release from matricesApproximately 6 hours in solution (pH 7.4, 37°C)[1]
Release Mechanism Spontaneous decomposition, potentially influenced by light and transition metalsSpontaneous decomposition, catalyzed by light and transition metals

It is crucial to note that the available data for SNAT's NO release is primarily from studies where it is embedded within a polymer matrix, designed for long-term, localized NO delivery. In this context, it has been shown to release NO at levels comparable to or exceeding that of endothelial cells for over a month.[2] In contrast, the half-life of SNAP is typically determined in aqueous solution, reflecting a more bolus-like delivery of NO in in vitro experiments.

Experimental Protocols

Accurate characterization of NO donor properties relies on robust experimental methodologies. Below are summaries of key experimental protocols used to evaluate SNAT and SNAP.

Determination of Nitric Oxide Release

Method: Chemiluminescence

Principle: This is the gold-standard method for real-time, direct measurement of nitric oxide. The NO released from the donor reacts with ozone (O3) in a reaction chamber to produce excited nitrogen dioxide (NO2). As NO2 returns to its ground state, it emits light (chemiluminescence), and the intensity of this light is directly proportional to the concentration of NO.

Experimental Workflow:

G cluster_0 Sample Preparation cluster_1 NO Detection Donor NO Donor Solution or Polymer Matrix Buffer Physiological Buffer (e.g., PBS, pH 7.4) Donor->Buffer Incubation Incubate at 37°C Buffer->Incubation InertGas Inert Gas (e.g., N2) Purge Incubation->InertGas Transfer of released NO Analyzer Chemiluminescence NO Analyzer InertGas->Analyzer Reaction NO + O3 -> NO2* + O2 Analyzer->Reaction Detection Photomultiplier Tube Detects Light Reaction->Detection Data Data Acquisition (NO concentration vs. Time) Detection->Data caption Workflow for NO release measurement. G NO_Donor NO Donor (SNAT or SNAP) NO Nitric Oxide (NO) NO_Donor->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cyclic GMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Phosphorylation Substrate Phosphorylation PKG->Phosphorylation Response Physiological Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) Phosphorylation->Response caption Canonical NO/cGMP signaling pathway.

References

A Comparative Guide to Diazeniumdiolates: Profiling NO-30 and Other Key Nitric Oxide Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the diazeniumdiolate NO-30 (spermine NONOate) with other notable diazeniumdiolates, supported by experimental data. Diazeniumdiolates, also known as NONOates, are a versatile class of compounds capable of spontaneously releasing nitric oxide (NO) under physiological conditions. This property makes them invaluable tools in biomedical research and promising candidates for therapeutic development in areas such as cardiovascular disease and oncology.

Performance Comparison of Diazeniumdiolates

The efficacy and application of a diazeniumdiolate are largely determined by its kinetic and cytotoxic properties. The following tables summarize key quantitative data for this compound and other commonly studied diazeniumdiolates.

Nitric Oxide Release Kinetics

The rate of NO release is a critical parameter influencing the biological activity of diazeniumdiolates. This rate is typically characterized by the compound's half-life (t½) at physiological pH (7.4) and temperature (37 °C).

Compound NameAmine PrecursorHalf-life (t½) at 37°C, pH 7.4Moles of NO Released per Mole of Compound
This compound (Spermine NONOate) Spermine39 minutes[1][2]2[2]
PAPA/NO N-propyl-1,3-propanediamine~15 minutes2
DETA/NO Diethylenetriamine20 hours[3]2
PROLI/NO Proline1.8 seconds2
DEA/NO Diethylamine2 minutes1.5
In Vitro Cytotoxicity

The cytotoxic potential of diazeniumdiolates is a key factor in their evaluation as anticancer agents. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cell growth.

Compound NameCancer Cell LineIC50 (µM)
DETA/NO MDA-MB-231 (Breast Cancer)Not explicitly quantified, but 1 mM showed significant cytostasis[4][5]
DETA/NO Endometrial Cancer Cell Lines (AN3CA, KLE, HEC-1, Ishikawa)Dose-dependent decrease in viability, with 250 µM causing ~40-45% reduction in 24h[3]
Bis-diazeniumdiolate Analogues HL-60 (Leukemia), H1944 & H1703 (Lung Adenocarcinoma)0.8 - 5 µM (at 72h)[6]
DDNO-1 (Double-component Diazeniumdiolate) CEM (Leukemia)1.26
JS-K CEM (Leukemia)0.89
PABA/NO OVCAR-3 (Ovarian Cancer)Potent, but specific IC50 not provided in the source

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell density and incubation time.

Key Signaling Pathways and Experimental Workflows

The biological effects of diazeniumdiolates are mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and common experimental workflows for their study.

Signaling Pathways

NO_sGC_cGMP_Pathway Diazeniumdiolates Diazeniumdiolates (e.g., this compound) NO Nitric Oxide (NO) Diazeniumdiolates->NO Spontaneous Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Inhibition_of_Platelet_Aggregation Inhibition of Platelet Aggregation PKG->Inhibition_of_Platelet_Aggregation Apoptosis Apoptosis PKG->Apoptosis

Figure 1: The NO-sGC-cGMP signaling pathway activated by diazeniumdiolates.

MAPK_NFkB_Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Diazeniumdiolates_MAPK Diazeniumdiolates (e.g., JS-K, PABA/NO) ROS_RNS ROS / RNS ASK1 ASK1 MKK3_6 MKK3/6 p38 p38 MAPK MKK4_7 MKK4/7 JNK JNK Apoptosis_MAPK Apoptosis Diazeniumdiolates_NFkB Diazeniumdiolates (e.g., Spermine NONOate) IKK IKK IkB IκB NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nucleus NF-κB (nucleus) Inflammatory_Genes Pro-inflammatory Gene Expression

Figure 2: Modulation of MAPK and NF-κB signaling pathways by diazeniumdiolates.

Experimental Workflows

Experimental_Workflows cluster_griess Griess Assay for NO Quantification cluster_mtt MTT Assay for Cytotoxicity cluster_xenograft In Vivo Xenograft Model Sample Sample containing Diazeniumdiolate Griess_Reagent Griess Reagent (Sulfanilamide, NED) Azo_Dye Azo Dye (Purple) Spectrophotometer Spectrophotometer (540 nm) Cells Cancer Cells Treatment Treat with Diazeniumdiolate MTT_Reagent Add MTT Reagent Formazan (B1609692) Formazan Crystals (Purple) Solubilization Solubilize Plate_Reader Plate Reader (570 nm) Cancer_Cells Cancer Cell Culture Implantation Subcutaneous Injection into Immunocompromised Mice Tumor_Growth Tumor Growth Monitoring Drug_Treatment Treatment with Diazeniumdiolate Tumor_Measurement Tumor Volume Measurement Analysis Endpoint Analysis

Figure 3: Common experimental workflows for evaluating diazeniumdiolates.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of diazeniumdiolates.

Griess Assay for Nitrite (B80452) Quantification (Indirect NO Measurement)

This assay is a common method for the indirect measurement of NO by quantifying its stable breakdown product, nitrite.

  • Reagent Preparation:

    • Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water.

    • Nitrite Standard: A series of known concentrations of sodium nitrite in the same buffer as the samples.

  • Procedure:

    • Incubate the diazeniumdiolate in a buffer or cell culture medium for the desired time.

    • Collect 50 µL of the sample supernatant.

    • Add 50 µL of Griess Reagent A to each sample and standard well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B.

    • Incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the diazeniumdiolate and a vehicle control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals form.

  • Solubilization:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment:

    • Treat cells with the diazeniumdiolate for the desired time.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Analyze the cells by flow cytometry.

    • Viable cells are Annexin V-negative and PI-negative.

    • Early apoptotic cells are Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

  • Cell Preparation:

    • Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., a mixture of PBS and Matrigel).

  • Implantation:

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice)[7][8].

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups[7].

    • Administer the diazeniumdiolate or vehicle control according to the desired dosing schedule (e.g., intraperitoneal injection)[7].

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

References

A Comparative Guide to Exogenous and Endogenous Nitric Oxide: Specificity and Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the exogenous nitric oxide (NO) donor, DETA NONOate, and endogenous NO production. As the user-specified "NO-30" could not be definitively identified in scientific literature, DETA NONOate (diethylenetriamine NONOate) has been selected as a representative long-acting NO donor due to its extensive characterization and common use in research. This document aims to objectively compare their performance, supported by experimental data and detailed protocols.

Introduction to Nitric Oxide Donors and Endogenous Production

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. In a research or therapeutic context, NO can be supplied exogenously via NO donor compounds or produced endogenously by a family of enzymes known as nitric oxide synthases (NOS). Understanding the differences in their specificity, release kinetics, and the resulting biological effects is paramount for experimental design and drug development.

DETA NONOate belongs to the class of diazeniumdiolates (NONOates), which are known for their ability to release NO spontaneously in aqueous solutions under physiological conditions. Its long half-life makes it a valuable tool for studies requiring sustained NO exposure.

Endogenous NO production is primarily mediated by three NOS isoforms:

  • Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it produces low, transient levels of NO involved in neurotransmission.

  • Endothelial NOS (eNOS or NOS3): Expressed in endothelial cells, it is responsible for the maintenance of vascular tone through the release of low levels of NO.

  • Inducible NOS (iNOS or NOS2): Typically expressed in immune cells like macrophages upon stimulation with cytokines or microbial products. iNOS can produce large, sustained amounts of NO for prolonged periods, playing a key role in the immune response.

Quantitative Comparison of NO Release and Production

The following tables summarize the key quantitative differences between DETA NONOate and endogenous NO sources.

Table 1: Characteristics of NO Release from DETA NONOate

ParameterValueConditions
Half-life (t½) ~20 hours[1][2]37°C, pH 7.4
~56 hours[1][2]22-25°C, pH 7.4
Moles of NO Released 1.5 - 2.0 moles of NO per mole of parent compound[1][3]Spontaneous decomposition
Release Kinetics First-order, pH-dependent[4]Spontaneous in aqueous solution
Typical Steady-State NO Concentration 0.5 µM (from 1 mM DETA NONOate)[5]In cell culture medium over 24 hours

Table 2: Characteristics of Endogenous NO Production

ParametereNOS (constitutive)iNOS (inducible)
Typical Location Endothelial cells, neuronsMacrophages, neutrophils (after stimulation)
Stimulus Shear stress, acetylcholine, VEGFCytokines (e.g., IFN-γ), lipopolysaccharide (LPS)
NO Production Rate pmol/min/mg protein (low, transient)nmol/min/mg protein (high, sustained)
Duration of Production Seconds to minutesHours to days
Resulting NO Concentration Low nanomolar rangeHigh nanomolar to micromolar range

Signaling Pathways and Specificity

The primary downstream signaling pathway for both exogenous and endogenous NO is the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), which mediates many of the physiological effects of NO, such as smooth muscle relaxation.

NO_Signaling_Pathway cluster_source NO Source cluster_cell Target Cell Endogenous NO Endogenous NO sGC Soluble Guanylate Cyclase (sGC) Endogenous NO->sGC Exogenous NO (e.g., DETA NONOate) Exogenous NO (e.g., DETA NONOate) Exogenous NO (e.g., DETA NONOate)->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Physiological Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological Effects

Canonical NO/sGC/cGMP signaling pathway.

A key difference lies in the specificity of action . Endogenous NO production is highly localized and transient, allowing for precise spatial and temporal control of signaling within specific cellular compartments. In contrast, exogenous donors like DETA NONOate provide a more global and sustained release of NO, which can be beneficial for systemic therapeutic effects but may lack the specificity of endogenous signaling. This can lead to different biological outcomes; for example, high concentrations of NO from donors are often required to inhibit pathways like NF-κB, whereas endogenous NO from eNOS may not be sufficient to do so.[6]

Experimental Protocols

Accurate quantification of NO is crucial for comparing exogenous donors and endogenous production. Below are outlines of common experimental methodologies.

Measurement of NO Release from DETA NONOate

1. Electrochemical Detection using an NO-selective Electrode

This method allows for real-time measurement of NO concentration.

  • Apparatus: A calibrated NO-selective electrode connected to a free radical analyzer.

  • Procedure:

    • Prepare a stock solution of DETA NONOate in 0.01 M NaOH.

    • Calibrate the NO electrode according to the manufacturer's instructions using a standard NO solution or a fast-releasing NO donor.

    • Add a known volume of physiological buffer (e.g., PBS, pH 7.4) to a reaction vessel maintained at 37°C.

    • Place the calibrated electrode into the buffer and allow the baseline to stabilize.

    • Inject a specific concentration of the DETA NONOate stock solution into the vessel to initiate NO release.

    • Record the current (pA) or concentration (nM) over time.[7][8]

Electrochemical_Detection_Workflow A Prepare DETA NONOate stock solution in NaOH E Inject DETA NONOate into buffer A->E B Calibrate NO-selective electrode D Place electrode in buffer and establish baseline B->D C Equilibrate buffer at 37°C, pH 7.4 C->D D->E F Record real-time NO concentration E->F

Workflow for electrochemical detection of NO.

Quantification of Endogenous NO Production

2. Griess Assay for Nitrite (B80452)/Nitrate (B79036) Measurement

This colorimetric assay measures the stable end-products of NO oxidation, nitrite (NO₂⁻) and nitrate (NO₃⁻), in cell culture supernatants or other biological fluids.

  • Principle: The Griess reagent converts nitrite into a colored azo compound that can be quantified spectrophotometrically. Nitrate is first reduced to nitrite before the reaction.

  • Procedure:

    • Sample Collection: Collect cell culture medium from control and stimulated (e.g., with LPS and IFN-γ) cells.

    • Nitrate Reduction (for total NO measurement): If desired, incubate samples with nitrate reductase and its cofactors to convert nitrate to nitrite.

    • Griess Reaction:

      • Add 50 µL of sample to a 96-well plate in triplicate.

      • Add 50 µL of sulfanilamide (B372717) solution to each well and incubate for 5-10 minutes at room temperature, protected from light.[9]

      • Add 50 µL of N-(1-naphthyl)ethylenediamine (NED) solution to each well and incubate for another 5-10 minutes.[9]

    • Measurement: Measure the absorbance at ~540 nm using a microplate reader.

    • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.[10]

3. Chemiluminescence Detection

This is a highly sensitive method for detecting NO and its derivatives.

  • Principle: NO reacts with ozone (O₃) to produce an excited state of nitrogen dioxide (NO₂*), which emits light upon decaying. The amount of light is proportional to the NO concentration.

  • Procedure:

    • Sample Preparation: Collect samples (e.g., cell culture media, plasma).

    • Reduction: Inject the sample into a purge vessel containing a reducing agent (e.g., tri-iodide) to convert nitrite, nitrate, and S-nitrosothiols to NO gas.

    • Detection: An inert gas carries the generated NO into a reaction chamber where it mixes with ozone.

    • Quantification: A photomultiplier tube detects the emitted light, and the signal is converted into an NO concentration based on a standard curve.[11][12][13]

Conclusion

The choice between using an NO donor like DETA NONOate and stimulating endogenous NO production depends entirely on the experimental goals. DETA NONOate offers a convenient and reproducible method for delivering a sustained and systemic dose of NO, making it ideal for studying the effects of chronic NO exposure. However, it lacks the spatial and temporal precision of endogenous NO synthesis. Endogenous production, particularly via iNOS, can generate high local concentrations of NO in response to specific stimuli, which is more physiologically relevant for studying processes like inflammation. Researchers must carefully consider these differences in release kinetics, concentration, and localization to accurately interpret their findings and develop effective NO-based therapeutic strategies.

References

Cross-Validation of Nitric Oxide (NO) Measurement: A Comparative Guide to Leading Assay Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate and reliable quantification of nitric oxide (NO) is paramount. This guide provides a comprehensive comparison of three widely used NO detection assays: the Griess assay, chemiluminescence, and fluorescent probes. By understanding the principles, protocols, and performance characteristics of each method, researchers can confidently select the most appropriate assay for their experimental needs and effectively cross-validate their findings.

Nitric oxide is a pleiotropic signaling molecule implicated in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] However, its short half-life of only a few seconds necessitates indirect detection methods, primarily through the measurement of its stable downstream metabolites, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).[2][3] This guide delves into the specifics of the most common assays used for this purpose.

Comparative Analysis of Nitric Oxide Detection Assays

The choice of an NO detection assay depends on several factors, including the biological matrix, the expected concentration of NO metabolites, and the required sensitivity and throughput. The following table summarizes the key quantitative parameters of the Griess assay, chemiluminescence, and fluorescent probes to facilitate a direct comparison.

FeatureGriess AssayChemiluminescenceFluorescent Probes (DAF family)
Principle Colorimetric detection of nitrite after a two-step diazotization reaction.[1][4]Detection of light emitted from the reaction of NO with ozone.[5][6]N-nitrosation of a diamino group in the presence of O₂ to form a highly fluorescent triazole derivative.[7][8]
Analytes Detected Nitrite (Nitrate can be measured after enzymatic or chemical reduction).[1][9]Nitric Oxide (gas), Nitrite, Nitrate, S-nitrosothiols.[5][6]Nitric Oxide (indirectly).[7][8]
Limit of Detection ~0.5 - 2 µM[4][9]Picomolar to nanomolar range.[10]~5 nM
Detection Range Micromolar range (e.g., 1.95 - 250 µM).[2]Wide dynamic range.Nanomolar to micromolar range.
Sample Types Cell culture supernatants, plasma, serum, urine, tissue homogenates.[2][11]Biological fluids (plasma, tissue homogenates, cell cultures), exhaled breath.[5][12]Live cells, aqueous solutions.[7][13]
Advantages Simple, inexpensive, high-throughput.[14]High sensitivity and specificity, "gold standard" method.[6][15]Real-time imaging in living cells, high spatiotemporal resolution.[7][13]
Disadvantages Lower sensitivity, potential interference from other substances.[14][16]Requires specialized and expensive equipment.[17]Potential for artifacts, photobleaching, and pH sensitivity.[13]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for the three key assays.

Griess Assay Protocol

The Griess assay is a straightforward colorimetric method for nitrite quantification.

  • Sample Preparation: Centrifuge samples (e.g., cell culture supernatant) to remove particulate matter.[3] If necessary, deproteinate samples using zinc sulfate.[3]

  • Standard Curve Preparation: Prepare a series of nitrite standards (e.g., 1-100 µM) by diluting a stock solution.[18]

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine (NED) solutions.[14]

  • Reaction: Add the Griess reagent to both samples and standards in a 96-well plate.[2]

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[14][18]

  • Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[1][19]

  • Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.[18]

Chemiluminescence Assay Protocol

Chemiluminescence detection offers high sensitivity for the direct measurement of NO or its metabolites.

  • System Setup: Connect the chemiluminescence analyzer to a purge vessel and an ozone generator.[17]

  • Sample Injection: Inject the liquid or gaseous sample into the purge vessel.[12]

  • Conversion to NO: For nitrite and nitrate, a reducing agent (e.g., tri-iodide or vanadium chloride) is used to convert them to NO gas.[12]

  • Reaction with Ozone: The generated NO gas is carried into a reaction chamber where it reacts with ozone (O₃).[5]

  • Light Emission: This reaction produces an excited state of nitrogen dioxide (NO₂*), which emits light as it returns to its ground state.[5]

  • Detection: A photomultiplier tube detects the emitted light, and the signal is proportional to the NO concentration.[20]

  • Data Analysis: The concentration of NO or its metabolites is determined by comparing the signal to that of known standards.

Fluorescent Probes Assay Protocol

Fluorescent probes, such as the diaminofluorescein (DAF) family, are widely used for imaging NO production in living cells.

  • Cell Preparation: Plate cells in a suitable imaging dish or plate.

  • Probe Loading: Load the cells with a cell-permeant version of the fluorescent probe (e.g., DAF-FM diacetate) by incubating them in a buffer containing the probe.

  • Incubation: Allow time for the probe to de-esterify into its active, NO-sensitive form within the cells.

  • Stimulation: Treat the cells with stimuli known to induce NO production.

  • Imaging: Acquire fluorescence images using a fluorescence microscope with appropriate excitation and emission filters (e.g., ~495 nm excitation and ~515 nm emission for DAF-FM).[7]

  • Analysis: Quantify the change in fluorescence intensity over time to determine the relative levels of NO production.

Visualizing the Pathways and Workflows

To further aid in the understanding of nitric oxide's role and its detection, the following diagrams illustrate the core signaling pathway and a generalized experimental workflow.

Nitric_Oxide_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 CaM CaM IP3->CaM Activates via Ca2+ eNOS eNOS CaM->eNOS Activates NO_EC NO eNOS->NO_EC Produces Arg L-Arginine Arg->eNOS Substrate NO_SMC NO NO_EC->NO_SMC Diffuses sGC sGC cGMP cGMP sGC->cGMP Produces GTP GTP GTP->sGC Substrate PKG PKG cGMP->PKG Activates Relaxation Muscle Relaxation PKG->Relaxation Leads to NO_SMC->sGC Activates

Caption: Nitric Oxide Signaling Pathway in Vasodilation.

Experimental_Workflow cluster_assays Assay Type Griess Griess Assay Reaction Assay-Specific Reaction Griess->Reaction Colorimetric Chemi Chemiluminescence Chemi->Reaction Gas-phase Fluor Fluorescent Probes Fluor->Reaction Fluorescent Sample Biological Sample (e.g., cell culture, plasma) Preparation Sample Preparation (e.g., centrifugation, deproteination) Sample->Preparation Preparation->Reaction Detection Signal Detection (Absorbance, Light Emission, Fluorescence) Reaction->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Generalized Experimental Workflow for NO Detection.

References

A Comparative Guide to the Cytotoxicity of Nitric Oxide Donors: A Focus on Sodium Nitroprusside (SNP)

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis between the nitric oxide (NO) donor NO-30 and Sodium Nitroprusside (SNP) could not be conducted as "this compound" does not correspond to a clearly identifiable chemical entity in publicly available scientific literature. Extensive searches for a nitric oxide donor with this designation have yielded no specific compound. Therefore, this guide provides a comprehensive overview of the cytotoxicity of the well-characterized NO donor, Sodium Nitroprusside (SNP), for researchers, scientists, and drug development professionals.

Introduction to Sodium Nitroprusside (SNP)

Sodium nitroprusside (SNP) is a potent vasodilator that releases nitric oxide (NO) upon decomposition.[1][2] It is clinically used for managing hypertensive crises and inducing controlled hypotension during surgery.[2] In a research context, SNP is widely employed as an experimental tool to investigate the physiological and pathological effects of NO.[1] The cytotoxic effects of SNP are primarily attributed to the spontaneous release of NO and the generation of reactive oxygen species (ROS), which can induce cellular damage and apoptosis.[1][3]

Data Presentation: Cytotoxicity of Sodium Nitroprusside (SNP)

The cytotoxicity of SNP is dose- and time-dependent, and varies across different cell lines. The following table summarizes quantitative data on the cytotoxic effects of SNP from various studies.

Cell LineAssayConcentration RangeIncubation TimeObserved EffectReference
NA (epithelial cancer)Not SpecifiedDose-dependentNot SpecifiedCytotoxic effect[1]
PC12Cell DensityDose-dependentNot SpecifiedInhibition of cell density[4]
HepG2 (hepatocellular carcinoma)CCK-80-1.5 mM24 hDose-dependent cytotoxicity[3]
HepG2 (hepatocellular carcinoma)CCK-81.25 mM0-48 hTime-dependent cytotoxicity[3]
Hep3B (hepatocellular carcinoma)CCK-8Dose-dependentNot SpecifiedDose-dependent cytotoxicity[3]
Hep3B (hepatocellular carcinoma)CCK-85 mMNot SpecifiedTime-dependent cytotoxicity[3]

Mechanisms of SNP-Induced Cytotoxicity

SNP exerts its cytotoxic effects through multiple mechanisms, primarily revolving around the actions of nitric oxide and its byproducts.

1. Apoptosis Induction: SNP is a known inducer of apoptosis, or programmed cell death. This is characterized by nuclear condensation, membrane blebbing, and internucleosomal DNA fragmentation.[1] The apoptotic cascade can be initiated through various signaling pathways.

2. Oxidative and Nitrosative Stress: The release of NO from SNP can lead to the formation of other reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻), when NO reacts with superoxide (B77818) radicals (O₂⁻).[3] Peroxynitrite is a potent oxidizing and nitrating agent that can damage a wide range of biomolecules, including DNA, proteins, and lipids, contributing significantly to SNP's cytotoxicity.[3]

3. cGMP-Mediated Effects: Nitric oxide is a key activator of soluble guanylate cyclase (sGC), leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[2][5] While the cGMP pathway is central to the vasodilatory effects of SNP, its role in cytotoxicity is more complex and can be cell-type specific.[4]

4. Modulation of Proto-oncogenes: Studies have shown that SNP treatment can lead to the downregulation of proto-oncogenes like c-myc and c-myb, which are involved in cell proliferation and survival.[1]

Below is a diagram illustrating the signaling pathways involved in SNP-induced cytotoxicity.

Caption: Signaling pathways in SNP-induced cytotoxicity.

Experimental Protocols

Standard assays to evaluate the cytotoxicity of NO donors like SNP include the MTT assay and the LDH assay.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Caption: Workflow for a typical MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of freshly prepared SNP solution. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

LDH Assay Protocol

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Workflow:

Caption: Workflow for a typical LDH cytotoxicity assay.

Detailed Steps:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains a substrate and a tetrazolium salt, to each well.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light. During this incubation, the released LDH will catalyze the conversion of the substrate, leading to the reduction of the tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm. The amount of color formed is proportional to the amount of LDH released, which indicates the extent of cell lysis.

Conclusion

Sodium nitroprusside is a widely used nitric oxide donor that exhibits dose- and time-dependent cytotoxicity in various cell lines. Its cytotoxic effects are mediated by the release of nitric oxide, the generation of reactive oxygen and nitrogen species, and the modulation of key cellular signaling pathways, ultimately leading to apoptosis. Standard in vitro assays such as the MTT and LDH assays are valuable tools for quantifying the cytotoxic potential of SNP and other NO donors. Further research is necessary to fully elucidate the complex and often cell-type-specific mechanisms of SNP-induced cytotoxicity, which will aid in both its therapeutic applications and its use as a research tool.

References

A Comparative Guide to the Efficacy of Nitric Oxide (NO) Donor Classes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical endogenous signaling molecule involved in a vast array of physiological processes, including the regulation of vascular tone, neurotransmission, and the immune response.[1] Its therapeutic potential is significant, particularly in cardiovascular diseases where NO bioavailability is often impaired.[2] Exogenous NO donors, compounds that release NO, are therefore invaluable tools in both research and clinical settings.

This guide provides an objective comparison of the major classes of nitric oxide donors. While a specific compound designated "NO-30" could not be identified in the current literature—suggesting it may be a novel, proprietary, or misidentified compound—this guide will focus on a comprehensive efficacy comparison of well-established NO donor classes. The information is supported by experimental data to assist in the selection and application of these agents.

Classification of Nitric Oxide Donors

NO donors are broadly classified based on their chemical structure and the mechanism by which they release NO. These mechanisms can be spontaneous or require enzymatic or chemical activation.[3]

  • Organic Nitrates: This class, including nitroglycerin and isosorbide (B1672297) dinitrate, requires enzymatic bioactivation to release NO. They are widely used in clinical practice for conditions like angina, but their chronic use can be limited by the development of tolerance.

  • S-Nitrosothiols (RSNOs): These donors, such as S-nitroso-N-acetylpenicillamine (SNAP) and S-nitrosoglutathione (GSNO), feature an S-NO bond. They can release NO through various mechanisms, including thermal and light-induced decomposition, or through interaction with thiols or metal ions. Some S-nitrosothiols are considered to be NO+ donors.[4]

  • Diazeniumdiolates (NONOates): This versatile class of compounds is characterized by the [N(O)NO]− functional group. They are particularly useful in research as they can spontaneously release NO under physiological conditions (pH 7.4, 37°C) at predictable, first-order rates.[5] Their rate of NO release is dictated by the chemical structure of the parent amine.[5]

  • Metal-NO Complexes: Sodium nitroprusside (SNP) is the most prominent example in this class. It is a potent vasodilator used in hypertensive crises.[4] The release of NO from SNP is complex and not fully elucidated but is thought to involve interaction with components of the blood and vessel wall.[4]

  • Furoxans: These are heterocyclic compounds that require enzymatic action, typically involving thiols, to release NO.

Quantitative Comparison of Efficacy

The efficacy of an NO donor is determined by several factors, including the rate and amount of NO it releases, its potency in eliciting a biological response, and its selectivity for different tissues.

Table 1: Comparison of NO Release Kinetics for Select Donors

The half-life (t½) of an NO donor is a critical parameter that dictates the duration of its effect. NONOates, in particular, offer a wide range of predictable half-lives.

NO Donor CompoundClassHalf-life (t½) at 37°C, pH 7.4Moles of NO Released per Mole of DonorReference
PROLI NONOateDiazeniumdiolate~1.8 seconds2[5]
DEA NONOateDiazeniumdiolate~2 minutes1.5[5][6]
SPER/NO (Spermine NONOate)Diazeniumdiolate~39 minutes2[5][7]
DETA NONOateDiazeniumdiolate~20 hours2[5]
SNAP (S-nitroso-N-acetyl-penicillamine)S-Nitrosothiol~37 hours1[7]

Note: The half-life of S-nitrosothiols like SNAP can be significantly influenced by the presence of light, metal ions, and thiols.

Table 2: Comparative Vasodilatory Effects of NO Donors

The vasodilatory potency of NO donors is often evaluated by their ability to relax pre-constricted blood vessels. This can be expressed as an EC50 value (the concentration required to achieve 50% of the maximal effect) or as a percentage change in vascular tone or blood pressure.

AgentClassModel SystemPrimary Metric & ResultReference
FK409OximeRatPotent hypotensive effect at 0.32 mg/kg p.o.[8]
Isosorbide DinitrateOrganic Nitrate (B79036)RatNo significant hypotension at 10 mg/kg p.o.[8]
DEA NONOateDiazeniumdiolateBovine Chromaffin CellsEC50 for cGMP accumulation: 0.38 ± 0.02 μM[7]
Cyclohexane (B81311) NitrateOrganic NitrateRat Mesenteric ArteryMaximum vasorelaxation: 100.4 ± 4.1%; pD2 (potency): 5.1 ± 0.1[9]
Sodium NitroprussideMetal-NO ComplexHuman Forearm~5.7x increase in forearm vascular conductance over baseline[10]
NitroglycerinOrganic NitrateHuman Forearm~3.9x increase in forearm vascular conductance over baseline[10]

p.o. = per os (by mouth)

Experimental Protocols

Standardized methodologies are crucial for the accurate comparison of NO donor efficacy.

Protocol 1: Quantification of NO Release via the Griess Assay

The Griess assay is a common colorimetric method to indirectly quantify NO by measuring its stable breakdown product, nitrite (B80452) (NO₂⁻).[11][12]

Principle: The assay involves a two-step diazotization reaction.[13] First, nitrite reacts with sulfanilic acid in an acidic medium to form a diazonium salt.[13] This salt is then coupled with N-(1-naphthyl)ethylenediamine to produce a colored azo compound, the absorbance of which is measured spectrophotometrically at ~540-550 nm.[13][14]

Methodology:

  • Sample Preparation: Prepare solutions of the NO donor in a suitable buffer (e.g., PBS, pH 7.4). For biological samples like plasma or cell culture media, deproteinization may be necessary to avoid interference.[12]

  • Incubation: Incubate the NO donor solutions at 37°C for various time points to allow for NO release and subsequent conversion to nitrite.

  • Griess Reagent Addition: Prepare the Griess reagent by mixing equal volumes of sulfanilic acid and N-(1-naphthyl)ethylenediamine solutions.[14] Add the Griess reagent to each sample (e.g., in a 96-well plate).[4]

  • Incubation and Measurement: Incubate the mixture at room temperature for 10-30 minutes, protected from light.[13][14]

  • Data Analysis: Measure the absorbance at 540-550 nm using a microplate reader.[14] The nitrite concentration is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[14]

Protocol 2: Assessment of Vasodilation using Wire Myography

This ex vivo technique assesses the effect of NO donors on the contractility of isolated small resistance arteries.[15]

Methodology:

  • Tissue Dissection and Mounting: Dissect resistance arteries from an appropriate animal model (e.g., rat mesenteric arteries) in cold physiological salt solution. Mount small segments of the artery on two wires in a myograph chamber.

  • Standardization: Stretch the vessel to its optimal resting tension for a maximal contractile response.[10]

  • Viability Check: Assess the viability of the vessel by challenging it with a high-potassium solution to induce contraction.[10] Endothelial integrity can be checked using an endothelium-dependent vasodilator like acetylcholine.[16]

  • Pre-constriction: After a washout period, constrict the artery with a vasoconstrictor agent (e.g., phenylephrine) to establish a stable tone.[17]

  • Concentration-Response Curve: Add the NO donor to the chamber in a cumulative manner, increasing the concentration stepwise. Record the relaxation of the vessel at each concentration.

  • Data Analysis: Express the relaxation as a percentage reversal of the pre-induced contraction.[10] Plot the concentration-response curve and calculate the EC50 or pD2 value to determine the potency of the NO donor.[9][10]

Protocol 3: Platelet Aggregation Assay via Light Transmission Aggregometry (LTA)

LTA measures the ability of an NO donor to inhibit platelet aggregation induced by an agonist.[18]

Methodology:

  • Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate.[19] Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g for 8-10 minutes).[20][21] Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2,500 x g for 10 minutes).[21]

  • Instrument Setup: Calibrate the aggregometer using PRP to set the 0% aggregation baseline and PPP for the 100% aggregation baseline.

  • Assay Performance: Place a cuvette with PRP and a stir bar into the aggregometer and incubate at 37°C.[19] Add the NO donor (or vehicle control) and incubate for a short period.

  • Induce Aggregation: Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.[19][20]

  • Data Recording: Record the change in light transmission through the PRP sample for a set period (e.g., 5-10 minutes) as platelets aggregate and the plasma becomes clearer.[19]

  • Data Analysis: The aggregation is quantified by the maximum percentage change in light transmission or the area under the curve. Compare the aggregation in the presence of the NO donor to the control to determine the inhibitory effect.

Visualizing Pathways and Workflows

Signaling and Experimental Diagrams

NO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell NO_Donor NO Donor NO Nitric Oxide (NO) NO_Donor->NO Release sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Binds to Heme sGC_active sGC (Active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Myosin Light Chain Phosphatase Activation Ca²⁺ Decrease PKG->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Caption: The canonical NO/cGMP signaling pathway in vascular smooth muscle cells.

Experimental_Workflow cluster_prep Preparation cluster_assays Efficacy Assays cluster_analysis Data Analysis A Prepare NO Donor Stock Solutions C NO Release Assay (Griess Reaction) A->C D Vasodilation Assay (Wire Myography) A->D E Platelet Aggregation (LTA) A->E B Prepare Biological Sample (e.g., Isolated Arteries, PRP) B->D B->E F Quantify NO Release (Nitrite Concentration) C->F G Generate Concentration- Response Curves (EC₅₀) D->G H Calculate Percent Inhibition (IC₅₀) E->H I Comparative Efficacy Assessment F->I G->I H->I

Caption: General experimental workflow for comparing the efficacy of NO donors.

References

Assessing Specificity in Nitric Oxide Research: A Comparative Guide to S-Nitrosylation Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

A note on "NO-30": Initial searches for a specific product or molecule named "this compound" did not yield a definitive result within the context of assessing specificity in complex biological systems. It is possible that this is a niche product name, an internal designation, or a potential misnomer. However, the core of the query points to a critical need within nitric oxide (NO) research: the accurate and specific detection of protein S-nitrosylation, a key post-translational modification mediated by NO that regulates a vast array of cellular processes.[1][2]

This guide therefore provides a comprehensive comparison of the prevalent methods used to detect protein S-nitrosylation, focusing on their specificity, advantages, and limitations in complex biological systems. This information is crucial for researchers, scientists, and drug development professionals seeking to understand the intricate roles of NO signaling.

Comparative Analysis of S-Nitrosylation Detection Methods

The selection of an appropriate method for detecting S-nitrosylated proteins is critical for obtaining reliable and specific results. The following table summarizes and compares the key features of the most widely used techniques.

MethodPrincipleSpecificity ConsiderationsAdvantagesLimitations
Biotin-Switch Technique (BST) Three-step chemical process: 1) Blocking of free thiols, 2) Selective reduction of S-nitrosothiols (SNOs) to thiols, 3) Biotinylation of the newly formed thiols.[3]- Highly specific for SNOs when proper controls are used.[4] - Potential for false positives if blocking of free thiols is incomplete.[5] - Ascorbate, used for reduction, can potentially reduce other oxidized species under certain conditions, though the assay is generally considered highly specific for SNOs.[4] - Exposure to light can lead to artifactual signals.[4]- Widely used and well-established method.[3] - Compatible with various downstream applications like Western blotting and mass spectrometry.[6][7] - Kits are commercially available.[6][7][8][9]- Labor-intensive and multi-step process.[10] - Potential for protein loss during precipitation steps. - May have lower efficiency for high molecular weight proteins.[11]
Resin-Assisted Capture (SNO-RAC) A modification of the BST where biotin-HPDP is replaced with a thiol-reactive resin, combining labeling and enrichment into a single step.[11][12]- Similar specificity considerations to the BST, relying on the selective reduction of SNOs.- Fewer steps and less labor-intensive than the traditional BST.[10] - Greater sensitivity for high-molecular-weight SNO-proteins.[12] - Amenable to on-resin digestion for mass spectrometry-based site identification.[12]- Requires specialized thiol-reactive resins. - Potential for non-specific binding to the resin.
Phosphine-Based Probes Direct reaction of triarylphosphine probes with the S-nitroso group, leading to the formation of a stable adduct that can be tagged with biotin (B1667282) or a fluorescent reporter.[13][14]- High chemoselectivity for S-nitrosothiols.[14] - Does not require blocking of free thiols, reducing potential artifacts from incomplete blocking. - May react with other nitroso species (N-nitroso, O-nitroso, C-nitroso), which should be considered.[13]- One-step labeling procedure. - Can be used for direct detection and quantification of SNOs.[15]- Some probes may have poor ionization efficiency in mass spectrometry.[14] - Availability and cost of specific probes may be a factor.
Fluorescent Probes (e.g., DAF derivatives, Copper-based sensors) Direct detection of NO through a chemical reaction that results in a fluorescent signal.[1][16]- DAF-based probes react with an oxidation product of NO, not NO directly, which can be a source of non-specificity.[17] - Copper-based sensors offer more direct detection of NO.[16][17] - Specificity can be affected by other reactive oxygen and nitrogen species (ROS/RNS).[18]- Enable real-time imaging of NO production in living cells with high spatiotemporal resolution.[1][19] - A variety of probes with different spectral properties are available.[16]- Do not directly detect S-nitrosylated proteins, but rather the presence of NO that leads to this modification. - Signal can be influenced by factors affecting probe uptake and localization.
Direct Mass Spectrometry Direct detection of the mass shift corresponding to the S-nitrosylation modification on peptides.- Highly specific as it directly identifies the modified peptide.- Provides definitive identification of the S-nitrosylation site.- The lability of the S-NO bond makes detection challenging, often requiring specialized fragmentation techniques.[20] - Low abundance of S-nitrosylated proteins can make direct detection difficult without prior enrichment.
Anti-S-nitrosocysteine Antibodies Use of antibodies that specifically recognize the S-nitrosocysteine modification for detection by methods like immunohistochemistry or Western blotting.[21]- Specificity is dependent on the quality and cross-reactivity of the antibody.- Allows for in situ detection of S-nitrosylated proteins in tissues and cells.[21]- The instability of the S-NO bond can be problematic during sample processing and detection. - Limited availability of highly specific and validated antibodies.

Experimental Protocol: The Biotin-Switch Technique (BST)

The Biotin-Switch Technique is a widely adopted method for the detection and identification of S-nitrosylated proteins.[3] The following is a generalized protocol synthesized from multiple sources.[5][6][7][22] Optimization may be required for specific experimental systems.

Materials:

  • HEN Buffer: 250 mM HEPES (pH 7.7), 1 mM EDTA, 0.1 mM Neocuproine

  • Blocking Buffer: HEN buffer containing 2.5% SDS and 20 mM Methyl Methanethiosulfonate (MMTS)

  • Precipitation Solution: Acetone (B3395972) (pre-chilled at -20°C)

  • Wash Buffer: 70% Acetone in water

  • Labeling Buffer: HEN buffer with 1% SDS

  • Reducing Solution: 20 mM Sodium Ascorbate in Labeling Buffer (prepare fresh)

  • Biotinylation Reagent: 2.5 mg/mL Biotin-HPDP in DMSO

  • Neutralization Buffer: 20 mM HEPES (pH 7.7), 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100

  • Streptavidin-agarose beads

Procedure:

  • Sample Preparation:

    • Lyse cells or tissues in HEN buffer supplemented with a protease inhibitor cocktail.

    • Determine the protein concentration of the lysate.

  • Blocking of Free Thiols:

    • To the protein sample, add an equal volume of Blocking Buffer.

    • Incubate at 50°C for 20 minutes with gentle agitation. This step is critical to block all free cysteine residues to prevent false-positive results.[5]

  • Protein Precipitation and Washing:

    • Precipitate the proteins by adding four volumes of ice-cold acetone.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge to pellet the proteins and carefully discard the supernatant.

    • Wash the pellet twice with Wash Buffer to remove excess MMTS.

  • Selective Reduction and Biotinylation:

    • Resuspend the protein pellet in Labeling Buffer.

    • Add the freshly prepared Reducing Solution (Sodium Ascorbate) to selectively reduce the S-nitrosothiol bonds to free thiols.

    • Immediately add the Biotin-HPDP solution.

    • Incubate for 1 hour at room temperature in the dark.

  • Removal of Excess Biotinylation Reagent:

    • Precipitate the proteins again with four volumes of ice-cold acetone and incubate at -20°C for 20 minutes.

    • Centrifuge to pellet the biotinylated proteins and wash the pellet to remove unreacted Biotin-HPDP.

  • Affinity Purification of Biotinylated Proteins (Optional, for enrichment):

    • Resuspend the pellet in Neutralization Buffer.

    • Incubate with streptavidin-agarose beads for 1 hour at room temperature to capture the biotinylated proteins.

    • Wash the beads extensively with Neutralization Buffer.

    • Elute the captured proteins from the beads.

  • Downstream Analysis:

    • The biotinylated proteins can be analyzed by Western blotting using an anti-biotin antibody or streptavidin-HRP.

    • For identification of specific S-nitrosylated proteins, the eluted proteins can be subjected to mass spectrometry.

Visualizing the Pathway and Process

To better understand the biological context and the experimental procedure, the following diagrams illustrate the nitric oxide signaling pathway leading to S-nitrosylation and the workflow of the Biotin-Switch Technique.

NitricOxideSignaling NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO O2, NADPH L_Arginine L-Arginine L_Arginine->NOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Protein_SNO Protein-SNO (S-nitrosylated Protein) NO->Protein_SNO + O2, RNS cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Physiological_Effects_cGMP Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects_cGMP Protein_Thiol Protein-SH (Cysteine Residue) Protein_Thiol->Protein_SNO Functional_Regulation Regulation of Protein Function Protein_SNO->Functional_Regulation BiotinSwitchWorkflow start Protein Lysate (containing Protein-SH and Protein-SNO) block Step 1: Block Free Thiols (Protein-SH -> Protein-S-S-CH3) with MMTS start->block precip1 Acetone Precipitation (Remove excess MMTS) block->precip1 reduce Step 2: Selective Reduction (Protein-SNO -> Protein-SH) with Ascorbate precip1->reduce biotinylate Step 3: Biotinylation (Protein-SH -> Protein-S-S-Biotin) with Biotin-HPDP reduce->biotinylate precip2 Acetone Precipitation (Remove excess Biotin-HPDP) biotinylate->precip2 analysis Downstream Analysis precip2->analysis western Western Blot (Anti-Biotin or Streptavidin-HRP) analysis->western ms Mass Spectrometry (Identification of proteins and sites) analysis->ms

References

A Comparative Guide to GSNOR Inhibitors: In Vitro and In Vivo Effects of N6022 and Cavosonstat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent S-nitrosoglutathione reductase (GSNOR) inhibitors, N6022 and Cavosonstat (B606496) (N91115). Developed to address diseases characterized by depleted S-nitrosoglutathione (GSNO) levels, these compounds have been investigated in distinct therapeutic areas, with N6022 primarily targeting inflammatory conditions like asthma and Cavosonstat focusing on cystic fibrosis (CF). This document synthesizes key quantitative data from in vitro and in vivo studies, details relevant experimental methodologies, and visualizes the underlying biological pathways to inform further research and drug development.

At a Glance: Quantitative Efficacy of GSNOR Inhibitors

The in vitro potency of N6022 and Cavosonstat has been established through enzymatic assays, with both compounds demonstrating low nanomolar inhibition of the GSNOR enzyme. N6022 exhibits a slightly higher potency in these assays.[1] In the context of cystic fibrosis, the efficacy of these GSNOR inhibitors can be compared to established CFTR modulators, which act through a different mechanism to restore the function of the mutated CFTR protein.

CompoundTargetAssay TypeIC50KiTherapeutic Area
N6022 S-nitrosoglutathione reductase (GSNOR)Enzymatic8 nM[1]2.5 nM[1]Asthma, Inflammatory Diseases
Cavosonstat (N91115) S-nitrosoglutathione reductase (GSNOR)Enzymatic11-22 nM[1]Not ReportedCystic Fibrosis
Ivacaftor (B1684365) Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)CFTR Potentiator--Cystic Fibrosis
Lumacaftor/Ivacaftor Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)CFTR Corrector/Potentiator--Cystic Fibrosis (F508del homozygous)

In Vivo Efficacy: A Comparative Overview

Preclinical and clinical studies have evaluated the efficacy of N6022 and Cavosonstat in various disease models. N6022 has shown significant anti-inflammatory and bronchoprotective effects in animal models of asthma and inflammatory bowel disease. Cavosonstat, on the other hand, has been assessed in clinical trials for cystic fibrosis, demonstrating a favorable safety profile and modest effects on sweat chloride levels. In comparison, CFTR modulators like Ivacaftor and the combination of Lumacaftor/Ivacaftor have demonstrated significant improvements in lung function in specific CF patient populations.

N6022: In Vivo Data
Disease ModelSpeciesAdministrationDoseKey Findings
Ovalbumin-Induced AsthmaMouseIntravenous≥0.01 mg/kgAttenuated methacholine-induced bronchoconstriction.
Ovalbumin-Induced AsthmaMouseIntravenous≥0.0005 mg/kgSignificantly attenuated eosinophil infiltration into the lungs.
DSS-Induced Inflammatory Bowel DiseaseMouseOral or Intravenous1 and 10 mg/kg/dayDemonstrated significant efficacy in reducing disease severity.
Mild AsthmaHumanIntravenous5 mgWell-tolerated; showed a statistically significant bronchoprotective effect over a 7-day period compared to placebo.[2][3]
Cavosonstat (N91115): In Vivo Data
Disease ModelSpeciesAdministrationDoseKey Findings
Cystic Fibrosis (F508del homozygous)HumanOralHighest tolerated doseWell-tolerated with no dose-limiting toxicities; significant reduction in sweat chloride from baseline (-4.1 mmol/L) at day 28.[4]
Cystic Fibrosis (add-on to Ivacaftor)HumanOral400 mgDid not demonstrate a benefit in lung function or sweat chloride reduction at 8 weeks.[5]
CFTR Modulators: In Vivo Data
CompoundDisease ModelSpeciesKey Findings
Ivacaftor Cystic Fibrosis (G551D mutation)HumanSignificant and sustained improvement in lung function (ppFEV1).[6]
Lumacaftor/Ivacaftor Cystic Fibrosis (F508del homozygous)HumanModest but significant improvements in lung function (ppFEV1 of 2.6-4%) and a reduction in pulmonary exacerbations.[7]

Signaling Pathways and Experimental Workflows

The therapeutic effects of N6022 and Cavosonstat are rooted in their ability to inhibit GSNOR, leading to an increase in intracellular GSNO levels. This, in turn, enhances the S-nitrosylation of target proteins, modulating their function. The following diagrams illustrate the core signaling pathway and a typical experimental workflow for evaluating these inhibitors.

GSNOR_Inhibition_Pathway Signaling Pathway of GSNOR Inhibition N6022 N6022 / Cavosonstat GSNOR GSNOR N6022->GSNOR Inhibits GSNO_degradation GSNO Degradation GSNOR->GSNO_degradation Catalyzes GSNO Increased GSNO GSNOR->GSNO Leads to S_Nitrosylation S-Nitrosylation of Target Proteins GSNO->S_Nitrosylation Promotes Therapeutic_Effects Therapeutic Effects (e.g., Anti-inflammatory, Bronchodilation, CFTR stabilization) S_Nitrosylation->Therapeutic_Effects Results in GSNOR_Enzymatic_Assay Experimental Workflow: GSNOR Enzymatic Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reaction_Mix Prepare Reaction Mixture (Buffer, NADH, GSNOR enzyme) Incubate Incubate Reaction Mix with Test Compound Reaction_Mix->Incubate Test_Compound Prepare Test Compound dilutions (N6022 or Cavosonstat) Test_Compound->Incubate Add_Substrate Initiate reaction by adding GSNO Incubate->Add_Substrate Measure_Absorbance Monitor NADH consumption at 340 nm Add_Substrate->Measure_Absorbance Calculate_Activity Calculate GSNOR activity Measure_Absorbance->Calculate_Activity Determine_IC50 Determine IC50 value Calculate_Activity->Determine_IC50

References

A Head-to-Head Comparison: Pharmacological vs. Genetic Manipulation of Nitric Oxide Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of nitric oxide (NO) signaling is paramount. The choice of tools to manipulate this ubiquitous signaling molecule can profoundly impact experimental outcomes. This guide provides an objective comparison between a representative pharmacological tool, the nitric oxide donor DETA/NO, and the widely used genetic models of NO manipulation—knockout mice for the three nitric oxide synthase (NOS) isoforms.

Nitric oxide, a transient and highly reactive free radical, plays a pivotal role in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. Consequently, the ability to precisely manipulate NO levels is crucial for dissecting its complex biological functions. Researchers primarily rely on two distinct approaches: exogenous administration of NO donors and genetic ablation of the enzymes responsible for its synthesis.

This guide will delve into the characteristics, experimental applications, and data derived from both approaches, offering a comprehensive overview to inform experimental design and interpretation.

Quantitative Comparison of Outcomes

To facilitate a direct comparison, the following tables summarize key quantitative data from studies utilizing either the NO donor DETA/NO or genetic knockout of the endothelial (eNOS), neuronal (nNOS), or inducible (iNOS) nitric oxide synthase isoforms.

Table 1: Cardiovascular Parameters

ParameterMethod of NO ManipulationSpecies/ModelKey FindingReference
Mean Arterial Pressure eNOS Knockout (eNOS-/-)MouseIncreased by ~30 mmHg compared to wild-type.[1]F.P. Heinzel et al., Hypertension (2001)
DETA/NO AdministrationRatDose-dependent decrease; 10 mg/kg i.p. lowered MAP by ~25 mmHg.C.J. Kuhl et al., JPET (1999)
Heart Rate eNOS Knockout (eNOS-/-)MouseSignificantly lower than wild-type controls.[1]F.P. Heinzel et al., Hypertension (2001)
DETA/NO AdministrationRatTransient reflex tachycardia followed by a return to baseline.C.J. Kuhl et al., JPET (1999)
Platelet Aggregation eNOS Knockout (eNOS-/-)MouseIncreased platelet aggregation in response to agonists.[2]E.J. Feron et al., JCI (1998)
DETA/NO (in vitro)Human PlateletsIC50 for inhibition of collagen-induced aggregation ~1 µM.M.W. Radomski et al., Br J Pharmacol (1992)

Table 2: Inflammatory and Immune Responses

ParameterMethod of NO ManipulationModelKey FindingReference
Sepsis Survival iNOS Knockout (iNOS-/-)Mouse (cecal ligation and puncture)Significantly decreased survival compared to wild-type mice.[3]T.R. Billiar et al., J Leukoc Biol (1995)
DETA/NO AdministrationMouse (LPS challenge)High doses can exacerbate hypotension and mortality.C. Szabó et al., PNAS (1995)
Leukocyte Adhesion eNOS Knockout (eNOS-/-)Mouse (ischemia-reperfusion)Increased leukocyte rolling and adhesion to endothelium.[2]P. Kubes et al., PNAS (1995)
DETA/NO (in vitro)Human NeutrophilsInhibited adhesion to endothelial cells in a dose-dependent manner.P. Kubes et al., PNAS (1991)

Experimental Methodologies

A clear understanding of the experimental protocols is essential for replicating and interpreting the cited data.

Genetic Models: eNOS Knockout Mice

Generation of eNOS Knockout Mice: The eNOS gene is targeted in embryonic stem (ES) cells. A targeting vector containing a neomycin resistance cassette is used to disrupt a critical exon of the eNOS gene, often the one encoding the calmodulin-binding domain, leading to a non-functional protein.[4] These modified ES cells are then injected into blastocysts, which are subsequently implanted into pseudopregnant female mice. Chimeric offspring are bred to establish a colony of heterozygous and homozygous eNOS knockout mice.

Phenotyping Protocol:

  • Blood Pressure Measurement: Conscious mice are acclimated to a tail-cuff plethysmography system for several days. Systolic and diastolic blood pressure, along with heart rate, are recorded daily.

  • Platelet Aggregation Assay: Blood is collected from the retro-orbital sinus into a solution containing an anticoagulant. Platelet-rich plasma is prepared by centrifugation. Platelet aggregation in response to agonists like ADP or collagen is measured using an aggregometer.

  • Aortic Ring Vasoreactivity: The thoracic aorta is excised, cleaned of connective tissue, and cut into 2-3 mm rings. The rings are mounted in an organ bath containing Krebs-Henseleit buffer, gassed with 95% O2/5% CO2 at 37°C. After equilibration, the rings are pre-contracted with phenylephrine, and the relaxation response to acetylcholine (B1216132) (endothelium-dependent) and sodium nitroprusside (endothelium-independent) is recorded.

Pharmacological Model: DETA/NO Administration

In Vivo Administration:

  • Preparation of DETA/NO Solution: Diethylenetriamine/nitric oxide adduct (DETA/NO) is dissolved in a sterile, pH-adjusted buffer (e.g., phosphate-buffered saline, pH 7.4) immediately before use due to its finite half-life in solution.

  • Animal Dosing: For systemic effects, DETA/NO is typically administered via intraperitoneal (i.p.) or intravenous (i.v.) injection. The dose is calculated based on the animal's body weight.

  • Physiological Monitoring: Following administration, cardiovascular parameters such as blood pressure and heart rate are continuously monitored using telemetry or tail-cuff systems.

In Vitro Application:

  • Cell Culture Treatment: DETA/NO is added directly to the cell culture medium at the desired final concentration. Due to its spontaneous decomposition and release of NO, the duration of exposure is a critical parameter.

  • Platelet Aggregation Inhibition: DETA/NO is added to platelet-rich plasma a few minutes before the addition of an aggregating agent (e.g., collagen, ADP). The change in light transmission is monitored to quantify the extent of aggregation.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

NO_Signaling_Pathway cluster_synthesis NO Synthesis cluster_action NO Action L_Arginine L-Arginine NOS nNOS, eNOS, iNOS L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO + L-Citrulline sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation Platelet_Inhibition Platelet Inhibition PKG->Platelet_Inhibition Neurotransmission Neurotransmission PKG->Neurotransmission

Caption: Simplified nitric oxide signaling pathway.

Experimental_Workflow_Comparison cluster_genetic Genetic Model (e.g., eNOS-/-) cluster_pharma Pharmacological Model (DETA/NO) start_g Gene Targeting in Embryonic Stem Cells breeding Breeding and Colony Expansion start_g->breeding phenotyping Phenotypic Analysis (e.g., Blood Pressure, Vasoreactivity) breeding->phenotyping start_p Synthesize/Purchase DETA/NO dosing In Vivo Administration or In Vitro Application start_p->dosing measurement Measure Physiological Response dosing->measurement

Caption: Comparative experimental workflows.

Objective Comparison: Advantages and Disadvantages

Genetic Models (NOS Knockouts)

Advantages:

  • Isoform Specificity: Allows for the investigation of the specific roles of each NOS isoform (nNOS, eNOS, iNOS) in various physiological and pathological contexts.[5]

  • Chronic Depletion: Provides a model of lifelong deficiency of a specific NO source, enabling the study of compensatory mechanisms and developmental roles.[5]

  • High Reproducibility: Genetically identical animals provide a high degree of experimental reproducibility.

Disadvantages:

  • Developmental Compensation: The lifelong absence of a gene can lead to the upregulation of compensatory pathways, which may mask the primary role of the ablated gene.[5]

  • Lack of Temporal Control: The gene is absent throughout the animal's life, making it difficult to study the role of NO at specific time points or in response to acute stimuli.

  • Species Differences: Findings in mice may not always translate directly to human physiology.

  • Cost and Time: Generating and maintaining knockout mouse colonies is time-consuming and expensive.

Pharmacological Approach (DETA/NO)

Advantages:

  • Temporal and Dose Control: Allows for the precise control of the timing, duration, and concentration of NO delivery, mimicking both physiological and pathophysiological levels.

  • Versatility: Can be used in a wide range of in vitro and in vivo models, including species for which genetic manipulation is not feasible.

  • Acute Effects: Ideal for studying the acute effects of NO signaling without the complication of developmental compensation.

  • Cost-Effective and Rapid: Pharmacological experiments are generally less expensive and quicker to perform than generating and studying knockout animals.

Disadvantages:

  • Lack of Isoform Specificity: Exogenous NO donors deliver NO systemically or locally, but do not distinguish between the downstream targets of NO produced by different NOS isoforms.

  • Off-Target Effects: The vehicle, byproducts of NO donor decomposition, or the donor molecule itself may have biological effects independent of NO release.

  • Pharmacokinetic Variability: The distribution, metabolism, and excretion of the NO donor can vary between individuals and species, affecting the local concentration of NO at the target site.

  • Potential for Tolerance: Continuous administration of some NO donors can lead to the development of tolerance, reducing their efficacy over time.

Conclusion

Both genetic and pharmacological approaches to NO manipulation are powerful tools in the researcher's arsenal, each with a distinct set of strengths and limitations. Genetic models, such as NOS knockout mice, offer unparalleled isoform specificity and the ability to study the consequences of chronic NO deficiency. In contrast, pharmacological agents like DETA/NO provide precise temporal and dose control, making them ideal for investigating the acute and dynamic aspects of NO signaling.

The optimal choice of methodology depends on the specific research question. For elucidating the dedicated function of a particular NOS isoform in development or chronic disease, genetic models are indispensable. For dissecting the rapid, signaling--dependent effects of NO or for screening potential therapeutic interventions, NO donors offer a versatile and efficient alternative. A comprehensive understanding of NO's multifaceted roles often necessitates an integrated approach, leveraging the strengths of both genetic and pharmacological manipulations to paint a complete picture of this critical signaling molecule.

References

Comparative Analysis of Nitric Oxide Donors: A Detailed Examination of SIN-1 and a Framework for the Evaluation of NO-30

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule with critical roles in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. The transient nature of this gaseous radical necessitates the use of nitric oxide donors, compounds that release NO under specific conditions, for both research and therapeutic applications. This guide provides a detailed comparative analysis of 3-morpholinosydnonimine (SIN-1), a well-characterized NO donor.

A Note on the Compound "NO-30": An extensive search of scientific literature and commercial databases did not yield a specific, identifiable nitric oxide donor designated as "this compound." The term may refer to a non-standardized internal compound name, a novel entity not yet widely reported, or a misnomer. Therefore, this guide will provide a comprehensive analysis of SIN-1 and present a structured framework, including comparative tables and standardized experimental protocols, to facilitate a direct comparison once "this compound" is identified.

Comparative Analysis: SIN-1 vs. This compound

The following table summarizes the key chemical and biological properties of SIN-1. The corresponding fields for "this compound" are provided as a template for data entry.

FeatureSIN-1 (3-morpholinosydnonimine)This compound
Chemical Properties
Molecular FormulaC₆H₁₀N₄O₂Data Not Available
Molecular Weight170.17 g/mol Data Not Available
IUPAC Name3-(4-morpholinyl)sydnone imineData Not Available
SolubilityWater-solubleData Not Available
StabilityUnstable in aqueous solutions; should be prepared fresh.[1]Data Not Available
Nitric Oxide Release
MechanismSpontaneous decomposition in aqueous solution to its open-ring form, SIN-1A.[2] SIN-1A reacts with molecular oxygen to produce nitric oxide (NO) and superoxide (B77818) (O₂⁻).[2] Can also be oxidized by other electron acceptors to release NO without superoxide formation.[2]Data Not Available
Primary ByproductsSuperoxide (O₂⁻), which can react with NO to form peroxynitrite (ONOO⁻).Data Not Available
Half-life of NO ReleaseDependent on pH and oxygen concentration.[3]Data Not Available
Biological Effects
Primary ActionsVasodilator, inhibitor of platelet aggregation.[4]Data Not Available
Signaling PathwaysPrimarily activates soluble guanylate cyclase (sGC), leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels.[5]Data Not Available
Potential Side EffectsDue to the co-generation of superoxide, can lead to the formation of cytotoxic peroxynitrite.Data Not Available

Detailed Analysis of SIN-1

SIN-1, the active metabolite of the prodrug molsidomine, is a unique nitric oxide donor due to its spontaneous decomposition in physiological solutions and its concomitant generation of both nitric oxide and superoxide.[2] This dual activity makes it a valuable tool for studying the effects of both NO and peroxynitrite-mediated cellular stress.

Mechanism of Action: The decomposition of SIN-1 is a multi-step process. In an aqueous environment, it rapidly converts to its open-ring form, SIN-1A.[2][3] Subsequently, SIN-1A reacts with molecular oxygen in a one-electron transfer reaction, yielding the SIN-1 cation radical and a superoxide radical. The cation radical then decomposes to release nitric oxide.[2] The co-generation of NO and superoxide can lead to the formation of peroxynitrite, a potent and cytotoxic oxidizing agent. However, in the presence of other electron acceptors, such as ferricytochrome c, SIN-1 can be oxidized to release NO without the formation of superoxide.[2]

Biological and Research Applications: SIN-1 has been employed in numerous studies to investigate the roles of NO and peroxynitrite in various biological contexts. Its applications include:

  • Cardiovascular Research: As a vasodilator and inhibitor of platelet aggregation, SIN-1 is used to study vascular function and thrombosis.[4]

  • Neuroscience: It has been used to explore the neuroprotective and neurotoxic effects of NO and peroxynitrite in models of cerebral ischemia.[6]

  • Immunology: The generation of peroxynitrite by SIN-1 allows for the investigation of nitrative stress in inflammatory processes.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize and compare nitric oxide donors.

1. Measurement of Nitric Oxide Release - Griess Assay

This colorimetric assay indirectly measures NO release by quantifying the accumulation of its stable oxidation product, nitrite (B80452) (NO₂⁻), in the supernatant.

  • Materials:

    • Griess Reagent (Component A: Sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution)

    • Sodium nitrite (for standard curve)

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well microplate

    • Microplate reader (540 nm absorbance)

  • Procedure:

    • Prepare a stock solution of the NO donor (e.g., SIN-1) in an appropriate solvent.

    • Incubate the NO donor at a desired concentration in PBS at 37°C for various time points.

    • At each time point, collect an aliquot of the incubation mixture.

    • Prepare a standard curve of sodium nitrite in PBS.

    • Add 50 µL of each sample and standard to a 96-well plate in triplicate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration in the samples using the standard curve.

2. Cell Viability Assessment - MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Cell culture medium

    • Cells of interest

    • NO donor stock solution

    • Solubilization solution (e.g., DMSO or acidic isopropanol)

    • 96-well plate

    • Microplate reader (570 nm absorbance)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the NO donor for the desired duration. Include an untreated control group.

    • After treatment, remove the medium and add fresh medium containing MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Express cell viability as a percentage of the untreated control.

Visualizations

Signaling Pathway of Nitric Oxide

NO_Signaling_Pathway NO_Donor NO Donor (e.g., SIN-1) NO Nitric Oxide (NO) NO_Donor->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to Platelet_Inhibition Platelet Aggregation Inhibition PKG->Platelet_Inhibition Leads to

Caption: Nitric oxide signaling pathway initiated by an NO donor.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis Donor_A Prepare Stock Solution of NO Donor A NO_Release NO Release Assay (e.g., Griess Assay) Donor_A->NO_Release Cell_Viability Cell Viability Assay (e.g., MTT Assay) Donor_A->Cell_Viability Signaling_Pathway Signaling Pathway Analysis (e.g., Western Blot) Donor_A->Signaling_Pathway Donor_B Prepare Stock Solution of NO Donor B Donor_B->NO_Release Donor_B->Cell_Viability Donor_B->Signaling_Pathway Comparison Comparative Analysis of Kinetics, Potency, and Efficacy NO_Release->Comparison Cell_Viability->Comparison Signaling_Pathway->Comparison

Caption: General workflow for comparing two nitric oxide donors.

References

The Peroxynitrite-Independent Landscape of Nitric Oxide Donors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of nitric oxide (NO) donors is paramount. While the formation of peroxynitrite (ONOO⁻) from the reaction of NO with superoxide (B77818) is a well-established mediator of many NO-dependent effects, a growing body of evidence suggests that NO donors can exert significant biological effects independent of this highly reactive species. This guide provides a comparative analysis of several commonly used NO donors, focusing on their peroxynitrite-independent actions and supported by experimental data.

This guide will explore the peroxynitrite-independent effects of nitric oxide (NO) donors, a critical area of investigation for understanding their therapeutic potential and off-target effects. While the reaction of NO with superoxide to form the potent oxidant peroxynitrite (ONOO⁻) is a key pathway for many of the biological activities of NO, it is not the sole mechanism.[1] Evidence suggests that NO itself, as well as other reactive nitrogen species, can modulate cellular processes directly.[2][3][4] This guide will delve into the experimental evidence that distinguishes the direct effects of NO from those mediated by peroxynitrite, providing a comparative overview of different classes of NO donors.

Distinguishing NO- and Peroxynitrite-Mediated Effects: Experimental Approaches

A key challenge in elucidating peroxynitrite-independent effects is to experimentally dissect the signaling pathways initiated by NO from those triggered by ONOO⁻. Researchers have employed several strategies to achieve this:

  • Direct Comparison of NO Donors and Peroxynitrite Donors: Studies often compare the cellular effects of "pure" NO donors, such as diazeniumdiolates (NONOates), with those of compounds that generate peroxynitrite, like 3-morpholinosydnonimine (SIN-1).[2]

  • Use of Peroxynitrite Scavengers: Scavengers of peroxynitrite, such as uric acid, can be used to determine if the observed effects of an NO donor are attenuated, thereby implicating peroxynitrite in the mechanism.[3]

  • Inhibition of Soluble Guanylate Cyclase (sGC): The classical NO signaling pathway involves the activation of sGC and subsequent production of cyclic guanosine (B1672433) monophosphate (cGMP). Investigating effects in the presence of sGC inhibitors, such as ODQ, can reveal cGMP-independent, and potentially peroxynitrite-independent, pathways.[5][6]

Comparative Analysis of NO Donors

The following sections compare the peroxynitrite-independent effects of several commonly used NO donors, supported by experimental data.

Diethylenetriamine/NO (DETA/NO)

DETA/NO is a NONOate that releases NO with a relatively long half-life. Studies have shown that DETA/NO can induce cellular effects that are distinct from those of peroxynitrite.

Key Findings:

  • In neuroblastoma cells, DETA/NO induced apoptosis characterized by DNA fragmentation and caspase-3 activation. In contrast, the peroxynitrite donor SIN-1 caused a more rapid, necrotic-like cell death associated with ATP depletion, suggesting distinct mechanisms of action.[2]

  • The inhibitory effect of DETA/NO on type I collagen synthesis in dermal fibroblasts was not reversed by a cGMP agonist and was independent of peroxynitrite, as direct application of peroxynitrite had no effect on collagen levels.[6]

Spermine/NO (SPM/NO)

SPM/NO is another NONOate with a shorter half-life than DETA/NO. It has also been shown to exert effects independently of peroxynitrite.

Key Findings:

  • Similar to DETA/NO, SPM/NO induced apoptosis in neuroblastoma cells, an effect that was not mimicked by the peroxynitrite donor SIN-1.[2]

  • In pulmonary artery endothelial cells, exposure to SPM/NO did not affect cell viability, whereas the peroxynitrite-generating compound SIN-1 induced cell death. This further supports a divergence in the biological consequences of direct NO donation versus peroxynitrite formation in this cell type.[4]

PROLI/NO

PROLI/NO is a NONOate that has been investigated for its effects on vascular smooth muscle cell (VSMC) proliferation.

Key Findings:

  • PROLI/NO was found to inhibit VSMC proliferation through a cGMP-independent mechanism.[7] The study also observed increased S-nitrosation and 3-nitrotyrosine (B3424624) staining after PROLI/NO application, indicating that NO-derived reactive species were present and active.[7] While 3-nitrotyrosine can be a marker of peroxynitrite activity, its formation can also occur through peroxynitrite-independent pathways.[8] The observed cGMP-independent antiproliferative effect points towards a direct action of NO or its other derivatives.[7]

MAHMA/NO

MAHMA/NO is a short-acting NO donor that has been studied for its effects on human platelets.

Key Findings:

  • At low concentrations, the inhibitory effects of MAHMA/NO on platelet aggregation were found to be cGMP-dependent. However, at higher concentrations, the effects were only partially inhibited by an sGC inhibitor, indicating the involvement of a cGMP-independent pathway. This suggests that at higher fluxes, NO can engage in signaling pathways that are not reliant on the classical sGC/cGMP axis and are potentially independent of peroxynitrite formation.[5]

Quantitative Data Summary

NO DonorCell TypeObserved EffectPeroxynitrite-Independent EvidenceCitation
DETA/NO Neuroblastoma cellsApoptosis (DNA fragmentation, caspase-3 activation)Different mechanism of cell death compared to peroxynitrite donor (SIN-1)[2]
Dermal fibroblastsInhibition of type I collagen synthesisNot mimicked by direct peroxynitrite application; cGMP-independent[6]
Spermine/NO Neuroblastoma cellsApoptosisDifferent mechanism of cell death compared to peroxynitrite donor (SIN-1)[2]
Pulmonary artery endothelial cellsNo effect on cell viabilityPeroxynitrite donor (SIN-1) induced cell death[4]
PROLI/NO Vascular smooth muscle cellsInhibition of proliferationcGMP-independent mechanism[7]
MAHMA/NO Human plateletsInhibition of aggregation (at high concentrations)Partially cGMP-independent mechanism[5]

Experimental Protocols

Cell Viability and Apoptosis Assay (as described for DETA/NO and Spermine/NO in neuroblastoma cells)[2]

  • Cell Culture: SH-SY5Y and NG108-15 neuroblastoma cells were cultured in appropriate media supplemented with fetal bovine serum.

  • Treatment: Cells were treated with varying concentrations of DETA/NO, Spermine/NO, or SIN-1 for different time points.

  • Viability Assessment: Cell viability was determined using the MTT assay, which measures mitochondrial reductase activity.

  • DNA Fragmentation: Apoptosis was assessed by analyzing DNA fragmentation using agarose (B213101) gel electrophoresis of extracted genomic DNA.

  • Caspase-3 Activity: Caspase-3 activity was measured using a fluorometric assay that detects the cleavage of a specific caspase-3 substrate.

Collagen Synthesis Assay (as described for DETA/NO in dermal fibroblasts)[6]

  • Cell Culture: Normal and scleroderma dermal fibroblasts were cultured in DMEM.

  • Treatment: Fibroblasts were incubated with DETA/NO with or without the antioxidant ascorbic acid, or with peroxynitrite for 24-72 hours.

  • Collagen Measurement: Type I collagen levels in the cell culture supernatant were quantified using an enzyme-linked immunosorbent assay (ELISA).

  • cGMP-Dependence: The role of cGMP was investigated using the sGC inhibitor ODQ and the cGMP agonist 8-bromoguanosine (B14676) cyclic 3',5'-monophosphate.

Signaling Pathways and Experimental Workflows

NO_Signaling_Pathways cluster_no NO Donor cluster_peroxynitrite Peroxynitrite-Dependent Pathway cluster_independent Peroxynitrite-Independent Pathways NO_donor e.g., DETA/NO, Spermine/NO Peroxynitrite Peroxynitrite (ONOO⁻) NO_donor->Peroxynitrite Reacts with sGC Soluble Guanylate Cyclase (sGC) NO_donor->sGC Activates S_Nitrosation S-Nitrosation of Proteins NO_donor->S_Nitrosation Directly causes Superoxide Superoxide (O₂⁻) Superoxide->Peroxynitrite Reacts with Oxidative_Stress Oxidative Stress (Lipid peroxidation, DNA damage) Peroxynitrite->Oxidative_Stress Induces cGMP cGMP sGC->cGMP Produces PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects_cGMP Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects_cGMP Physiological_Effects_SNitro Modulation of Protein Function S_Nitrosation->Physiological_Effects_SNitro

Figure 1: Simplified signaling pathways of nitric oxide (NO). This diagram illustrates the divergence of NO signaling into peroxynitrite-dependent and -independent pathways. The peroxynitrite-independent pathways include the classical cGMP-mediated signaling and direct S-nitrosation of proteins.

Experimental_Workflow start Cell Culture treatment Treatment with NO Donor (e.g., DETA/NO) ± Inhibitors/Scavengers start->treatment wash Wash and Harvest Cells/Supernatant treatment->wash analysis Biochemical and Functional Assays wash->analysis viability Cell Viability (MTT) analysis->viability apoptosis Apoptosis (DNA laddering, Caspase activity) analysis->apoptosis protein Protein Quantification (ELISA) analysis->protein signaling Signaling Molecule Measurement (cGMP) analysis->signaling end Data Analysis and Interpretation viability->end apoptosis->end protein->end signaling->end

Figure 2: General experimental workflow for studying NO donor effects. This flowchart outlines the typical steps involved in investigating the cellular and molecular effects of nitric oxide donors in vitro.

Conclusion

The evidence strongly indicates that various NO donors, including DETA/NO, Spermine/NO, PROLI/NO, and MAHMA/NO, exert biological effects through mechanisms that are independent of peroxynitrite formation. These effects can be mediated by the classical sGC/cGMP pathway or through direct modifications of proteins, such as S-nitrosation. The distinction between peroxynitrite-dependent and -independent actions is crucial for the rational design and therapeutic application of NO-releasing drugs, as it allows for the potential to selectively target desired signaling pathways while minimizing off-target effects associated with oxidative and nitrosative stress. Future research should continue to elucidate the specific molecular targets and signaling cascades involved in the peroxynitrite-independent actions of different NO donors to fully harness their therapeutic potential.

References

Independent Verification of Cavosonstat (N91115): A Comparative Analysis with Approved CFTR Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cavosonstat's Performance with Alternative Cystic Fibrosis Therapies, Supported by Experimental Data.

This guide provides an independent verification of the reported effects of cavosonstat (B606496) (formerly N91115), a clinical-stage compound developed by N30 Pharmaceuticals (later Nivalis Therapeutics). The user's query regarding "NO-30" likely refers to this compound, given N30's nomenclature and the drug's mechanism targeting the nitric oxide pathway. Cavosonstat was investigated as a novel S-nitrosoglutathione reductase (GSNOR) inhibitor for the treatment of cystic fibrosis (CF). Its development was discontinued (B1498344) after Phase 2 clinical trials failed to demonstrate significant efficacy.

This document objectively compares the performance of cavosonstat with currently approved and highly effective cystic fibrosis transmembrane conductance regulator (CFTR) modulators, including ivacaftor (B1684365), the combination of lumacaftor/ivacaftor, and the triple-combination therapy of elexacaftor/tezacaftor/ivacaftor. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided to support independent assessment.

Mechanism of Action: A Novel Approach to CFTR Modulation

Cavosonstat's unique mechanism of action centered on the inhibition of the GSNOR enzyme. In cystic fibrosis, particularly in patients with the F508del mutation, the CFTR protein is misfolded and targeted for degradation. The therapeutic hypothesis for cavosonstat was that by inhibiting GSNOR, it would increase the levels of S-nitrosoglutathione (GSNO), a key signaling molecule that plays a role in protein stability. This was expected to stabilize the F508del-CFTR protein, allowing it to traffic to the cell surface and function as a chloride channel. Preclinical studies did show that cavosonstat could restore GSNO levels and improve CFTR stability.[1][2]

In contrast, the approved CFTR modulators directly target the defective CFTR protein. They are categorized as either "correctors," which aid in the proper folding and trafficking of the CFTR protein to the cell surface, or "potentiators," which enhance the opening probability (gating) of the CFTR channel once it is at the cell surface.

  • Ivacaftor is a potentiator that primarily benefits patients with gating mutations.

  • Lumacaftor is a corrector designed to address the F508del mutation, and it is co-administered with the potentiator ivacaftor.

  • Elexacaftor and Tezacaftor are next-generation correctors that, when combined with ivacaftor, provide a highly effective treatment for a broader range of CF patients, including those with a single F508del mutation.

Comparative Efficacy: Clinical Trial Outcomes

The following tables summarize the quantitative data from clinical trials of cavosonstat and the comparator CFTR modulators. The primary endpoints for efficacy in these trials were the absolute change from baseline in percent predicted forced expiratory volume in one second (ppFEV1) and the change in sweat chloride concentration.

Table 1: Comparison of Clinical Efficacy on Lung Function (ppFEV1)

Compound/TherapyClinical TrialPatient PopulationTreatment DurationMean Absolute Change in ppFEV1 from BaselineOutcome
Cavosonstat (N91115) NCT02589236Homozygous F508del (on lumacaftor/ivacaftor)12 weeksNo significant improvementFailed to meet primary endpoint
Ivacaftor G551D mutation studiesG551D mutationUp to 5.5 years+4.3 to +7.4 percentage points (adults)Significant and sustained improvement [3]
Lumacaftor/Ivacaftor F508del homozygous studiesHomozygous F508del24 weeks-0.3 to +5.8 percentage pointsModest to no significant improvement [4][5]
Elexacaftor/Tezacaftor/Ivacaftor PROMISE studyAt least one F508del allele6 months+9.76 percentage pointsSubstantial and clinically meaningful improvement [6]

Table 2: Comparison of Clinical Efficacy on Sweat Chloride Concentration

Compound/TherapyClinical TrialPatient PopulationTreatment DurationMean Change in Sweat Chloride from Baseline (mmol/L)Outcome
Cavosonstat (N91115) Phase 1bHomozygous F508del28 days-4.1Minor reduction [7]
Ivacaftor G551D mutation studiesG551D mutation24 weeksApprox. -50Significant reduction [8]
Lumacaftor/Ivacaftor F508del homozygous studiesHomozygous F508del12 months-18.5 to -27.3Significant reduction [4][9]
Elexacaftor/Tezacaftor/Ivacaftor PROMISE studyAt least one F508del allele6 months-41.7Substantial reduction [6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the data presented.

Sweat Chloride Test

The sweat chloride test is the gold standard for diagnosing cystic fibrosis and is a key biomarker for assessing CFTR protein function in clinical trials.

  • Principle: The test measures the concentration of chloride in sweat. In individuals with CF, dysfunctional CFTR leads to abnormally high levels of chloride in their sweat.

  • Procedure:

    • Stimulation: A small, painless electrical current is used to deliver pilocarpine, a sweat-inducing chemical, to a small area of the skin, typically on the forearm.

    • Collection: The sweat is collected for 30 minutes onto a piece of filter paper, gauze, or in a plastic coil.

    • Analysis: The collected sweat is then analyzed in a laboratory to determine the chloride concentration.

  • Interpretation:

    • ≤ 29 mmol/L: CF is unlikely.

    • 30 - 59 mmol/L: Intermediate, further testing may be required.

    • ≥ 60 mmol/L: Consistent with a diagnosis of CF.

Forced Expiratory Volume in 1 Second (FEV1) Measurement

FEV1 is a critical measure of lung function and a primary endpoint in CF clinical trials to assess the impact of a treatment on respiratory health.

  • Principle: FEV1 measures the volume of air a person can forcefully exhale in one second. In CF, mucus buildup and airway inflammation lead to a progressive decline in FEV1.

  • Procedure:

    • The patient takes a deep breath in.

    • They then exhale as hard and as fast as possible into a spirometer.

    • The spirometer measures the volume of air exhaled in the first second.

  • Data Presentation: The result is often expressed as a percentage of the predicted normal value for a person of the same age, height, sex, and ethnicity (percent predicted FEV1 or ppFEV1). This allows for standardized comparisons across individuals and over time.

Ussing Chamber Assay

The Ussing chamber is an in vitro technique used in preclinical research to measure ion transport across epithelial tissues, providing a direct assessment of CFTR channel function.

  • Principle: This assay measures the short-circuit current (Isc), which is an indicator of net ion movement across an epithelial cell monolayer. An increase in chloride secretion through functional CFTR channels results in an increase in Isc.

  • Procedure:

    • Cell Culture: Human bronchial epithelial cells (or other relevant cell types) expressing the mutant CFTR of interest are grown on a permeable support to form a polarized monolayer.

    • Incubation: The cells are incubated with the test compound (e.g., a CFTR corrector) for a specified period (typically 24-48 hours).

    • Ussing Chamber Mounting: The permeable support with the cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides.

    • Pharmacological Stimulation:

      • Amiloride is added to the apical side to block sodium channels.

      • Forskolin (B1673556) is then added to increase intracellular cAMP and activate CFTR channels.

      • A CFTR potentiator (like ivacaftor) may be added to assess its effect on channel gating.

      • A CFTR inhibitor is added at the end to confirm that the measured current is CFTR-dependent.

  • Data Analysis: The change in the short-circuit current (ΔIsc) in response to forskolin and other agents is measured to quantify CFTR function.

Visualizations

The following diagrams illustrate the signaling pathway targeted by cavosonstat and the workflows of the key experimental protocols.

GSNOR_Inhibition_Pathway cluster_cell Airway Epithelial Cell GSNO S-Nitrosoglutathione (GSNO) Degradation_Products Degradation Products F508del_CFTR_misfolded Misfolded F508del-CFTR (in ER) GSNO->F508del_CFTR_misfolded Stabilizes GSNOR GSNOR Enzyme GSNOR->GSNO Degrades Cavosonstat Cavosonstat (N91115) Cavosonstat->GSNOR Inhibits F508del_CFTR_stabilized Stabilized F508del-CFTR F508del_CFTR_degraded Degradation F508del_CFTR_misfolded->F508del_CFTR_degraded Normally targeted for F508del_CFTR_surface Functional F508del-CFTR (at cell surface) F508del_CFTR_stabilized->F508del_CFTR_surface Traffics to

Caption: Proposed mechanism of action of cavosonstat (N91115).

Experimental_Workflows cluster_sweat_test Sweat Chloride Test Workflow cluster_fev1 FEV1 Measurement Workflow cluster_ussing Ussing Chamber Assay Workflow st1 1. Pilocarpine Iontophoresis (Sweat Stimulation) st2 2. Sweat Collection (30 minutes) st1->st2 st3 3. Quantitative Chloride Analysis st2->st3 st4 4. Report Chloride Concentration (mmol/L) st3->st4 fev1_1 1. Maximal Inhalation fev1_2 2. Forced Exhalation into Spirometer fev1_1->fev1_2 fev1_3 3. Measure Volume in First Second fev1_2->fev1_3 fev1_4 4. Calculate Percent Predicted FEV1 fev1_3->fev1_4 us1 1. Culture Epithelial Cells on Permeable Support us2 2. Incubate with Test Compound us1->us2 us3 3. Mount in Ussing Chamber us2->us3 us4 4. Measure Short-Circuit Current (Isc) with Pharmacological Agents us3->us4

Caption: Simplified workflows for key experimental protocols.

Conclusion

The investigation into cavosonstat (N91115) reveals a rational therapeutic approach that unfortunately did not translate into clinical efficacy for patients with cystic fibrosis. While preclinical data suggested a potential benefit through the novel mechanism of GSNOR inhibition, the Phase 2 clinical trials did not demonstrate a significant improvement in lung function or a substantial reduction in sweat chloride levels, especially when compared to the placebo or the background therapy.

In stark contrast, the development of direct CFTR modulators, particularly the triple-combination therapy of elexacaftor/tezacaftor/ivacaftor, has revolutionized the treatment of cystic fibrosis. These therapies have shown robust and clinically meaningful improvements in ppFEV1 and sweat chloride concentrations, leading to a significant positive impact on the quality of life for a large proportion of the CF population.

This comparative guide underscores the importance of independent verification through rigorous clinical trials. While novel mechanisms of action are crucial for advancing therapeutic options, the ultimate measure of a drug's utility lies in its demonstrated ability to produce significant and meaningful clinical benefits. The data clearly indicates that while the GSNOR inhibition pathway was a scientifically interesting target, it did not yield the therapeutic success seen with direct CFTR modulation.

References

A Comparative Guide to the Immunomodulatory Effects of Nitric Oxide Donors: BIO-30 vs. Other NO Donors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immunomodulatory effects of the novel lipophilic nitric oxide (NO) donor, BIO-30, against other well-established NO-releasing agents, including S-nitrosothiols (e.g., S-nitroso-N-acetyl-penicillamine - SNAP) and NONOates (e.g., Diethylamine NONOate - DETA NONOate). This comparison is supported by available experimental data and detailed methodologies to assist in the selection of appropriate tools for immunological research.

Introduction to Nitric Oxide Donors and Immunomodulation

Nitric oxide (NO) is a pleiotropic signaling molecule that plays a crucial role in regulating the immune system. It is involved in a wide range of immunological processes, including inflammation, host defense, and immunosuppression. The precise effect of NO on immune cells is context-dependent, relying on factors such as its concentration, the target cell type, and the surrounding microenvironment. NO donors are chemical compounds that release NO and are invaluable tools for studying its biological functions. These donors are broadly categorized based on their chemical structure and mechanism of NO release, which in turn influences their stability, duration of action, and biological activity. This guide focuses on comparing the immunomodulatory profiles of a novel lipophilic NO donor, BIO-30, with the more traditionally used hydrophilic donors, SNAP and DETA NONOate.

Comparative Analysis of Immunomodulatory Effects

While direct comparative studies detailing the immunomodulatory effects of BIO-30 in parallel with other NO donors are limited in the publicly available scientific literature, we can infer its potential properties based on its lipophilic nature and compare them to the known effects of hydrophilic donors like SNAP and DETA NONOate. Lipophilicity can significantly influence a compound's ability to cross cell membranes, potentially leading to different intracellular NO concentrations and, consequently, distinct biological responses.

Macrophage Activation and Cytokine Production

Macrophages are key players in the innate immune response, and their activation is tightly regulated by NO. The production of pro-inflammatory and anti-inflammatory cytokines by macrophages is a critical determinant of the immune response.

Data Summary: Effect of NO Donors on Macrophage Cytokine Production

NO DonorCell TypeTreatment ConditionsEffect on Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)Effect on Anti-inflammatory Cytokines (e.g., IL-10)Reference
BIO-30 Data not availableData not availableData not availableData not availableN/A
SNAP (S-nitrosothiol)Murine Macrophages (RAW 264.7)LPS stimulationInhibition-[Data on file]
DETA NONOate (NONOate)Human Alveolar MacrophagesLPS stimulationInhibition-[Data on file]

Note: The table highlights the current gap in publicly available data for BIO-30's direct effects on macrophage cytokine production.

T-Lymphocyte Proliferation

T-lymphocytes are central to adaptive immunity, and their proliferation is a hallmark of a successful immune response. NO has been shown to have a biphasic role in T-cell proliferation, either promoting or inhibiting it depending on the concentration and cellular context.

Data Summary: Effect of NO Donors on T-Lymphocyte Proliferation

NO DonorCell TypeStimulationEffect on ProliferationReference
BIO-30 Data not availableData not availableData not availableN/A
SNAP (S-nitrosothiol)Murine T-cellsAnti-CD3/CD28Inhibition at high concentrations[Data on file]
DETA NONOate (NONOate)Human T-cellsPHAInhibition[Data on file]

Note: The table underscores the absence of specific data on BIO-30's impact on T-cell proliferation in the available literature.

NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation and immune responses. It controls the expression of numerous genes involved in cell survival, proliferation, and the production of inflammatory mediators. The modulation of NF-κB activity by NO is a key mechanism underlying its immunomodulatory effects.

Data Summary: Effect of NO Donors on NF-κB Activation

NO DonorCell TypeStimulationEffect on NF-κB ActivationReference
BIO-30 Data not availableData not availableData not availableN/A
SNAP (S-nitrosothiol)VariousCytokinesInhibition[Data on file]
DETA NONOate (NONOate)VariousLPSInhibition[Data on file]

Note: This table further illustrates the need for research into the specific effects of BIO-30 on the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are representative protocols for key assays used to assess the immunomodulatory effects of NO donors.

Measurement of Cytokine Production in Macrophages

Objective: To quantify the production of pro- and anti-inflammatory cytokines by macrophages following treatment with NO donors.

Methodology:

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of the NO donor (e.g., BIO-30, SNAP, DETA NONOate) for a specified period.

  • Stimulation: Macrophages are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

  • Sample Collection: After a defined incubation period, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

T-Lymphocyte Proliferation Assay (CFSE-based)

Objective: To assess the effect of NO donors on the proliferation of T-lymphocytes.

Methodology:

  • Cell Isolation: T-lymphocytes are isolated from peripheral blood or spleen using density gradient centrifugation followed by magnetic-activated cell sorting (MACS).

  • CFSE Staining: Isolated T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.

  • Treatment and Stimulation: CFSE-labeled T-cells are treated with the NO donor and stimulated with mitogens (e.g., phytohemagglutinin - PHA) or anti-CD3/CD28 antibodies to induce proliferation.

  • Incubation: Cells are incubated for a period sufficient to allow for several rounds of cell division (typically 3-5 days).

  • Flow Cytometry Analysis: The fluorescence intensity of CFSE in the T-cells is analyzed by flow cytometry. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

NF-κB Activation Assay (Western Blot for IκBα Degradation)

Objective: To determine the effect of NO donors on the activation of the NF-κB signaling pathway.

Methodology:

  • Cell Culture and Treatment: Immune cells (e.g., macrophages or lymphocytes) are treated with the NO donor for various time points.

  • Stimulation: Cells are then stimulated with an appropriate agonist (e.g., TNF-α or LPS) to activate the NF-κB pathway.

  • Cell Lysis: At different time points post-stimulation, cells are lysed to extract cytoplasmic proteins.

  • Western Blotting: The protein concentration of the lysates is determined, and equal amounts of protein are separated by SDS-PAGE. Proteins are then transferred to a membrane and probed with an antibody specific for IκBα, the inhibitory protein of NF-κB.

  • Analysis: The degradation of IκBα, which indicates the activation of NF-κB, is visualized and quantified by chemiluminescence.

Visualizing Key Pathways and Workflows

To further clarify the processes described, the following diagrams illustrate the NF-κB signaling pathway and a general experimental workflow for assessing immunomodulation by NO donors.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus Stimulus Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkBa IκBα IKK_complex->IkBa phosphorylates Ub Ubiquitination & Proteasomal Degradation IkBa->Ub NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->NFkB releases NFkB_active Active NF-κB DNA DNA (κB sites) NFkB_active->DNA binds to Gene_expression Gene Expression (Cytokines, etc.) DNA->Gene_expression induces NO_Donor NO Donor NO_Donor->IKK_complex may inhibit NO_Donor->NFkB may inhibit DNA binding

Caption: Simplified NF-κB signaling pathway and potential points of inhibition by NO donors.

Experimental_Workflow Start Start: Isolate Immune Cells Treatment Treat with NO Donors (BIO-30, SNAP, DETA NONOate) + Controls Start->Treatment Stimulation Stimulate with Immunological Challenge (e.g., LPS, anti-CD3) Treatment->Stimulation Assay1 Cytokine Profiling (ELISA, Luminex) Stimulation->Assay1 Assay2 Proliferation Assay (CFSE, MTT) Stimulation->Assay2 Assay3 Signaling Pathway Analysis (Western Blot for NF-κB) Stimulation->Assay3 Analysis Data Analysis & Comparative Assessment Assay1->Analysis Assay2->Analysis Assay3->Analysis Conclusion Conclusion: Determine Relative Immunomodulatory Potency Analysis->Conclusion

Caption: General experimental workflow for comparing the immunomodulatory effects of NO donors.

Conclusion and Future Directions

The available evidence indicates that established NO donors like SNAP and DETA NONOate generally exert inhibitory effects on key immunomodulatory pathways, such as pro-inflammatory cytokine production and T-cell proliferation, often through the modulation of the NF-κB signaling pathway.

A significant knowledge gap exists regarding the specific immunomodulatory profile of the novel lipophilic NO donor, BIO-30. Its lipophilic nature suggests it may have distinct pharmacokinetic and pharmacodynamic properties compared to hydrophilic donors, potentially leading to different effects on immune cells. Direct, head-to-head comparative studies are crucial to elucidate the relative potency and specific immunomodulatory effects of BIO-30.

Future research should focus on:

  • Direct Comparative Studies: Performing in vitro and in vivo studies that directly compare the effects of BIO-30 with other classes of NO donors on a range of immune cell functions.

  • Dose-Response and Kinetic Analysis: Characterizing the concentration-dependent effects and the kinetics of NO release from BIO-30 to understand its therapeutic window and duration of action.

  • Mechanism of Action: Investigating the specific molecular mechanisms by which BIO-30 modulates immune responses, including its impact on various signaling pathways beyond NF-κB.

By addressing these research questions, the scientific community can gain a comprehensive understanding of the immunomodulatory potential of BIO-30 and its place in the armamentarium of NO-based research tools and therapeutics.

Safety Operating Guide

Proper Disposal of NO-30: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the proper disposal procedures for substances designated as NO-30 within a laboratory setting. Given that "this compound" may not be a universally recognized chemical identifier, this guide will address the disposal of hazardous chemical waste with a focus on chlorinated solvents, for which "Refrigerant-30" (Dichloromethane) is a known synonym. Researchers and drug development professionals should always consult their institution's specific safety protocols and the material safety data sheet (MSDS) for the particular substance being handled.

I. Pre-Disposal Safety and Handling

Before beginning any disposal process, ensure all necessary personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of hazardous materials should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[1]

Key Handling Precautions:

  • Avoid direct contact with skin and eyes.[1]

  • Prevent inhalation of vapors by working in a well-ventilated area.[2]

  • Store waste in properly sealed and labeled containers away from heat sources and direct sunlight.[2][3]

  • Do not store hazardous liquids on shelves above eye level.[2]

II. Waste Identification and Segregation

Proper identification and segregation of chemical waste are critical to ensure safe disposal and regulatory compliance.

  • Consult the MSDS: The Material Safety Data Sheet is the primary source of information for chemical properties, hazards, and disposal instructions.

  • Waste Segregation: Never mix different types of chemical waste. Separate halogenated from non-halogenated solvents.[4] Aqueous waste should be kept separate from solvent waste.[4] Incompatible chemicals, such as acids and bases, or oxidizers and flammable materials, must be stored separately to prevent dangerous reactions.[3]

III. Disposal Procedure for Chlorinated Solvents (e.g., Dichloromethane)

Dichloromethane (also known as Methylene Chloride or Refrigerant-30) is a common chlorinated solvent.[5] Due to its toxicity and potential carcinogenicity, it must be disposed of as hazardous waste.[5]

Step-by-Step Disposal:

  • Container Selection: Collect waste Dichloromethane in a designated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with chlorinated solvents.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "Dichloromethane."[4] The label should also include the date when the waste was first added to the container.

  • Accumulation: Keep the waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory.

  • Requesting Pickup: Once the container is nearly full (e.g., three-quarters full) or has reached the accumulation time limit set by your institution (often 150 days), submit a hazardous waste pickup request through your institution's Environmental Health and Safety (EHS) department.[4]

  • Professional Disposal: Do not pour Dichloromethane or any other chlorinated solvent down the drain.[2] Professional hazardous waste disposal services will incinerate or otherwise treat the chemical in accordance with federal, state, and local regulations.

IV. General Chemical Waste Disposal Principles

For other chemical waste that may be designated "this compound," follow these general principles:

  • Neutralization: For acidic or basic waste, neutralization may be an appropriate step before disposal. For example, dilute acids can be slowly added to a solution of sodium carbonate or sodium hydroxide (B78521) until the pH is between 5 and 10.[4] Always perform this in a fume hood with appropriate PPE.

  • Container Rinsing: For empty containers that held hazardous chemicals, triple rinse the container with a suitable solvent.[6] The rinsate should be collected and disposed of as hazardous waste.[6]

  • Spill Management: In the event of a spill, evacuate non-essential personnel, ensure adequate ventilation, and use appropriate spill containment and cleanup materials.[2] Report the spill to your institution's safety officer.[2]

Quantitative Data Summary

ParameterGuidelineSource
Storage of Flammable Liquids Max 60 gallons of flammable materials with a flashpoint at or below 140°F in an approved hazmat warehouse.[7]
Max 120 gallons of combustibles with a flashpoint at or above 140°F in a single hazmat warehouse.[7]
Acid Neutralization Dilute acid to ~5% by volume in an ice-water bath.[4]
Prepare a 5-10% base solution (sodium carbonate or sodium hydroxide) for nitric and perchloric acid.[4]
Final pH of neutralized solution should be between 5 and 10.[4]
Container Rinsing Fill container 1/4 full with water for triple rinsing.[6]
Roll or tip the container for at least 30 seconds during each rinse.[6]

Experimental Workflow: Chemical Waste Disposal

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_accumulation Accumulation cluster_disposal Disposal PPE Don Personal Protective Equipment (PPE) FumeHood Work in a Chemical Fume Hood Identify Identify Waste and Consult MSDS FumeHood->Identify Segregate Segregate Incompatible Chemicals Identify->Segregate Container Select Appropriate Waste Container Segregate->Container Label Label Container with 'Hazardous Waste' and Contents Container->Label Collect Collect Waste in Closed Container Label->Collect Store Store in Satellite Accumulation Area Collect->Store Pickup Request EHS Waste Pickup Store->Pickup ProfessionalDisposal Professional Disposal (e.g., Incineration) Pickup->ProfessionalDisposal

Caption: Logical workflow for the proper disposal of hazardous chemical waste in a laboratory setting.

This guide is intended to provide essential safety and logistical information for the proper disposal of "this compound" and other hazardous chemical waste. By adhering to these procedures, researchers can ensure a safe laboratory environment and maintain compliance with regulatory standards.

References

Comprehensive Safety Protocol for Handling NO-30

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of substances that may be identified as "NO-30." Given the ambiguity of this identifier, this guide will primarily focus on "Superior No. 30," a common industrial product. It will also address safety protocols for Nitric Oxide (NO) and Zinc (atomic number 30) to ensure comprehensive safety coverage.

Primary Interpretation: Superior No. 30 (Organic Acid Flux)

Superior No. 30 is a VOC-free, organic acid flux. Its primary hazardous component is Glutamic Acid Hydrochloride. The main risks associated with this substance are irritation to the skin and eyes.

Proper PPE is mandatory to prevent direct contact with the substance.

PPE ComponentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields.To protect against splashes that can cause serious eye irritation or damage.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).To prevent skin contact which can lead to irritation.
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing and skin.
Respiratory Protection Generally not required if handled in a well-ventilated area.Use a full-face respirator if dusts or aerosols are generated and engineering controls are insufficient.[1][2]

Handling:

  • Engineering Controls: Always handle Superior No. 30 in a well-ventilated area. The use of a laboratory fume hood is recommended if there is a potential for aerosol or dust generation.[1]

  • Donning PPE: Before handling, put on all required PPE as specified in the table above.

  • Dispensing: When dispensing, avoid creating dust or splashes.

  • Personal Hygiene: Avoid all personal contact with the substance. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling.[2]

Storage:

  • Container: Keep the container tightly closed when not in use.

  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal Plan:

  • Waste Collection: Collect waste material and any contaminated items (e.g., gloves, wipes) in a clearly labeled, sealed container designated for hazardous waste.

  • Neutralization: For spills, first neutralize with soda ash or sodium bicarbonate.

  • Final Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Always consult local, state, and federal regulations for proper disposal procedures. Do not dispose of down the drain or in regular trash.

Alternative Interpretations of "this compound"

To ensure comprehensive safety, this section outlines protocols for other substances that "this compound" could signify.

A toxic and corrosive gas that is also a strong oxidizer.[4]

PPE ComponentSpecificationRationale
Eye/Face Protection Safety glasses or chemical splash goggles; a face shield may be appropriate.[4]Protects against corrosive gas exposure.
Hand Protection Chemical-resistant gloves (nitrile recommended, double-gloving is a good practice).[4]Prevents skin burns from contact.[4]
Skin and Body Protection Laboratory coat, full-length pants, and closed-toe shoes.[4]Minimizes skin exposure.
Respiratory Protection Required if handled outside of a chemical fume hood.[4]Protects against inhalation, which can be fatal and cause severe lung damage.[5]

Handling and Disposal:

  • Handling: Must be conducted in a certified chemical fume hood.[4] Cylinders must be secured and stored in a well-ventilated area away from incompatible materials.[5]

  • Disposal: Leaking cylinders should be moved to a safe, open-air location to empty.[6] Empty cylinders should be returned to the manufacturer.[5] Disposal must be handled as hazardous waste in compliance with all regulations.[6]

A flammable powder in dust form that can react with water and acids to produce flammable hydrogen gas.[7]

PPE ComponentSpecificationRationale
Eye/Face Protection Direct vent goggles when airborne particles or dust are present.[7]Protects eyes from irritation by dust.[8]
Hand Protection Gloves are recommended to prevent prolonged skin contact.[9]Prevents skin irritation.[8]
Skin and Body Protection Protective clothing such as Tyvek® is recommended.[7]Protects against skin contact with zinc dust.
Respiratory Protection NIOSH-approved respirator with an N95 filter for dust.[7]Prevents inhalation of zinc dust or fumes, which can cause metal fume fever.[9][10]

Handling and Disposal:

  • Handling: Avoid creating dust. Use non-sparking tools and grounded equipment.[7] Handle in a well-ventilated area.[10]

  • Disposal: Spilled material should be covered with dry sand or earth and placed in sealed containers.[7] Dispose of as hazardous waste in accordance with all federal, state, and local regulations.[7][8] Do not use water for cleanup or dispose of in sewers.[7]

Experimental Workflows and Logical Relationships

The following diagram illustrates a generalized workflow for the safe handling and disposal of a chemical substance like this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase RiskAssessment Risk Assessment & SDS Review PPE_Selection Select Appropriate PPE RiskAssessment->PPE_Selection EngControls Prepare Engineering Controls (e.g., Fume Hood) PPE_Selection->EngControls DonPPE Don PPE EngControls->DonPPE Proceed to Handling Handling Handle Chemical DonPPE->Handling Storage Secure Storage Handling->Storage SpillMgmt Spill Management Handling->SpillMgmt In case of spill Storage->SpillMgmt Proceed to Disposal/Cleanup WasteCollection Waste Collection & Segregation SpillMgmt->WasteCollection Decontamination Decontaminate Area & PPE WasteCollection->Decontamination WasteDisposal Final Hazardous Waste Disposal Decontamination->WasteDisposal

Caption: Workflow for Safe Chemical Handling and Disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.